molecular formula EuO4V B1174153 Titanium iodide CAS No. 12712-90-2

Titanium iodide

Cat. No.: B1174153
CAS No.: 12712-90-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Titanium iodide is a useful research compound. Its molecular formula is EuO4V. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12712-90-2

Molecular Formula

EuO4V

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Titanium Tetraiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium tetraiodide (TiI₄) is an inorganic compound that serves as a key intermediate in the van Arkel-de Boer process for the purification of titanium metal. Its crystal structure is fundamental to understanding its physical and chemical properties, which are of interest in various fields, including materials science and catalysis. This technical guide provides a comprehensive overview of the crystal structure of titanium tetraiodide, detailing its known polymorphs, crystallographic data, and the experimental protocols for its synthesis and structural analysis.

Polymorphism of Titanium Tetraiodide

Titanium tetraiodide is known to exist in at least two distinct crystalline forms, or polymorphs: a metastable cubic phase and a stable monoclinic phase. The arrangement of atoms in these polymorphs gives rise to different physical properties.

Metastable Cubic Polymorph

When titanium tetraiodide is crystallized from a melt or a supersaturated solution, it initially forms a metastable cubic structure. This form is isomorphous with stannic iodide (SnI₄). However, this cubic phase is not stable at room temperature and will gradually transform into the more stable monoclinic form.

The cubic polymorph of titanium tetraiodide consists of discrete tetrahedral TiI₄ molecules. The titanium atom is at the center of the tetrahedron, bonded to four iodine atoms.

Stable Monoclinic Polymorph

The thermodynamically stable form of titanium tetraiodide at ambient conditions is the monoclinic polymorph. In this structure, the titanium atoms are no longer in a simple tetrahedral coordination. Instead, they are coordinated to six iodine atoms, forming distorted octahedra (TiI₆). These octahedra share edges to form one-dimensional polymeric chains or ribbons that extend through the crystal lattice. This arrangement results in a more densely packed structure compared to the cubic polymorph.

Crystallographic Data

The crystallographic data for the two primary polymorphs of titanium tetraiodide are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Cubic Titanium Tetraiodide (Metastable Phase)
ParameterValue
Crystal SystemCubic
Space GroupPa-3 (No. 205)
Lattice Parameter (a)~12.0 Å - 12.2 Å
Formula Units (Z)8
Coordination GeometryTetrahedral

Note: The lattice parameter for the cubic phase has been reported with slight variations in the literature.

Table 2: Crystallographic Data for Monoclinic Titanium Tetraiodide (Stable Phase)
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c (No. 15)
Lattice Parametersa = 13.82 Å
b = 8.38 Å
c = 6.96 Å
α = 90°
β = 90.82°
γ = 90°
Formula Units (Z)4
Coordination GeometryOctahedral

Experimental Protocols

Synthesis of Titanium Tetraiodide for Crystal Growth

A common method for synthesizing high-purity titanium tetraiodide suitable for single-crystal X-ray diffraction is the direct reaction of titanium metal with iodine.

Materials and Equipment:

  • Titanium powder or sponge

  • Iodine crystals

  • Quartz or high-silica glass tube (e.g., Vycor)

  • High-vacuum line

  • Tube furnace

  • Schlenk line and inert gas (e.g., argon)

Procedure:

  • A thoroughly cleaned and dried quartz tube is charged with a stoichiometric amount of titanium metal and iodine crystals under an inert atmosphere.

  • The tube is evacuated to a high vacuum (e.g., 10⁻⁵ torr) and sealed.

  • The sealed tube is placed in a two-zone tube furnace. The zone containing the iodine is heated to a temperature sufficient to sublime the iodine (e.g., 180 °C), while the zone containing the titanium metal is heated to a higher temperature (e.g., 400-500 °C).

  • Iodine vapor is transported to the hotter zone where it reacts with the titanium metal to form gaseous titanium tetraiodide.

  • Single crystals of titanium tetraiodide can be grown by creating a temperature gradient in a cooler region of the tube (e.g., 150-250 °C), allowing the gaseous TiI₄ to sublime and deposit as crystals.

  • After the reaction is complete, the tube is slowly cooled to room temperature. The tube is then opened in an inert atmosphere glovebox to recover the titanium tetraiodide crystals.

X-ray Diffraction Analysis

Due to the air and moisture sensitivity of titanium tetraiodide, special handling is required during X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SCXRD):

  • Crystal Selection and Mounting: Inside a glovebox, a suitable single crystal of titanium tetraiodide is selected under a microscope. The crystal is mounted on a cryo-loop or a glass fiber using an inert oil (e.g., paratone-N).

  • Data Collection: The mounted crystal is quickly transferred to the goniometer of a single-crystal X-ray diffractometer, which is flushed with a cold, dry nitrogen stream (typically 100-150 K). The low temperature is crucial to protect the crystal from degradation and to reduce thermal vibrations. Data collection is performed using a standard protocol, typically involving a series of omega and phi scans to cover the reciprocal space.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques.

Powder X-ray Diffraction (PXRD):

  • Sample Preparation: A polycrystalline sample of titanium tetraiodide is finely ground in an inert atmosphere. The powder is then loaded into a specialized air-sensitive sample holder, which is sealed with a low-absorption film (e.g., Kapton) to protect the sample from the atmosphere during the measurement.

  • Data Collection: The sealed sample holder is mounted on a powder X-ray diffractometer. A diffraction pattern is collected over a specified 2θ range.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities with known patterns from crystallographic databases. Rietveld refinement can be performed to obtain detailed structural information, such as lattice parameters and atomic positions.

Visualization of the Crystal Structure

The following diagrams, generated using the DOT language, illustrate the fundamental structural units of the two polymorphs of titanium tetraiodide.

cubic_TiI4 I1 I I2 I I3 I I4 I Ti Ti Ti->I2 Ti->I3 Ti->I4 monoclinic_TiI4 Ti2 Ti I3 I Ti2->I3 I4 I Ti2->I4 I5 I Ti2->I5 I6 I Ti2->I6 I7 I Ti2->I7 I8 I Ti2->I8 I1 I I2 I Ti1 Ti1 Ti1->I2 Ti1->I3 Ti1->I4 Ti1->I5 Ti1->I6

Unveiling the Electronic Landscape of Titanium Iodides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the electronic structure and bonding in titanium iodides, a class of compounds with significant potential in various scientific domains. By providing a comprehensive overview of their synthesis, structural characteristics, and electronic properties, this document aims to equip researchers with the fundamental knowledge required to explore and harness the unique attributes of these materials.

Introduction to Titanium Iodides

Titanium, a versatile transition metal, forms a series of binary iodides, primarily in the oxidation states +2, +3, and +4, corresponding to titanium(II) iodide (TiI₂), titanium(III) iodide (TiI₃), and titanium(IV) iodide (TiI₄). The distinct number of d-electrons in these compounds—d² for Ti²⁺, d¹ for Ti³⁺, and d⁰ for Ti⁴⁺—gives rise to a fascinating array of structural and electronic diversity. Understanding the interplay between their atomic arrangement and electron distribution is paramount for predicting their reactivity, stability, and potential applications in areas such as catalysis and materials science.

Synthesis and Structural Characterization

The synthesis of titanium iodides requires careful control of reaction conditions due to their sensitivity to air and moisture.

Synthesis Protocols

Titanium(IV) Iodide (TiI₄):

  • Direct Combination of Elements: A common and straightforward method involves the direct reaction of titanium metal with iodine vapor in a sealed tube furnace at elevated temperatures, typically around 425 °C[1]. The reaction proceeds as follows: Ti(s) + 2 I₂(g) → TiI₄(g) The gaseous TiI₄ is then collected by sublimation in a cooler region of the reactor. This reaction is reversible and forms the basis of the van Arkel-de Boer process for producing high-purity titanium metal[1].

  • Halide Exchange: Titanium tetrachloride (TiCl₄) can be converted to TiI₄ through an exchange reaction with hydrogen iodide (HI)[1].

  • Oxide-Iodide Exchange: Another route involves the reaction of titanium dioxide (TiO₂) with aluminum triiodide (AlI₃)[1].

Titanium(III) Iodide (TiI₃):

  • Reduction of TiI₄: Titanium(III) iodide can be prepared by the reduction of titanium(IV) iodide with a suitable reducing agent, such as aluminum metal[1].

  • Direct Reaction: The direct reaction of titanium metal with a stoichiometric amount of iodine can also yield TiI₃[1]: 2 Ti(s) + 3 I₂(g) → 2 TiI₃(s)

Titanium(II) Iodide (TiI₂):

  • Reduction from Higher Iodides: TiI₂ can be synthesized through the reduction of TiI₄ or TiI₃, often in the presence of excess titanium metal at high temperatures.

Crystal Structures

The crystal structures of titanium iodides vary significantly with the oxidation state of titanium, influencing their physical and electronic properties.

Titanium(II) Iodide (TiI₂): TiI₂ adopts the cadmium iodide (CdI₂) crystal structure. This structure consists of a hexagonal close-packed (hcp) array of iodide anions with titanium(II) cations occupying the octahedral holes in alternating layers. This layered structure leads to anisotropic properties.

Titanium(III) Iodide (TiI₃): Titanium(III) iodide exhibits interesting structural behavior, including the existence of different polymorphs and a temperature-dependent phase transition[1].

  • Ambient Pressure Phase: At and above 323 K, TiI₃ exists as a polymer of face-sharing octahedra, with equal Ti---Ti spacing along the chains[1].

  • Low-Temperature Phase: Below 323 K, a phase transition occurs, leading to alternating short and long Ti---Ti distances within the chains, a structure similar to that of molybdenum tribromide[1].

  • High-Pressure Polymorph: A layered polymorph of TiI₃ can be synthesized under high pressure (6 GPa) and high temperature (900 °C)[2][3][4][5][6]. This phase possesses a CdI₂-type layered structure with a triangular lattice of titanium atoms[2][3][4][5][6].

Titanium(IV) Iodide (TiI₄): In the solid state, TiI₄ is a molecular solid composed of discrete, tetrahedral TiI₄ molecules[1]. This is in contrast to the polymeric structures of the lower iodides. The Ti-I bond distance in the tetrahedral molecule is approximately 261 pm[1]. A monoclinic crystal structure for TiI₄ has also been reported.

Table 1: Crystallographic Data for Titanium Iodides

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å)Key Structural Features
Titanium(II) Iodide TiI₂TrigonalP-3m1a = 4.110, c = 6.820Layered CdI₂-type structure
Titanium(III) Iodide (High-Temp) TiI₃HexagonalP6₃/mcma = 7.936, c = 6.780Chains of face-sharing octahedra with equidistant Ti atoms[1]
Titanium(III) Iodide (Low-Temp) TiI₃OrthorhombicPmnma = 13.68, b = 7.89, c = 6.78Chains with alternating short and long Ti-Ti distances[1]
Titanium(III) Iodide (High-Pressure) TiI₃TrigonalP-3m1a = 4.012, c = 6.641 (at 120 K)Layered CdI₂-type structure with disordered Ti sites[2][3][4][5][6]
Titanium(IV) Iodide TiI₄MonoclinicC2/ca = 13.82, b = 8.38, c = 6.96, β = 90.82°Molecular solid with discrete tetrahedral TiI₄ units

Electronic Structure and Bonding

The electronic structure and nature of bonding in titanium iodides are dictated by the oxidation state of titanium and the covalent interaction with the iodide ligands.

Experimental Insights from X-ray Photoelectron Spectroscopy (XPS)

Expected Trends in Ti 2p Core-Level Spectra:

  • The binding energy of the Ti 2p core levels is expected to increase with the increasing oxidation state of titanium. Therefore, the Ti 2p₃/₂ peak for TiI₄ (Ti⁴⁺) will be at a higher binding energy than for TiI₃ (Ti³⁺), which in turn will be higher than for TiI₂ (Ti²⁺). This shift is due to the increased effective nuclear charge experienced by the core electrons as the number of d-electrons decreases.

  • Shake-up satellite features may be present in the spectra of the paramagnetic Ti(III) and Ti(II) iodides due to multi-electron excitations during the photoemission process.

Valence Band Spectra: The valence band region of the XPS spectrum provides insight into the molecular orbitals formed from the titanium 3d and iodine 5p atomic orbitals. The spectra are expected to show a broad band corresponding to the I 5p-derived states and, for TiI₂ and TiI₃, features closer to the Fermi level associated with the partially filled Ti 3d orbitals.

Theoretical and Computational Perspectives

Density Functional Theory (DFT) calculations are instrumental in providing a detailed picture of the electronic band structure and density of states (DOS), which are crucial for understanding the electronic properties of materials.

Titanium(IV) Iodide (TiI₄): As a molecular solid with a d⁰ electron configuration for titanium, TiI₄ is expected to be an insulator with a significant band gap. The valence band will be primarily composed of I 5p states, while the conduction band will be dominated by unoccupied Ti 3d states. The bonding is predominantly covalent in nature within the tetrahedral TiI₄ molecules, with weaker van der Waals forces holding the molecules together in the crystal lattice[1].

Titanium(III) Iodide (TiI₃): With a d¹ configuration, TiI₃ is an open-shell system and is expected to exhibit interesting electronic and magnetic properties. The presence of an unpaired electron in the Ti 3d orbitals suggests that it could be metallic or a narrow-bandgap semiconductor, depending on the extent of orbital overlap and electron correlation effects. The phase transition observed at low temperatures, which involves changes in the Ti-Ti distances, is likely driven by electronic instabilities and has a significant impact on the electronic structure[1].

Titanium(II) Iodide (TiI₂): Having a d² configuration, TiI₂ is also an open-shell system. The electronic structure will be characterized by the partially filled Ti 3d bands. The layered crystal structure is likely to result in anisotropic electronic properties.

Table 2: Summary of Electronic Properties

CompoundTi Oxidation Stated-electron CountExpected Electronic BehaviorNature of Bonding
TiI₂ +22Semiconductor/MetalIonic with significant covalent character
TiI₃ +31Semiconductor/MetalIonic with significant covalent character
TiI₄ +40InsulatorCovalent within molecules, van der Waals between molecules

Experimental and Logical Workflows

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of titanium iodides.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Ti, I₂, TiCl₄, etc.) reaction Controlled Reaction (Tube Furnace, Schlenk Line) start->reaction purification Purification (Sublimation, Distillation) reaction->purification xrd X-ray Diffraction (XRD) (Crystal Structure) purification->xrd xps X-ray Photoelectron Spectroscopy (XPS) (Electronic Structure) purification->xps other Other Techniques (e.g., Magnetometry, Transport Measurements) purification->other

A typical workflow for the synthesis and characterization of titanium iodides.
Computational Investigation Workflow

A standard workflow for the computational investigation of the electronic structure of titanium iodides using DFT is outlined below.

DFT_Workflow cluster_setup Model Setup cluster_calculation Calculation cluster_analysis Analysis crystal_structure Define Crystal Structure (from experimental data) dft_params Select DFT Functional and Basis Set crystal_structure->dft_params geometry_opt Geometry Optimization dft_params->geometry_opt scf Self-Consistent Field (SCF) Calculation geometry_opt->scf post_scf Post-SCF Calculations (Band Structure, DOS) scf->post_scf band_structure Analyze Band Structure post_scf->band_structure dos Analyze Density of States post_scf->dos bonding Bonding Analysis (e.g., COHP, ELF) post_scf->bonding

A standard workflow for DFT-based investigation of electronic structure.
Relationship between Structure and Electronic Properties

The relationship between the crystal structure and the resulting electronic properties is a central theme in the study of titanium iodides.

Structure_Property_Relationship oxidation_state Ti Oxidation State (+2, +3, +4) d_electron_count d-electron Count (d², d¹, d⁰) oxidation_state->d_electron_count crystal_structure Crystal Structure (Layered, Chain, Molecular) d_electron_count->crystal_structure bonding_nature Nature of Bonding (Ionic, Covalent, van der Waals) d_electron_count->bonding_nature electronic_properties Electronic Properties (Band Gap, Conductivity) crystal_structure->electronic_properties bonding_nature->electronic_properties

Interplay between oxidation state, structure, and electronic properties.

Conclusion

The titanium iodides represent a rich family of compounds with diverse and tunable electronic and structural properties. From the molecular, insulating nature of TiI₄ to the complex polymeric and layered structures of the lower iodides, these materials offer a fertile ground for fundamental research and potential applications. A deeper understanding of their electronic structure, facilitated by a synergistic approach combining advanced synthesis, characterization, and computational modeling, will be key to unlocking their full potential in various scientific and technological fields. This guide provides a foundational framework for researchers embarking on the exploration of these fascinating materials.

References

The Titanium-Iodine System: A Technical Guide to its Phase Equilibria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the titanium-iodine (Ti-I) phase diagram. The information is compiled from various scientific sources and is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the chemical and physical behavior of this system. While a complete, experimentally verified phase diagram is not yet publicly available, this document synthesizes the known quantitative data, experimental methodologies, and key chemical transformations.

Introduction

The titanium-iodine system is of significant industrial importance, primarily due to its central role in the van Arkel-de Boer process for producing high-purity titanium metal. This process relies on the formation and subsequent decomposition of volatile titanium iodides to separate titanium from its impurities. A thorough understanding of the phase equilibria within the Ti-I system is crucial for optimizing this process and for the development of new materials and chemical syntheses involving titanium and iodine. This guide summarizes the key titanium iodide compounds, their thermodynamic properties, and the experimental techniques used to study their phase relationships.

Key this compound Compounds

The titanium-iodine system is characterized by several stable iodide compounds, with titanium existing in different oxidation states. The most well-studied of these is titanium tetraiodide (TiI₄), but lower iodides such as titanium diiodide (TiI₂) and titanium triiodide (TiI₃) also play a crucial role in the overall phase behavior.

Quantitative Data Summary

The following tables summarize the known quantitative data for the key this compound compounds.

Table 1: Physical and Thermodynamic Properties of Titanium Iodides

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)Crystal Structure
Titanium DiiodideTiI₂301.68--5.02-
Titanium TriiodideTiI₃428.58--4.96Polymeric face-sharing octahedra
Titanium TetraiodideTiI₄555.491503774.3Cubic

Table 2: Vapor Pressure Data for Titanium Tetraiodide (TiI₄)

The vapor pressure of liquid TiI₄ can be described by the following equation:

log₁₀(p) = -3054/T + 7.5773

where p is the pressure in mmHg and T is the temperature in Kelvin.[1] This equation is valid for pressures ranging from 4 to 670 mmHg.

Table 3: Enthalpy of Vaporization for Titanium Tetraiodide (TiI₄)

Enthalpy of Vaporization (ΔH_vap)Temperature Range (K)
58.5 kJ/mol433 - 643

Phase Equilibria and Chemical Transformations

The phase relationships in the titanium-iodine system are primarily governed by a series of temperature-dependent chemical reactions. These reactions are the foundation of the van Arkel-de Boer process.

Key Reactions in the Titanium-Iodine System

The formation and decomposition of titanium iodides can be summarized by the following key equilibria:

  • Formation of Titanium Tetraiodide: Crude titanium reacts with iodine gas at elevated temperatures to form volatile titanium tetraiodide.

    • Ti(s) + 2I₂(g) ⇌ TiI₄(g)

    • This reaction typically occurs in the temperature range of 50-250 °C.

  • Formation of Lower Iodides: At higher temperatures, titanium tetraiodide can react with excess titanium to form lower iodides.

    • TiI₄(g) + Ti(s) ⇌ 2TiI₂(s)

    • The formation of TiI₂ is favored at temperatures between 700 and 900 K.

  • Disproportionation and Decomposition: The various titanium iodides can undergo disproportionation and decomposition reactions at different temperatures.

    • 2TiI₃(s) ⇌ TiI₂(s) + TiI₄(g)

    • TiI₂(s) ⇌ Ti(s) + I₂(g)

    • TiI₄(g) ⇌ Ti(s) + 2I₂(g)

    • The decomposition of TiI₄ to yield pure titanium occurs at high temperatures, typically on a heated filament around 1400 °C.

The following diagram illustrates the central reactions in the van Arkel-de Boer process.

van_Arkel_de_Boer_Process cluster_formation Formation Zone (Lower Temperature) cluster_decomposition Decomposition Zone (Higher Temperature) Crude Ti Crude Ti TiI4_gas TiI4 (g) Crude Ti->TiI4_gas  + 2I2(g) (50-250 °C) Iodine Iodine Iodine->TiI4_gas Pure Ti Pure Ti TiI4_gas->Pure Ti  Decomposition (~1400 °C) TiI4_gas->Pure Ti Transport Iodine_regen 2I2 (g) (recycled) Iodine_regen->Iodine Recycle

Van Arkel-de Boer process for titanium purification.

Experimental Protocols for Phase Diagram Determination

The determination of a complete phase diagram for a metal-halogen system like titanium-iodine requires a combination of experimental techniques to identify phase boundaries and invariant points under various conditions of temperature, pressure, and composition.

Thermal Analysis (DTA/TGA)

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are powerful techniques for identifying phase transitions, decomposition temperatures, and changes in mass as a function of temperature.

  • Methodology:

    • A sample of a specific this compound or a mixture of titanium and iodine is placed in a crucible within a controlled atmosphere furnace.

    • The sample is heated or cooled at a constant rate.

    • DTA measures the temperature difference between the sample and an inert reference, revealing endothermic or exothermic transitions such as melting, boiling, or solid-state phase changes.

    • TGA continuously measures the mass of the sample, detecting changes due to decomposition (release of iodine gas) or reaction with the atmosphere.

    • By performing these analyses for various compositions across the Ti-I system, the temperatures of phase transitions can be mapped out.

The following diagram illustrates a typical experimental workflow for thermal analysis.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis DTA/TGA Analysis cluster_data Data Interpretation Sample Ti/I Mixture or Ti-Iodide Crucible Inert Crucible Sample->Crucible Furnace Controlled Atmosphere Furnace Crucible->Furnace Heating Controlled Heating/ Cooling Ramp Furnace->Heating DTA_Sensor DTA Sensor (ΔT vs. T) Furnace->DTA_Sensor TGA_Balance TGA Balance (Mass vs. T) Furnace->TGA_Balance Phase_Transitions Identify Phase Transition Temperatures DTA_Sensor->Phase_Transitions Decomposition Determine Decomposition Temperatures & Mass Loss TGA_Balance->Decomposition Phase_Diagram_Point Plot Data Point on Phase Diagram Phase_Transitions->Phase_Diagram_Point Decomposition->Phase_Diagram_Point

Workflow for DTA/TGA analysis of the Ti-I system.
Vapor Pressure Measurements

Vapor pressure measurements are essential for defining the gas-solid and gas-liquid equilibria in the phase diagram.

  • Methodology (Static Method):

    • A known amount of a this compound is sealed in an evacuated, constant-volume vessel.

    • The vessel is heated to a specific temperature, and the pressure of the vapor in equilibrium with the condensed phase is measured using a pressure transducer.

    • This is repeated at various temperatures to obtain the vapor pressure curve.

  • Methodology (Effusion Method):

    • A sample is placed in a Knudsen cell, which has a small orifice.

    • The cell is heated in a vacuum, and the rate of mass loss through the orifice is measured.

    • The vapor pressure can be calculated from the rate of effusion using the Hertz-Knudsen equation.

X-ray Diffraction (XRD)

X-ray diffraction is used to identify the crystal structures of the solid phases present at different temperatures and compositions.

  • Methodology:

    • Samples of titanium-iodine mixtures are prepared and annealed at specific temperatures for a sufficient time to reach equilibrium.

    • The samples are then quenched to room temperature to preserve the high-temperature phases.

    • XRD analysis is performed on the quenched samples to identify the crystal structures of the phases present.

    • By analyzing samples with different compositions annealed at various temperatures, the solid-state phase boundaries can be determined.

Logical Relationships in the Ti-I System

The stability of the different titanium iodides is a function of both temperature and iodine partial pressure. A simplified representation of these relationships is shown below.

Ti_I_Stability Ti Ti TiI2 TiI2 Ti->TiI2 Increasing Iodine Pressure (Lower Temperature) TiI2->Ti Decreasing Iodine Pressure (Higher Temperature) TiI3 TiI3 TiI2->TiI3 Increasing Iodine Pressure TiI3->TiI2 Decreasing Iodine Pressure (or Increasing Temperature) TiI4 TiI4 TiI3->TiI4 Increasing Iodine Pressure TiI4->TiI3 Decreasing Iodine Pressure (or Increasing Temperature)

References

A Technical Guide to the van Arkel-de Boer Process: Discovery, History, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational principles, historical development, and experimental protocols of the van Arkel-de Boer process, a pivotal method for the production of high-purity metals.

Introduction: The Quest for Ultra-Pure Metals

The van Arkel-de Boer process, also known as the iodide process or crystal bar process, was the first industrial method for the commercial production of high-purity ductile titanium and zirconium.[1][2] Developed in 1925 by Dutch chemists Anton Eduard van Arkel and Jan Hendrik de Boer at Philips N.V., the process revolutionized the availability of high-purity metals essential for research and technological advancement.[1][3][4] While largely superseded for large-scale production by methods like the Kroll process, the van Arkel-de Boer process remains a crucial technique for producing small quantities of ultra-pure metals for specialized applications, including in the aerospace and electronics industries.[1]

The Discovery and its Historical Context

The early 20th century saw a burgeoning demand for materials with novel properties. Titanium and zirconium, while known elements, were notoriously difficult to refine to a ductile state due to their high reactivity with oxygen, nitrogen, and carbon at elevated temperatures. Existing metallurgical techniques often yielded brittle, impure metals.

Working at the Philips research laboratories, Anton Eduard van Arkel (1893-1976) and Jan Hendrik de Boer (1899-1971) sought a method to produce highly pure metallic filaments for use in incandescent lamps.[3][4] Their research culminated in the development of the iodide process, a chemical transport reaction that elegantly circumvented the issue of contamination. Their seminal 1925 paper, "Darstellung von reinem Titanium-, Zirkonium-, Hafnium- und Thoriummetall" (Production of Pure Titanium, Zirconium, Hafnium, and Thorium Metal), published in Zeitschrift für anorganische und allgemeine Chemie, detailed a method based on the reversible formation and decomposition of metal iodides.

The core principle lies in the selective reaction of the impure metal with iodine at a moderate temperature to form a volatile metal iodide. This gaseous compound is then decomposed at a much higher temperature on a heated filament, depositing the pure metal and releasing the iodine to react with more of the impure feed material. This cyclical process effectively separates the desired metal from its non-volatile impurities.

The Chemical and Physical Principles

The van Arkel-de Boer process is a classic example of a chemical transport reaction, driven by a temperature gradient and the differing thermodynamic stabilities of the reactants and products. The overall process can be broken down into two key stages:

Stage 1: Formation of the Volatile Metal Iodide

In this initial step, the impure metal (M) is heated in an evacuated vessel in the presence of iodine (I₂). The metal reacts with the iodine to form a volatile metal tetraiodide (MI₄). This reaction is typically carried out at a temperature range of 50-250°C.[1]

The generalized reaction is: M(s, impure) + 2I₂(g) → MI₄(g)

This reaction is exothermic. For titanium, the formation of titanium tetraiodide (TiI₄) releases approximately -427 kJ/mol of energy.[5]

Stage 2: Decomposition of the Metal Iodide

The gaseous metal tetraiodide then diffuses to a hotter region within the vessel, where a tungsten filament is electrically heated to a very high temperature (typically around 1400°C).[1] At this elevated temperature, the metal tetraiodide becomes thermodynamically unstable and decomposes, depositing the pure metal onto the filament and releasing the iodine gas.

The generalized reaction is: MI₄(g) → M(s, pure) + 2I₂(g)

The regenerated iodine gas is then free to react with more of the impure metal, continuing the purification cycle.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the van Arkel-de Boer process for the purification of titanium and zirconium.

Table 1: Physical Properties of Metal Tetraiodides

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Titanium Tetraiodide (TiI₄)555.485150377
Zirconium Tetraiodide (ZrI₄)606.83499600

Source:[1]

Table 2: Typical Operating Parameters for the van Arkel-de Boer Process

ParameterTitanium (Ti)Zirconium (Zr)
Formation Stage
Impure Metal Temperature~50-250 °C~50-250 °C
Iodine Vapor PressureLow (vacuum)Low (vacuum)
Decomposition Stage
Filament Temperature~1400 °C~1400 °C
Purity of Deposited Metal>99.9%>99.9%

Source:[1]

Table 3: Thermodynamic Data for Titanium Tetraiodide

Thermodynamic QuantityValue
Standard Enthalpy of Formation (ΔH°f) of TiI₄(c)-385.81 ± 4.64 kJ/mol

Source:[6]

Experimental Protocols

The following provides a generalized, step-by-step methodology for carrying out the van Arkel-de Boer process in a laboratory setting.

5.1. Apparatus Setup

  • Reaction Vessel: A sealed, evacuated vessel, typically made of borosilicate glass or quartz, is required. The vessel must be able to withstand the high temperatures and the corrosive nature of iodine.

  • Filament Assembly: A high-melting-point filament, usually made of tungsten, is suspended between two electrodes within the reaction vessel. These electrodes provide the electrical current to heat the filament.

  • Impure Metal Placement: The impure metal, in the form of sponge, powder, or turnings, is placed at the bottom of the reaction vessel.

  • Iodine Source: A small amount of solid iodine is introduced into the vessel.

  • Vacuum System: The vessel is connected to a vacuum pump to evacuate the air and create the low-pressure environment necessary for the process.

  • Heating Elements: External heating elements are used to control the temperature of the impure metal.

5.2. Experimental Procedure

  • Loading: The impure metal and a stoichiometric amount of iodine are placed inside the reaction vessel.

  • Evacuation: The vessel is sealed and evacuated to a low pressure (typically 10⁻⁶ to 10⁻⁴ torr) to remove any reactive gases like oxygen and nitrogen.

  • Formation Stage Heating: The lower part of the vessel containing the impure metal is heated to the appropriate temperature for the formation of the metal iodide (e.g., 150-200°C for titanium).

  • Filament Heating: A high electrical current is passed through the tungsten filament, raising its temperature to the decomposition point of the metal iodide (e.g., ~1400°C for titanium).

  • Deposition: The volatile metal iodide sublimes and comes into contact with the hot filament. The iodide decomposes, and the pure metal deposits onto the filament, forming a "crystal bar." The liberated iodine gas returns to the cooler zone to react with more impure metal.

  • Process Monitoring: The process is monitored by observing the growth of the crystal bar on the filament. The electrical resistance of the filament decreases as the metal deposits, requiring an increase in current to maintain the high temperature.

  • Termination and Cooling: Once a sufficient amount of pure metal has been deposited, the heating sources are turned off, and the vessel is allowed to cool to room temperature.

  • Product Recovery: The vessel is carefully opened, and the crystal bar of pure metal is removed from the filament.

Visualizations

The following diagrams illustrate the key aspects of the van Arkel-de Boer process.

van_Arkel_de_Boer_Process Chemical Pathway of the van Arkel-de Boer Process cluster_formation Cooler Zone (Formation) cluster_decomposition Hotter Zone (Decomposition) Impure_Metal Impure Metal (M) Metal_Iodide Volatile Metal Iodide (MI₄) Impure_Metal->Metal_Iodide + 2I₂ Iodine Iodine (I₂) Iodine->Metal_Iodide Hot_Filament Hot Tungsten Filament Hot_Filament->Iodine Release of I₂ Pure_Metal Pure Metal (M) Hot_Filament->Pure_Metal Decomposition Metal_Iodide->Hot_Filament Diffusion

Caption: Chemical pathway of the van Arkel-de Boer process.

Experimental_Workflow Experimental Workflow of the van Arkel-de Boer Process A 1. Load Impure Metal and Iodine into Vessel B 2. Evacuate Vessel to Low Pressure A->B C 3. Heat Impure Metal (Formation Zone) B->C D 4. Heat Tungsten Filament (Decomposition Zone) C->D E 5. Deposition of Pure Metal on Filament D->E F 6. Monitor Crystal Bar Growth E->F G 7. Cool Down Apparatus F->G Process Complete H 8. Recover Pure Metal Crystal Bar G->H

Caption: Experimental workflow of the van Arkel-de Boer process.

Conclusion

The van Arkel-de Boer process, born out of the necessity for high-purity metals in the early 20th century, stands as a testament to the ingenuity of its creators. While its industrial application for bulk production has diminished, its fundamental principles of chemical transport reactions continue to be relevant. For researchers and scientists, it remains a valuable technique for producing small quantities of ultra-pure metals, enabling advancements in fields where material purity is paramount. The legacy of van Arkel and de Boer's work is not just in the gleaming crystal bars of pure titanium and zirconium, but in the foundational understanding of chemical purification processes that continue to shape modern materials science.

References

An In-depth Technical Guide to the Oxidation States of Titanium Iodide: TiI₂, TiI₃, and TiI₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure, properties, and reactivity of titanium in its three primary iodide oxidation states: titanium(II) iodide (TiI₂), titanium(III) iodide (TiI₃), and titanium(IV) iodide (TiI₄). While direct applications in drug development are not extensively documented, these compounds serve as valuable precursors and reagents in synthetic chemistry, a field integral to pharmaceutical research. This document is intended to be a resource for scientists who may utilize these compounds in their research endeavors.

Introduction to Titanium Iodides

Titanium iodides are a fascinating class of inorganic compounds that showcase titanium in the +2, +3, and +4 oxidation states. Their chemistry is largely dictated by the oxidation state of the central titanium atom, which influences their structure, bonding, and reactivity. Titanium(IV) iodide is a molecular compound, while the lower iodides exhibit polymeric structures with increasing metallic character. Understanding the interplay between these oxidation states is crucial for their application in various chemical syntheses.

Physical and Chemical Properties

The physical and chemical properties of titanium iodides vary significantly with the oxidation state of titanium. A summary of these properties is presented in the tables below for easy comparison.

Table 1: Physical Properties of Titanium Iodides

PropertyTitanium(II) Iodide (TiI₂)Titanium(III) Iodide (TiI₃)Titanium(IV) Iodide (TiI₄)
Formula Weight ( g/mol ) 301.68428.58555.49
Appearance Black micaceous solid[1]Dark violet/black-violet solid[2]Red-brown to black crystals[3][4]
Melting Point (°C) DecomposesDecomposes150[3]
Boiling Point (°C) N/AN/A377[3]
Density (g/cm³) 5.024.96[2]4.3[3]
Solubility InsolubleInsoluble, decomposes in solvents[2]Soluble in CH₂Cl₂, CHCl₃, CS₂; hydrolyzes in water[3][4]

Table 2: Structural and Thermodynamic Properties of Titanium Iodides

PropertyTitanium(II) Iodide (TiI₂)Titanium(III) Iodide (TiI₃)Titanium(IV) Iodide (TiI₄)
Crystal System TrigonalHexagonal (High Temp.), Orthorhombic (Low Temp.)[5]Cubic, Monoclinic[3][6]
Coordination Geometry OctahedralOctahedral (face-sharing)[2]Tetrahedral (in molecular form)[3]
Ti-I Bond Length (pm) N/AN/A261 (cubic form)[3]
Standard Enthalpy of Formation (ΔH°f) (kJ/mol) -268.6-322.2-385.81 ± 4.64[7]
Magnetic Susceptibility (χm) (cm³/mol) ParamagneticParamagneticDiamagnetic

Synthesis of Titanium Iodides

The synthesis of titanium iodides can be achieved through several methods, primarily involving the direct reaction of titanium metal with iodine or the reduction of a higher oxidation state.

Synthesis of Titanium(IV) Iodide (TiI₄)

Titanium(IV) iodide is typically prepared by the direct reaction of titanium metal with an excess of iodine at elevated temperatures.

Experimental Protocol: Direct Iodination of Titanium

  • Apparatus: A tube furnace equipped with a quartz or borosilicate glass tube, and a means to control the temperature and flow of an inert gas.

  • Reagents: Titanium powder or sponge and iodine crystals.

  • Procedure:

    • A boat containing titanium metal is placed in the center of the tube furnace.

    • Iodine is placed at the inlet of the tube, upstream of the titanium.

    • The tube is purged with an inert gas (e.g., argon) to remove air and moisture.

    • The furnace is heated to approximately 425 °C.[3]

    • The iodine is gently heated to allow its vapor to pass over the hot titanium metal.

    • The volatile TiI₄ product sublimes and is collected in a cooler part of the apparatus downstream.

  • Purification: The crude TiI₄ can be purified by sublimation under a vacuum.

Other methods for synthesizing TiI₄ include the reaction of titanium tetrachloride (TiCl₄) with hydrogen iodide (HI) and the reaction of titanium dioxide (TiO₂) with aluminum triiodide (AlI₃).[3][8]

Synthesis of Titanium(III) Iodide (TiI₃)

Titanium(III) iodide can be synthesized either by the direct reaction of titanium and iodine in stoichiometric amounts or by the reduction of TiI₄.

Experimental Protocol: Reduction of TiI₄

  • Apparatus: A sealed reaction vessel or a tube furnace.

  • Reagents: Titanium(IV) iodide and a reducing agent such as titanium metal or aluminum powder.[2]

  • Procedure:

    • A mixture of TiI₄ and the reducing agent is placed in the reaction vessel.

    • The vessel is evacuated and sealed.

    • The mixture is heated to a temperature sufficient to initiate the reduction. The exact temperature depends on the reducing agent used.

    • The reaction yields the non-volatile, dark violet TiI₃ solid.[2]

  • Purification: The product can be purified by washing with a suitable solvent to remove any unreacted TiI₄ and byproducts.

Synthesis of Titanium(II) Iodide (TiI₂)

Titanium(II) iodide is the most challenging of the three to synthesize in pure form. It is typically prepared by the high-temperature reduction of TiI₄ with a stoichiometric amount of titanium metal. The reaction is often a part of the van Arkel-de Boer process for titanium purification, where TiI₂ is an intermediate.[9]

Experimental Protocol: High-Temperature Reduction

  • Apparatus: A high-temperature furnace with a sealed reaction chamber.

  • Reagents: Titanium(IV) iodide and titanium metal.

  • Procedure:

    • TiI₄ vapor is passed over a heated titanium filament or sponge at temperatures in the range of 700-900 K.[9]

    • At these temperatures, TiI₄ is reduced to the less volatile TiI₂ which deposits on the metal.

  • Purification: Isolation of pure TiI₂ is difficult as it is often part of a complex equilibrium with other titanium iodides and the metal itself.

Structural Chemistry and Bonding

The crystal structures of the titanium iodides reflect the change in bonding from molecular to polymeric as the oxidation state of titanium decreases.

  • Titanium(IV) Iodide (TiI₄): In the solid state, TiI₄ exists as a molecular crystal composed of discrete, tetrahedral TiI₄ molecules.[3] This molecular nature is responsible for its volatility. It is known to exist in at least two polymorphic forms, a cubic and a monoclinic structure.[3][6]

  • Titanium(III) Iodide (TiI₃): TiI₃ adopts a polymeric structure consisting of chains of face-sharing [TiI₆] octahedra.[2] This arrangement leads to direct Ti-Ti interactions along the chains. It undergoes a phase transition at 323 K; above this temperature, the Ti-Ti distances are equal, while below it, the distances alternate between short and long, indicating dimerization.[2]

  • Titanium(II) Iodide (TiI₂): TiI₂ has a layered structure, adopting the cadmium iodide (CdI₂) crystal structure. This structure consists of sheets of edge-sharing [TiI₆] octahedra.

Reactivity and Applications in Synthesis

The reactivity of titanium iodides is a function of the titanium oxidation state.

  • TiI₄: As a Lewis acid, TiI₄ forms adducts with various donor molecules. It is a useful reagent in organic synthesis, promoting reactions such as pinacol (B44631) couplings and other carbon-carbon bond-forming reactions.[3] It also reacts with alkenes and alkynes.[3] Due to its reactivity with moisture, it hydrolyzes readily.[4]

  • TiI₃: Being a d¹ species, TiI₃ is paramagnetic. Its reactivity is less explored than that of TiI₄, but it can act as a reducing agent.

  • TiI₂: As a low-valent titanium species, TiI₂ is a strong reducing agent.

The primary industrial application of titanium iodides is in the van Arkel-de Boer process for the purification of titanium metal. In this process, impure titanium is reacted with iodine to form volatile TiI₄, which is then decomposed on a hot filament to deposit high-purity titanium metal.[3]

Visualizing the Relationships and Processes

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental workflows discussed in this guide.

Synthesis_Pathways Ti Titanium Metal (Ti) TiI4 Titanium(IV) Iodide (TiI₄) Ti->TiI4 Direct Reaction (425 °C) TiI3 Titanium(III) Iodide (TiI₃) Ti->TiI3 Ti->TiI3 Direct Reaction (stoichiometric) Ti->TiI3 TiI2 Titanium(II) Iodide (TiI₂) Ti->TiI2 I2 Iodine (I₂) I2->TiI4 Direct Reaction (425 °C) I2->TiI3 TiI4->TiI3 Reduction with Ti or Al TiI4->TiI3 TiI4->TiI3 TiI4->TiI2 High-Temp Reduction with Ti TiI4->TiI2 PureTi High-Purity Ti TiI4->PureTi Thermal Decomposition (van Arkel-de Boer) Al Aluminum (Al) Al->TiI3

Caption: Synthesis pathways for different titanium iodides.

van_Arkel_de_Boer_Process cluster_formation Formation Zone (Low Temperature) cluster_decomposition Decomposition Zone (High Temperature) ImpureTi Impure Titanium TiI4_vapor Gaseous TiI₄ ImpureTi->TiI4_vapor Reaction Iodine Iodine Vapor Iodine->TiI4_vapor TiI4_vapor2 Gaseous TiI₄ TiI4_vapor->TiI4_vapor2 Diffusion HotFilament Hot Tungsten Filament PureTi High-Purity Titanium Deposit HotFilament->PureTi RecycledIodine Recycled Iodine Vapor RecycledIodine->Iodine Recycling TiI4_vapor2->HotFilament Decomposition TiI4_vapor2->RecycledIodine

Caption: Workflow of the van Arkel-de Boer process.

Oxidation_States Ti4 Ti⁴⁺ (TiI₄) Ti3 Ti³⁺ (TiI₃) Ti4->Ti3 Reduction Ti3->Ti4 Oxidation Ti3->Ti4 Disproportionation Ti2 Ti²⁺ (TiI₂) Ti3->Ti2 Reduction Ti3->Ti2 Ti2->Ti3 Oxidation Ti0 Ti⁰ (Metal) Ti2->Ti0 Reduction Ti0->Ti2 Oxidation

Caption: Relationship between titanium iodide oxidation states.

Characterization Techniques

The characterization of titanium iodides relies on a suite of analytical methods to determine their structure, purity, and properties.

  • X-ray Diffraction (XRD): Single-crystal and powder XRD are essential for determining the crystal structure, lattice parameters, and phase purity of these compounds.

  • Spectroscopy:

    • UV-Vis Spectroscopy: Can provide information about the electronic structure, particularly for the colored Ti(III) compounds.

    • Vibrational Spectroscopy (Raman and IR): Useful for probing the Ti-I bonds and understanding the molecular symmetry.

  • Magnetic Susceptibility Measurements: This technique is crucial for distinguishing between the paramagnetic Ti(II) and Ti(III) species and the diamagnetic Ti(IV) species.

  • Thermal Analysis (TGA/DSC): Can be used to study the thermal stability and decomposition of the iodides.

Conclusion

The iodides of titanium in its +2, +3, and +4 oxidation states are compounds with rich and varied chemistry. Their synthesis, structure, and reactivity are intricately linked to the electronic configuration of the titanium center. While their primary application remains in the realm of materials science for the purification of titanium, their utility as reagents in chemical synthesis should not be overlooked. For researchers in drug development and other areas of synthetic chemistry, a thorough understanding of these compounds can open up new avenues for the construction of complex molecules. This guide has provided a foundational overview to aid in such endeavors.

References

Solubility of Titanium Tetraiodide in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of titanium tetraiodide (TiI₄) in various organic solvents. Understanding the solubility of this versatile reagent is crucial for its effective use in a wide range of applications, from organic synthesis to materials science. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination of air-sensitive compounds, and presents key reaction pathways where TiI₄ serves as a critical mediator.

Quantitative Solubility Data

The solubility of titanium tetraiodide is influenced by several factors, including the crystalline form of the solid and the nature of the organic solvent. TiI₄ is known to exist in at least two polymorphic forms, with the cubic modification generally exhibiting higher solubility than the more stable, less symmetrical form.[1][2] The available quantitative data is summarized in the table below.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Crystal FormReference
Benzene2332.70.059Cubic[1]
Cyclohexane2324.40.044Cubic[1]

Qualitative Solubility Information

Qualitative assessments indicate that titanium tetraiodide is soluble in a range of halogenated organic solvents.

  • Carbon Disulfide (CS₂): Soluble[3][4][5]

  • Chloroform (CHCl₃): Soluble[3][4][5]

  • Dichloromethane (CH₂Cl₂): Soluble[3][4][5]

It is important to note that titanium tetraiodide is highly sensitive to moisture and will hydrolyze in the presence of water or protic solvents.[3] Therefore, all solubility determinations and reactions must be carried out under strictly anhydrous and inert conditions.

Experimental Protocols for Solubility Determination

The accurate determination of the solubility of an air- and moisture-sensitive compound like titanium tetraiodide requires specialized techniques to exclude atmospheric oxygen and water. The following are detailed methodologies for gravimetric and UV-Vis spectrophotometric analysis, adapted for use with Schlenk line or glovebox techniques.

General Handling Procedures for Air-Sensitive Compounds

All manipulations of titanium tetraiodide and anhydrous solvents should be performed under an inert atmosphere (e.g., argon or nitrogen) using either a Schlenk line or a glovebox.[6][7][8][9][10][11][12][13]

  • Glassware: All glassware must be rigorously dried in an oven at >120 °C overnight and then cooled under vacuum or a stream of inert gas immediately before use.

  • Solvents: Anhydrous solvents should be obtained commercially and used as is, or further dried using appropriate methods (e.g., distillation from a suitable drying agent) and stored over molecular sieves under an inert atmosphere.

  • Solid Dispensing: Solid TiI₄ should be handled and weighed inside a glovebox. If a glovebox is not available, transfers can be performed in a flask under a positive pressure of inert gas.

Gravimetric Method

The gravimetric method is a direct and reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.[14][15]

Procedure:

  • Preparation of Saturated Solution:

    • In a glovebox or under a positive flow of inert gas on a Schlenk line, add an excess of titanium tetraiodide to a known volume or mass of the desired anhydrous organic solvent in a Schlenk flask equipped with a magnetic stir bar.

    • Seal the flask and stir the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The use of a thermostatically controlled bath is recommended to maintain a constant temperature.[14]

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • Carefully transfer a known volume of the supernatant (the saturated solution) to a pre-weighed, dry Schlenk flask using a cannula or a gas-tight syringe. The transfer should be performed while ensuring no solid particles are carried over. Filtration through a sintered glass filter under inert atmosphere may be necessary.[7]

  • Solvent Evaporation and Mass Determination:

    • Remove the solvent from the flask containing the filtered saturated solution under vacuum. Gentle heating may be applied to expedite the process, taking care not to sublime the TiI₄.

    • Once the solvent is completely removed, carefully backfill the flask with inert gas.

    • Transfer the flask to a glovebox and weigh it to determine the mass of the dissolved titanium tetraiodide.

    • The solubility can then be calculated in g/L or other appropriate units.

UV-Vis Spectrophotometric Method

This method is suitable for colored compounds like titanium tetraiodide and can be very sensitive. It relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.[16][17]

Procedure:

  • Preparation of a Calibration Curve:

    • Inside a glovebox, prepare a stock solution of titanium tetraiodide of a known concentration in the desired anhydrous solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer and sealed cuvettes.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of TiI₄ in the same solvent as described in the gravimetric method (Step 1).

    • After reaching equilibrium, allow the solid to settle.

    • Using a gas-tight syringe, withdraw a small, known volume of the supernatant and filter it through a syringe filter (ensure the filter is compatible with the solvent and does not introduce moisture).

    • Immediately dilute the filtered saturated solution with a known volume of the anhydrous solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Using the equation of the calibration curve, determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of titanium tetraiodide in that solvent at the given temperature.

Visualization of TiI₄-Mediated Reaction Pathways

Titanium tetraiodide is a versatile reagent in organic synthesis, acting as a Lewis acid and a source of iodide.[18] Below are visualizations of two important reaction pathways mediated by TiI₄, created using the DOT language.

TiI₄-Mediated Pinacol (B44631) Coupling

Titanium tetraiodide can promote the pinacol coupling of aldehydes and ketones to form 1,2-diols.[19][20][21] The reaction proceeds through a radical mechanism.

Pinacol_Coupling carbonyl 2 x Carbonyl (Aldehyde or Ketone) ketyl_radical Ketyl Radical Anion Intermediate carbonyl->ketyl_radical Single Electron Transfer from Ti(III) species (formed in situ) TiI4 TiI₄ TiI4->ketyl_radical dimerization Dimerization ketyl_radical->dimerization diol_dianion 1,2-Diol Dianion Complex dimerization->diol_dianion workup Aqueous Workup (H₂O) diol_dianion->workup diol_product 1,2-Diol Product workup->diol_product

TiI₄-Mediated Pinacol Coupling Pathway
TiI₄-Mediated Aldol (B89426) Reaction

As a Lewis acid, titanium tetraiodide can catalyze aldol reactions between enolates and carbonyl compounds.

Aldol_Reaction ketone Ketone/Enolate Precursor enolate Titanium Enolate ketone->enolate Deprotonation/ Enolization TiI4 TiI₄ (Lewis Acid) TiI4->enolate Coordination aldehyde Aldehyde TiI4->aldehyde Activation aldol_adduct_complex Titanium Aldolate Intermediate enolate->aldol_adduct_complex Nucleophilic Attack aldehyde->aldol_adduct_complex workup Aqueous Workup aldol_adduct_complex->workup aldol_product β-Hydroxy Ketone (Aldol Product) workup->aldol_product

TiI₄-Mediated Aldol Reaction Pathway

References

An In-depth Technical Guide to the Molecular Geometry of Gaseous Titanium Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the molecular geometry of titanium iodides in the gaseous state. The document focuses on titanium (IV) iodide (TiI4), for which experimental data is available, and discusses the current knowledge and challenges regarding the gas-phase structures of titanium (III) iodide (TiI3) and titanium (II) iodide (TiI2).

Introduction

Titanium iodides are a class of inorganic compounds that play a crucial role in various chemical processes, most notably in the purification of titanium metal through the van Arkel-de Boer process. Understanding the molecular geometry of these compounds in the gaseous phase is fundamental to controlling their reactivity and transport properties at high temperatures. This guide synthesizes the available experimental and computational data to provide a detailed picture of their gas-phase structures.

Titanium (IV) Iodide (TiI₄)

Titanium (IV) iodide is the most stable and well-characterized of the titanium iodides in the gas phase.

Molecular Geometry

In the gaseous state, titanium (IV) iodide exists as a monomeric molecule. Experimental evidence from gas electron diffraction has conclusively determined that gaseous TiI₄ possesses a tetrahedral geometry . This high symmetry is a consequence of the central titanium atom being bonded to four iodine atoms with equivalent bond lengths and bond angles.

Structural Parameters

The key structural parameters for gaseous TiI₄ are summarized in the table below.

ParameterValueExperimental Method
Molecular FormulaTiI₄-
Point GroupTdGas Electron Diffraction
Ti-I Bond Length261 pm[1]Gas Electron Diffraction
I-Ti-I Bond Angle109.5°Gas Electron Diffraction

Table 1: Structural Data for Gaseous Titanium (IV) Iodide

Experimental Protocol: Gas Electron Diffraction (GED)

Experimental Workflow for Gas Electron Diffraction

GED_Workflow cluster_prep Sample Preparation cluster_exp Diffraction Experiment cluster_analysis Data Analysis Sample Solid TiI₄ Sample Vaporization High-Temperature Vaporization Sample->Vaporization Heating Interaction Beam-Molecule Interaction Vaporization->Interaction Gaseous TiI₄ Stream Electron_Beam Electron Beam Generation Electron_Beam->Interaction Scattering Electron Scattering Interaction->Scattering Detector Detection of Scattered Electrons Scattering->Detector Diff_Pattern Diffraction Pattern Acquisition Detector->Diff_Pattern Intensity_Analysis Scattering Intensity Analysis Diff_Pattern->Intensity_Analysis Model Molecular Model Refinement Intensity_Analysis->Model Structure Determination of Structural Parameters Model->Structure vanArkel cluster_formation Formation Zone (Low Temperature) cluster_decomposition Decomposition Zone (High Temperature Filament) Impure_Ti Impure Ti Metal TiI4_gas Gaseous TiI₄ Impure_Ti->TiI4_gas + I₂ Iodine Iodine Vapor Iodine->TiI4_gas Decomp TiI₄ Decomposition TiI4_gas->Decomp Transport Pure_Ti Pure Ti Filament Decomp->Iodine Release of I₂ Decomp->Pure_Ti Deposition of Pure Ti

References

An In-depth Technical Guide to Van der Waals Forces in Solid Titanium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of van der Waals forces in solid titanium(IV) iodide (TiI4). It delves into the structural characteristics, thermodynamic properties, and experimental methodologies relevant to understanding the intermolecular interactions that govern the solid-state behavior of this compound.

Core Concepts: The Nature of Intermolecular Forces in Solid TiI4

Solid titanium(IV) iodide is a molecular crystal, composed of discrete, tetrahedrally coordinated TiI4 molecules.[1] The forces holding these molecules together in the crystal lattice are primarily van der Waals forces, specifically London dispersion forces.[2] These weak electrostatic attractions arise from temporary fluctuations in the electron density around the large, highly polarizable iodine atoms. The significant contribution of these forces is evident when comparing the melting points of titanium tetrahalides; the increase in the number of electrons from fluoride (B91410) to iodide leads to stronger dispersion forces and, consequently, a higher melting point for TiI4.

Titanium(IV) iodide is known to exist in at least two crystalline polymorphs: a metastable cubic form and a more stable monoclinic form. The arrangement of TiI4 molecules and the intermolecular distances differ between these two structures, influencing the overall strength of the van der Waals interactions.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the structural and thermodynamic properties of solid titanium(IV) iodide, which are crucial for understanding the van der Waals forces at play.

Table 1: Crystallographic Data for Titanium(IV) Iodide Polymorphs

PropertyCubic PolymorphMonoclinic Polymorph
Crystal SystemCubicMonoclinic
Space GroupPa-3C2/c
Lattice Parameter, a (Å)12.21[2]12.31
Lattice Parameter, b (Å)12.21[2]3.77
Lattice Parameter, c (Å)12.21[2]6.62
Angle, β (°)90106.95
Intramolecular Ti-I Bond Distance (Å)2.61[2]2.60 - 2.97[3]

Table 2: Thermodynamic Data for Titanium(IV) Iodide

PropertyValue
Melting Point (°C)150[2]
Boiling Point (°C)377[2]
Enthalpy of Formation, solid (kJ/mol)-385.81 ± 4.64
Enthalpy of Formation, gas (kJ/mol)-277.27
Enthalpy of Sublimation (kJ/mol)108.54 (calculated)

Note: The enthalpy of sublimation is calculated as the difference between the enthalpy of formation of the gaseous and solid states.

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of solid titanium iodide to investigate its van der Waals forces.

Synthesis of High-Purity Titanium(IV) Iodide

Method 1: Direct Combination of Elements

This method involves the direct reaction of titanium metal with iodine.

  • Apparatus: A sealed, evacuated quartz tube.

  • Reactants: High-purity titanium powder and iodine crystals.

  • Procedure:

    • Place a stoichiometric amount of iodine crystals in one end of the quartz tube and the titanium powder at the other.

    • Evacuate the tube to a high vacuum and seal it.

    • Gently heat the end of the tube containing the iodine to sublime it. The iodine vapor will travel to the other end of the tube and react with the heated titanium metal.

    • The reaction is typically carried out with the titanium metal heated to around 425 °C.[2]

    • The resulting TiI4 can be purified by sublimation.

Method 2: Halogen Exchange Reaction

This method involves the reaction of titanium(IV) chloride with hydrogen iodide.

  • Apparatus: A reaction flask equipped with a condenser and a gas inlet.

  • Reactants: Titanium(IV) chloride (TiCl4) and anhydrous hydrogen iodide (HI) gas.

  • Procedure:

    • Place TiCl4 in the reaction flask.

    • Heat the TiCl4 and bubble dry HI gas through it.

    • The halogen exchange reaction produces TiI4 and hydrogen chloride (HCl) gas.

    • The TiI4 can be separated and purified by distillation.

Characterization Techniques

X-ray Diffraction (XRD) for Crystal Structure Determination

Powder X-ray diffraction is a fundamental technique to determine the crystal structure and lattice parameters of the different polymorphs of TiI4.

  • Sample Preparation: A finely ground powder of the synthesized TiI4 is mounted on a sample holder. Due to the moisture sensitivity of TiI4, sample preparation should be carried out in an inert atmosphere (e.g., a glovebox).

  • Instrumentation: A powder X-ray diffractometer with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source.

  • Data Collection: The sample is irradiated with X-rays at various angles (2θ), and the intensity of the diffracted X-rays is recorded.

  • Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed to identify the crystal phase (cubic or monoclinic) by comparing the peak positions and intensities to known standards or by using indexing software. Rietveld refinement can be used to obtain precise lattice parameters.

Thermal Analysis for Thermodynamic Properties

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, melting point, and boiling point of TiI4.

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Procedure:

    • A small, accurately weighed sample of TiI4 is placed in an inert crucible (e.g., alumina).

    • The sample is heated at a constant rate under an inert atmosphere (e.g., nitrogen or argon).

    • TGA measures the change in mass of the sample as a function of temperature, which can indicate sublimation or decomposition.

    • DSC measures the heat flow to or from the sample as a function of temperature. Endothermic peaks in the DSC curve correspond to phase transitions such as melting, while exothermic peaks can indicate crystallization or decomposition.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of van der Waals forces in solid this compound.

CrystalPacking cluster_cubic Cubic Polymorph (Metastable) cluster_monoclinic Monoclinic Polymorph (Stable) TiI4_1 TiI4 TiI4_2 TiI4 TiI4_1->TiI4_2 VdW TiI4_3 TiI4 TiI4_1->TiI4_3 VdW Cubic Isotropic VdW Interactions TiI4_4 TiI4 TiI4_2->TiI4_4 VdW TiI4_3->TiI4_4 VdW TiI4_A TiI4 TiI4_B TiI4 TiI4_A->TiI4_B VdW Monoclinic Anisotropic VdW Interactions TiI4_C TiI4 TiI4_B->TiI4_C VdW

Caption: Polymorphs of TiI4 with different van der Waals (VdW) interactions.

ExperimentalWorkflow Start Synthesis of TiI4 (e.g., Direct Combination) Purification Purification (Sublimation) Start->Purification Characterization Characterization Purification->Characterization XRD Powder X-ray Diffraction (Phase & Structure) Characterization->XRD Structural Thermal Thermal Analysis (TGA/DSC) Characterization->Thermal Thermodynamic Data Quantitative Data (Lattice Parameters, ΔHsub) XRD->Data Thermal->Data Analysis Analysis of VdW Forces Data->Analysis

References

The Atmospheric Hydrolysis of Titanium Iodide: A Technical Guide to Titanium Dioxide Nanoparticle Synthesis and Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis of titanium iodide (TiI₄) upon exposure to atmospheric moisture, a rapid and often vigorous reaction that yields titanium dioxide (TiO₂) nanoparticles and hydrogen iodide (HI). While specific literature on the atmospheric hydrolysis of this compound is less common than for other titanium precursors like titanium tetrachloride (TiCl₄) and titanium alkoxides, the principles of titanium halide hydrolysis provide a strong foundation for understanding this process. This document outlines the fundamental chemistry, analogous experimental protocols for nanoparticle synthesis, and the significant applications of the resulting titanium dioxide nanomaterials in drug development and biomedical research.

This compound is a dark brown to black solid compound that is highly reactive, particularly in the presence of moisture.[1] Its reaction with water in the atmosphere leads to the formation of titanium dioxide, a material of immense interest due to its low toxicity, high stability, and versatile functionality.[2] In the field of drug development, TiO₂ nanoparticles serve as promising carriers for targeted drug delivery, agents in photodynamic therapy, and components of advanced biomedical coatings.[3][4][5]

Core Reaction: Hydrolysis of this compound

The fundamental reaction involves the exposure of this compound to water molecules present in the air. This compound, a molecular solid with a tetrahedral structure, readily reacts with water in a hydrolysis reaction.[1][6] This process can be summarized by the following overall chemical equation:

TiI₄(s) + 2H₂O(g) → TiO₂(s) + 4HI(g) [1]

This reaction is spontaneous and highly exothermic. The solid this compound is converted into solid titanium dioxide, releasing corrosive hydrogen iodide gas.[7] Due to the high reactivity of TiI₄ with moisture, it must be stored in a dry, inert atmosphere to prevent degradation.[1][8]

Inferred Reaction Mechanism

While detailed mechanistic studies specifically for TiI₄ hydrolysis are not extensively documented in the provided search results, a stepwise hydrolysis and condensation mechanism can be inferred from studies on other titanium halides, such as TiCl₄.[9][10] The process likely involves:

  • Initial Hydrolysis: A water molecule nucleophilically attacks the titanium center, leading to the substitution of an iodide ion with a hydroxyl group and the formation of hydrogen iodide.

  • Stepwise Substitution: This process continues until all four iodide ions are replaced by hydroxyl groups, forming titanic acid (Ti(OH)₄).

  • Condensation (Oxolation/Olation): The unstable titanic acid undergoes condensation reactions, where water is eliminated between two hydroxyl groups (oxolation) or between a hydroxyl group and another intermediate species, forming Ti-O-Ti bridges. This polymerization process results in the formation of a solid titanium dioxide network.[11]

The following diagram illustrates this proposed logical pathway for the formation of TiO₂ from TiI₄ in atmospheric moisture.

G A This compound (TiI4) C Stepwise Hydrolysis (Substitution of I- with OH-) A->C B Atmospheric Moisture (H2O) B->C D Titanic Acid Intermediate (Ti(OH)4) C->D - HI G Hydrogen Iodide (HI) Gas C->G E Condensation (Formation of Ti-O-Ti bridges) D->E F Titanium Dioxide (TiO2) Nanoparticles E->F - H2O

Caption: Logical pathway for TiO₂ formation from TiI₄ hydrolysis.

Synthesis of Titanium Dioxide Nanoparticles

While the direct atmospheric hydrolysis of TiI₄ can produce TiO₂, controlling the particle size, shape, and crystallinity for specific biomedical applications requires more controlled synthesis methods. The sol-gel method, which involves the hydrolysis and condensation of a titanium precursor in a solution, is a widely used approach.[12] Although less common, TiI₄ can be used as a precursor in such methods, analogous to the more frequently used titanium alkoxides and titanium tetrachloride.

Analogue Experimental Protocol: Sol-Gel Synthesis of TiO₂ Nanoparticles

The following protocol is a generalized representation based on the hydrolysis of titanium precursors for the synthesis of TiO₂ nanoparticles.[13][14][15]

Objective: To synthesize TiO₂ nanoparticles with controlled properties for biomedical research.

Materials:

  • Titanium precursor (e.g., Titanium Tetraisopropoxide (TTIP) as an analogue for TiI₄)

  • Solvent (e.g., Isopropanol)

  • Water (deionized)

  • pH modifier (e.g., Nitric acid or Ammonia)

  • Surfactant/Stabilizing agent (optional, for particle size control)

Procedure:

  • Precursor Solution Preparation: A solution of the titanium precursor is prepared in an appropriate solvent under an inert atmosphere to prevent premature hydrolysis.

  • Hydrolysis: The precursor solution is added dropwise to an aqueous solution, often with vigorous stirring. The pH of the aqueous solution can be adjusted to control the rate of hydrolysis and condensation.

  • Peptization: The resulting suspension may be peptized (a process to break down agglomerates and form a stable colloid) by adjusting the pH.

  • Aging: The solution is aged for a specific duration to allow for the growth and crystallization of the nanoparticles.

  • Washing and Drying: The nanoparticles are collected by centrifugation, washed to remove by-products, and dried.

  • Calcination: The dried powder is often calcined (heated at high temperatures) to induce phase transformation (e.g., from amorphous to anatase or rutile) and improve crystallinity.[13][14]

The diagram below illustrates a typical workflow for the sol-gel synthesis of TiO₂ nanoparticles.

G A Prepare Titanium Precursor Solution B Controlled Hydrolysis (add to aqueous solution) A->B C Peptization (pH adjustment) B->C D Aging (nanoparticle growth) C->D E Washing & Drying D->E F Calcination (crystallization) E->F H TiO2 Nanoparticles F->H G Characterization (XRD, TEM, etc.) H->G G A Functionalized TiO2 Nanoparticle with Drug C Receptor-Mediated Endocytosis A->C B Target Cell (e.g., Cancer Cell) B->C D Internalization of Nanoparticle C->D E Drug Release (e.g., pH-triggered) D->E F Therapeutic Effect E->F

References

Theoretical Explorations of Titanium Iodide Clusters: A Methodological and Prospective Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of titanium iodide clusters (Ti_nI_m). Despite significant interest in titanium-based nanomaterials for applications ranging from catalysis to biomedicine, a thorough review of the scientific literature reveals a notable scarcity of specific theoretical studies focused on this compound clusters. This guide, therefore, bridges this knowledge gap by extrapolating from well-established computational studies on analogous systems, namely pure titanium (Ti_n) and titanium oxide (TiO_2)_n clusters. We present a detailed framework for the theoretical investigation of this compound clusters, encompassing electronic structure, stability, and bonding analysis. This includes a discussion of relevant quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, alongside detailed, generalized experimental and computational protocols. While quantitative data for this compound clusters remains largely unexplored, this guide offers a robust roadmap for future research in this promising area.

Introduction

Titanium-based clusters have garnered considerable attention due to their unique electronic and catalytic properties, which are highly dependent on their size, composition, and structure. While extensive theoretical and experimental work has been dedicated to understanding pure titanium and titanium oxide clusters, the realm of this compound clusters remains a largely uncharted territory in computational chemistry. These clusters, composed of titanium and iodine atoms, are of potential interest in various fields, including catalysis and materials science, owing to the unique properties of both constituent elements.

This guide aims to provide a foundational understanding of the theoretical approaches that can be employed to investigate the properties of this compound clusters. In the absence of direct published data on Ti_nI_m clusters, we will draw parallels from the vast body of research on related titanium-based nanosystems to outline the key computational methodologies, expected structural and electronic characteristics, and potential avenues for future investigation.

Theoretical and Computational Methodologies

The theoretical study of molecular clusters relies heavily on quantum chemical calculations to elucidate their electronic structure, stability, and chemical bonding. The primary methods employed for such investigations are Density Functional Theory (DFT) and various ab initio techniques.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for studying medium to large molecular systems due to its favorable balance of accuracy and computational cost. The core principle of DFT is to describe the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction.

Key Aspects of DFT Calculations for this compound Clusters:

  • Functionals: The choice of the exchange-correlation functional is critical for the accuracy of DFT calculations. For transition metal systems like this compound clusters, hybrid functionals such as B3LYP, PBE0, and M06 are often employed as they incorporate a portion of exact Hartree-Fock exchange, which can improve the description of electronic properties.

  • Basis Sets: A suitable basis set is required to represent the atomic orbitals. For titanium, effective core potentials (ECPs) like the LANL2DZ are commonly used to replace the core electrons, reducing computational cost while maintaining accuracy for the valence electrons. For iodine, a relativistic ECP is essential due to the large number of electrons and the importance of relativistic effects. Pople-style basis sets (e.g., 6-31G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are used for the valence electrons.

  • Geometry Optimization: This procedure is used to find the lowest energy (most stable) structure of a cluster. Algorithms such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) method are typically used.

  • Frequency Calculations: Once a stable geometry is found, vibrational frequency calculations are performed to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic properties.

Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy, particularly for excited states and systems where electron correlation is strong.

Relevant Ab Initio Methods:

  • Hartree-Fock (HF) Theory: This is the simplest ab initio method, which provides a starting point for more sophisticated techniques. It neglects electron correlation, which can be a significant limitation.

  • Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation at the second order of perturbation theory and often provides a significant improvement over HF.

  • Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy, though they are computationally very expensive and typically limited to smaller clusters.

Generalized Computational Protocol

The following outlines a generalized workflow for the theoretical investigation of a hypothetical this compound cluster.

Computational_Workflow cluster_start Initial Steps cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_refinement Refinement (Optional) start Define Cluster Stoichiometry (e.g., Ti_nI_m) initial_geom Generate Initial Geometries (e.g., using chemical intuition, structure databases, or global optimization algorithms) start->initial_geom geom_opt Geometry Optimization (e.g., B3LYP/LANL2DZ for Ti, Def2-TZVP for I) initial_geom->geom_opt freq_calc Frequency Calculation (Confirm minimum, obtain thermochemistry) geom_opt->freq_calc electronic_structure Electronic Structure Analysis (HOMO-LUMO gap, Mulliken charges, DOS) freq_calc->electronic_structure stability_analysis Stability Analysis (Binding energies, fragmentation energies) freq_calc->stability_analysis bonding_analysis Bonding Analysis (NBO, QTAIM) freq_calc->bonding_analysis high_level Higher-Level Calculations (e.g., CCSD(T) for small clusters) freq_calc->high_level Stability_Analysis cluster_input Input Structures cluster_calc Energy Calculations cluster_metrics Stability Metrics cluster_output Conclusion isomers Optimized Geometries of Different Isomers and Stoichiometries total_energy Calculate Total Electronic Energies isomers->total_energy zpe Calculate Zero-Point Vibrational Energies isomers->zpe homo_lumo_gap HOMO-LUMO Gap (Indicator of Chemical Reactivity) isomers->homo_lumo_gap binding_energy Binding Energy per Atom total_energy->binding_energy fragmentation_energy Fragmentation Energy total_energy->fragmentation_energy zpe->binding_energy zpe->fragmentation_energy relative_stability Determine Relative Stability and Identify 'Magic Number' Clusters binding_energy->relative_stability fragmentation_energy->relative_stability homo_lumo_gap->relative_stability

Physicochemical Properties of Titanium(IV) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molar Mass and Density of Titanium(IV) Iodide

This technical guide provides a comprehensive overview of the molar mass and density of titanium(IV) iodide (TiI₄), targeting researchers, scientists, and professionals in drug development. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes a visualization of the experimental workflow for density determination.

Titanium(IV) iodide, also known as titanium tetraiodide, is an inorganic compound with the chemical formula TiI₄. It is a red-brown crystalline solid at room temperature.[1][2][3][4] This compound is an important precursor in the van Arkel–de Boer process for the purification of titanium metal.[4] It is soluble in several organic solvents, including methylene (B1212753) chloride, chloroform, and carbon disulfide, but it hydrolyzes violently in water.[1][5]

Molar Mass and Elemental Composition

The molar mass of titanium(IV) iodide is a fundamental property derived from the atomic masses of its constituent elements. The accepted molar mass and elemental composition are summarized in the table below.

PropertyValueReference
Molar Mass 555.49 g/mol [1][5][6][7]
Formula Weight 555.485[8]
Elemental Analysis Titanium (Ti): 8.62%, Iodine (I): 91.38%[8]
Density and Other Physical Properties

The density of titanium(IV) iodide is a critical parameter for various applications. It is typically measured at a standard temperature of 25 °C. Other key physical properties are also provided for a comprehensive understanding of the compound.

PropertyValueReference
Density 4.3 g/cm³ at 25 °C (lit.)[1][2][5][6]
Melting Point 150 °C (lit.)[1][5][6]
Boiling Point 377 °C (lit.)[1][5][8]
Appearance Red-brown powder or crystals[1][2][3]
Crystal Structure Cubic[4][5]

Experimental Protocols for Density Determination

The density of a solid compound like titanium(IV) iodide can be determined using several experimental techniques. The choice of method often depends on the physical form of the sample (e.g., powder, single crystal) and the required accuracy. Two common and reliable methods are gas pycnometry and the Archimedes method.

Gas Pycnometry

Gas pycnometry is a non-destructive method used to determine the true volume, and therefore the true density, of a solid material. It is particularly suitable for powders. The technique relies on measuring the pressure change of a gas, typically helium, in a calibrated volume.

Methodology:

  • Sample Preparation: A known mass of the titanium(IV) iodide powder is accurately weighed and placed into the sample chamber of the gas pycnometer.

  • System Purging: The system is purged with the analysis gas (helium) to remove any adsorbed gases from the sample surface.

  • Volume Measurement: The analysis proceeds in a series of automated steps:

    • The reference chamber of a known volume is filled with helium to a specific pressure.

    • A valve is opened, allowing the gas to expand into the sample chamber containing the titanium(IV) iodide.

    • The pressure drop is measured once the system equilibrates.

  • Calculation: The volume of the solid sample is calculated using the principles of Boyle's Law, which relates the pressures and volumes of the chambers before and after gas expansion. The density is then calculated by dividing the mass of the sample by its measured volume.

Archimedes' Method (Liquid Displacement)

The Archimedes' method is a classic technique for determining the density of a solid by measuring its apparent weight when submerged in a liquid of known density. This method is suitable for solid, non-porous samples.

Methodology:

  • Liquid Selection: An inert liquid in which titanium(IV) iodide is insoluble must be chosen. Given its reactivity with water, a non-polar organic solvent would be appropriate. The density of this liquid at the experimental temperature must be accurately known.

  • Weighing in Air: The mass of the titanium(IV) iodide sample is accurately measured in the air using an analytical balance.

  • Weighing in Liquid: The sample is then suspended and fully submerged in the chosen inert liquid, and its apparent mass is measured.

  • Calculation:

    • The volume of the displaced liquid, which is equal to the volume of the sample, is determined from the difference between the mass in air and the apparent mass in the liquid, divided by the density of the liquid.

    • The density of the titanium(IV) iodide is then calculated by dividing its mass in air by the determined volume.

Logical Workflow for Density Determination

The following diagram illustrates a generalized workflow for determining the density of a solid powder such as titanium(IV) iodide using gas pycnometry.

G Figure 1. Experimental Workflow for Density Determination by Gas Pycnometry cluster_prep Sample Preparation cluster_measurement Measurement cluster_calc Calculation A Weigh Sample B Place in Sample Chamber A->B C Purge with Helium B->C D Pressurize Reference Chamber C->D E Expand Gas into Sample Chamber D->E F Measure Pressure Change E->F G Calculate Sample Volume F->G H Calculate Density (Mass/Volume) G->H

Caption: Workflow for density determination.

References

Methodological & Application

Application Notes and Protocols for High-Purity Titanium Crystal Growth Using Titanium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Date: December 18, 2025

Introduction

High-purity titanium is a critical material in various advanced scientific and industrial applications, including semiconductor manufacturing, aerospace technologies, and biomedical implants. The presence of impurities, even at trace levels, can significantly degrade the material's performance, affecting its mechanical, electronic, and biocompatibility properties. The van Arkel-de Boer process, also known as the iodide process or crystal bar process, is a chemical transport method used to produce small quantities of ultrapure titanium.[1][2] This process leverages the formation and subsequent thermal decomposition of volatile titanium tetraiodide (TiI₄) to refine crude titanium metal into highly pure crystals, often exceeding 99.995% purity.[1]

This document provides detailed application notes and a comprehensive experimental protocol for the growth of high-purity titanium crystals using the titanium iodide method.

Principle of the Method

The van Arkel-de Boer process is based on the reversible chemical reaction between titanium and iodine.[2] The core principle involves two distinct temperature zones within a sealed and evacuated reactor:

  • Formation Zone (Low Temperature): Impure titanium metal (feed material) is heated in the presence of a small amount of iodine. In this zone, typically maintained at a lower temperature, the titanium reacts with iodine to form gaseous titanium tetraiodide (TiI₄). Most impurities are less reactive with iodine and remain in the solid state.

  • Decomposition Zone (High Temperature): The gaseous TiI₄ diffuses to a hotter region within the reactor containing a heated filament, usually made of tungsten or a high-purity titanium tube. At this elevated temperature, the TiI₄ decomposes, depositing high-purity titanium onto the filament and releasing iodine. The liberated iodine gas then diffuses back to the cooler zone to react with more of the impure titanium feed, creating a continuous purification cycle.

The fundamental chemical reactions are as follows:

  • Formation: Ti (impure solid) + 2I₂ (gas) → TiI₄ (gas)

  • Decomposition: TiI₄ (gas) → Ti (pure solid) + 2I₂ (gas)

Quantitative Data Summary

The following table summarizes the key operational parameters and reported results for the high-purity titanium crystal growth via the iodide process.

ParameterValueNotesReference(s)
Starting Material Purity 99.2% (Commercially Pure)Typically titanium sponge or turnings.
Formation Zone Temperature 50 - 250 °C (323 - 523 K)Initial formation of TiI₄.[2]
527 - 627 °C (800 - 900 K)For formation of lower-valent titanium iodides.
Decomposition Zone Temperature 1100 - 1400 °C (1373 - 1673 K)On a hot tungsten filament.[2]
1027 - 1227 °C (1300 - 1500 K)On a titanium substrate for favorable decomposition rates.
Operating Pressure Evacuated vessel (low pressure)Specific vacuum levels are critical for process efficiency.[2]
Filament/Substrate Material Tungsten, high-purity titanium tubeTungsten is common for initial deposition; titanium tubes can be used for larger batches.[1][2]
Process Duration Several hours to several weeksDependent on the scale of the operation and desired crystal size.[2]
Final Purity > 99.995%Significant reduction in metallic and gaseous impurities.[1]
Deposition Rate 1 µm/min (on a titanium tube substrate)Can be influenced by reactor geometry, temperature gradient, and pressure.[1]

Experimental Workflow Diagram

van_Arkel_de_Boer_Process Workflow for High-Purity Titanium Crystal Growth cluster_reactor Sealed and Evacuated Reactor cluster_formation Formation Zone (Low Temperature) cluster_decomposition Decomposition Zone (High Temperature) impure_Ti Impure Titanium Feed TiI4_formation Formation of Gaseous TiI₄ impure_Ti->TiI4_formation iodine Iodine Source iodine->TiI4_formation TiI4_gas Gaseous TiI₄ Diffusion TiI4_formation->TiI4_gas Volatility filament Heated Filament (Tungsten or Titanium) Ti_deposition Decomposition of TiI₄ and Deposition of Pure Titanium filament->Ti_deposition I2_gas Iodine Gas Diffusion Ti_deposition->I2_gas Release pure_Ti High-Purity Titanium Crystal Bar Ti_deposition->pure_Ti Growth TiI4_gas->Ti_deposition Transport I2_gas->TiI4_formation Recycle

Caption: van Arkel-de Boer process workflow.

Detailed Experimental Protocol

This protocol outlines the steps for producing high-purity titanium crystals in a laboratory setting.

5.1. Materials and Equipment

  • Starting Material: Commercially pure titanium sponge or turnings.

  • Refining Agent: High-purity iodine crystals.

  • Reaction Vessel: A sealed reactor made of a material resistant to iodine corrosion at high temperatures (e.g., quartz or a suitable metal alloy). The vessel must have ports for vacuum, electrical feedthroughs, and introduction of reactants.

  • Filament: A high-purity tungsten wire or a thin-walled, high-purity titanium tube.

  • Heating System:

    • An external furnace or heating mantle for the formation zone.

    • A high-current power supply for resistively heating the filament.

  • Vacuum System: A high-vacuum pump (e.g., turbomolecular or diffusion pump) capable of reaching pressures in the range of 10⁻⁶ to 10⁻⁷ torr.

  • Temperature Control: Thermocouples and controllers for monitoring and regulating the temperatures of the formation and decomposition zones.

  • Safety Equipment: Full personal protective equipment (PPE), including safety goggles, face shield, acid-resistant gloves, and a lab coat. The experiment should be conducted in a well-ventilated fume hood.

5.2. Pre-experimental Preparation

  • Cleaning of Reactants: The impure titanium feed should be cleaned to remove surface oxides and contaminants. This can be achieved by degreasing with a suitable solvent (e.g., acetone) followed by a dilute acid wash (e.g., hydrofluoric acid, with extreme caution and appropriate safety measures) and thorough rinsing with deionized water. The cleaned titanium must be dried completely under vacuum.

  • Reactor Assembly: Assemble the reaction vessel, ensuring all seals are leak-tight. Install the filament, connecting it to the electrical feedthroughs.

  • Leak Check: Evacuate the assembled reactor and perform a leak check to ensure the system can hold a high vacuum.

5.3. Experimental Procedure

  • Loading the Reactor: Carefully introduce the cleaned and dried impure titanium feed into the bottom of the reactor (the formation zone). Place a calculated amount of high-purity iodine crystals in a separate, cooler part of the reactor or in a sidearm that can be gently heated.

  • Evacuation and Degassing: Seal the reactor and evacuate it to a high vacuum (e.g., 10⁻⁶ torr). While evacuating, gently heat the entire reactor to a moderate temperature (e.g., 200-300 °C) to degas the internal surfaces and the titanium feed.

  • Initiation of the Process:

    • Once a stable high vacuum is achieved, isolate the reactor from the vacuum pump.

    • Begin heating the formation zone to the desired temperature range (e.g., 150-250 °C) to vaporize the iodine.

    • Simultaneously, start passing a current through the filament to heat it to the decomposition temperature (e.g., 1100-1400 °C). The filament temperature can be monitored using an optical pyrometer.

  • Crystal Growth:

    • The vaporized iodine will react with the hot, impure titanium to form gaseous TiI₄.

    • The TiI₄ gas will diffuse to the hotter filament and decompose, depositing pure titanium. The released iodine will cycle back to the formation zone.

    • Maintain the temperatures of both zones and the filament throughout the process. The current to the filament may need to be gradually increased to maintain a constant temperature as the deposited titanium increases its conductivity.[2]

  • Process Termination and Crystal Harvesting:

    • After the desired growth period (which can range from hours to days), turn off the power to the filament and the heating for the formation zone.

    • Allow the reactor to cool completely to room temperature.

    • Vent the reactor with an inert gas (e.g., argon) before opening.

    • Carefully remove the filament with the deposited high-purity titanium crystal bar.

Safety Precautions

  • Iodine and Titanium Tetraiodide: Both iodine and titanium tetraiodide are corrosive and harmful if inhaled or in contact with skin.[3][4][5][6][7] Handle these chemicals in a fume hood with appropriate PPE.

  • High Temperatures and Vacuum: The process involves high temperatures and high vacuum, which pose risks of burns and implosion, respectively. Ensure the reactor is designed to withstand these conditions and that appropriate safety shields are in place.

  • Electrical Hazards: The use of a high-current power supply for heating the filament presents a significant electrical hazard. Ensure all electrical connections are properly insulated and grounded.

  • Hydrofluoric Acid: If used for cleaning, hydrofluoric acid is extremely toxic and corrosive. Strict safety protocols must be followed.

Characterization of High-Purity Titanium

The purity of the grown titanium crystals can be assessed using various analytical techniques, such as:

  • Glow Discharge Mass Spectrometry (GDMS): For the determination of trace and ultra-trace element impurities.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For quantitative analysis of metallic impurities.

  • Inert Gas Fusion (IGF): For measuring the concentration of interstitial impurities like oxygen, nitrogen, and hydrogen.

Conclusion

The van Arkel-de Boer process, when executed with precision and adherence to safety protocols, is a reliable method for producing small quantities of exceptionally high-purity titanium crystals. This application note and protocol provide a comprehensive guide for researchers and scientists to implement this technique for applications demanding the highest quality titanium.

References

Titanium iodide as a precursor for chemical vapor deposition (CVD)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Titanium Iodide for Chemical Vapor Deposition

Introduction

This compound, primarily titanium tetraiodide (TiI₄), is a solid precursor material utilized in chemical vapor deposition (CVD) for the synthesis of high-purity titanium (Ti) and titanium nitride (TiN) thin films. Its primary advantage over other titanium halides, such as titanium tetrachloride (TiCl₄), is its lower decomposition temperature, which allows for lower process temperatures. The dissociation energy of the Ti-I bond is significantly lower than that of the Ti-Cl bond, with heats of formation at 298 K of -92 kcal/mol for TiI₄ compared to -192 kcal/mol for TiCl₄.[1] This characteristic makes TiI₄ a suitable precursor for applications where lower substrate temperatures are critical, such as in the fabrication of ultralarge scale integration (ULSI) microelectronic devices.[2]

Applications

Thin films produced from this compound precursors have several key applications:

  • Diffusion Barriers in Microelectronics: Titanium nitride (TiN) films deposited via CVD from TiI₄ serve as effective diffusion barriers and adhesion layers in multilevel interconnect schemes for computer chips.[1][2][3] These films exhibit excellent conformality, even in high-aspect-ratio contact structures, which is crucial for advanced semiconductor devices.[1][3]

  • Wear-Resistant Coatings: The inherent hardness and chemical inertness of titanium and its compounds make them suitable for producing wear-resistant coatings on various substrates.[4]

  • Biomedical Implants: Coatings derived from titanium precursors can enhance the biocompatibility, wear resistance, and corrosion resistance of biomedical implants.[4]

  • Decorative Coatings: The golden appearance of TiN makes it a popular choice for decorative coatings on items like jewelry and automotive trim.[5]

Quantitative Data Summary

The following tables summarize quantitative data extracted from various studies on the CVD of titanium-based films using this compound precursors.

Table 1: Process Parameters for TiN CVD using TiI₄

ParameterValueReference
PrecursorTitanium Tetraiodide (TiI₄)[1][6]
Co-reactantsAmmonia (B1221849) (NH₃), Hydrogen (H₂)[1][6]
Substrate Temperature< 450 °C[1][3]
Deposition MethodLow-Pressure CVD (LPCVD)[7]

Table 2: Properties of TiN Films Deposited from TiI₄

PropertyValueReference
Iodine Concentration< 2 atom %[1][3]
Resistivity100 - 150 µΩ·cm[1][3]
Step Coverage (Conformality)> 90% in 0.25 µm, 4:1 aspect ratio contacts[1][3]

Table 3: Process Parameters for Titanium Coating CVD with a Ti-I₂ System

ParameterValueReference
Raw MaterialsTitanium (Ti) powder, Iodine (I₂) powder (molar ratio 1:1.9)[8]
Carrier GasArgon (Ar)[8]
Deposition Temperature900 °C[8]
Pressure~0.15 MPa (inlet)[8]

Table 4: Coating Thickness as a Function of Deposition Time at 900 °C

Deposition Time (min)Coating Thickness (nm)Reference
30100[8]
60145[8]
90180[8]
120210[8]

Experimental Protocols

Protocol 1: Low-Temperature CVD of Titanium Nitride (TiN) Films

This protocol describes the deposition of TiN films using titanium tetraiodide as the precursor, suitable for applications as diffusion barriers in microelectronics.

1. Materials and Equipment:

  • Titanium Tetraiodide (TiI₄) precursor
  • Ammonia (NH₃) and Hydrogen (H₂) as co-reactants
  • Argon (Ar) as a carrier gas
  • Low-Pressure Chemical Vapor Deposition (LPCVD) reactor with a heated substrate holder
  • Substrates (e.g., silicon wafers)
  • Mass flow controllers for precise gas delivery
  • Vacuum pump

2. Substrate Preparation:

  • Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.
  • Load the cleaned substrates into the CVD reactor.

3. Deposition Process:

  • Evacuate the reactor to a base pressure.
  • Heat the substrate to the desired deposition temperature (typically below 450 °C).[1][3]
  • Heat the TiI₄ precursor to its sublimation temperature to generate a stable vapor pressure.
  • Introduce the TiI₄ vapor into the reactor using a carrier gas (e.g., Argon).
  • Introduce the co-reactant gases, ammonia and hydrogen, into the reactor at controlled flow rates.
  • Maintain a constant process pressure during deposition.
  • The deposition time will determine the final film thickness.

4. Post-Deposition:

  • Stop the flow of all precursor and reactant gases.
  • Cool down the reactor and substrates to room temperature under a vacuum or inert atmosphere.
  • Remove the coated substrates for characterization.

Protocol 2: CVD of Titanium Coatings using a Ti-I₂ System

This protocol outlines the deposition of titanium coatings on fibers, which can be adapted for other substrates.

1. Materials and Equipment:

  • Titanium (Ti) powder
  • Iodine (I₂) powder
  • Argon (Ar) as a carrier gas
  • Tube furnace with a quartz reaction tube
  • Substrates (e.g., Carbon Fibers)

2. System Setup:

  • The quartz reaction tube is divided into two zones: a halogenation zone and a deposition zone.[8]
  • Mechanically mix titanium powder and iodine powder in a molar ratio of 1:1.9 and place it in the halogenation zone.[8]
  • Place the prepared substrates in the deposition zone.[8]

3. Deposition Process:

  • Purge the reaction tube with Argon for an extended period (e.g., 60 minutes) to remove any residual air.[8]
  • Heat the furnace to the deposition temperature (e.g., 900 °C).[8]
  • Maintain a constant flow of Argon as the carrier gas. The inlet pressure should be maintained around 0.15 MPa.[8]
  • In the halogenation zone, the titanium and iodine react to form volatile titanium iodides.
  • The carrier gas transports the this compound species to the hotter deposition zone.
  • On the substrate surface, the titanium iodides decompose, depositing a titanium coating.
  • The deposition time is varied to achieve the desired coating thickness (e.g., 30-120 minutes).[8]

4. Post-Deposition:

  • After the desired deposition time, stop the heating and allow the furnace to cool down to room temperature under an Argon atmosphere.
  • Remove the coated substrates for further analysis.

Visualizations

CVD_Workflow cluster_prep Preparation cluster_cvd CVD Process cluster_post Post-Deposition sub_prep Substrate Cleaning reactor_load Load Substrate into Reactor sub_prep->reactor_load precursor_prep Precursor Handling (TiI4 or Ti + I2) gas_intro Introduce Precursor & Carrier/Reactant Gases precursor_prep->gas_intro pump_down Evacuate Reactor reactor_load->pump_down heating Heat Substrate & Precursor pump_down->heating heating->gas_intro deposition Thin Film Deposition gas_intro->deposition cool_down Cool Down deposition->cool_down unload Unload Coated Substrate cool_down->unload characterization Film Characterization unload->characterization

Caption: General experimental workflow for Chemical Vapor Deposition.

TiI4_Decomposition TiI4_gas TiI4 (g) Ti_solid Ti (s) TiI4_gas->Ti_solid Heat (on substrate) I_gas 2I2 (g) TiI4_gas->I_gas Heat (on substrate)

Caption: Thermal decomposition pathway of Titanium Tetraiodide.

References

Applications of Titanium Iodide in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of titanium iodide reagents in organic synthesis. This compound, particularly in its low-valent forms, serves as a powerful and versatile reagent for a variety of carbon-carbon bond-forming reactions, offering unique reactivity and selectivity. These methods are particularly valuable in the synthesis of complex molecules and intermediates relevant to drug discovery and development.

Reductive Coupling of Carbonyls: The McMurry Reaction

The McMurry reaction is a cornerstone of synthetic organic chemistry, enabling the reductive coupling of two carbonyl groups to form an alkene. Low-valent titanium species, often generated in situ from titanium halides, are the key reagents for this transformation. The use of iodine-activated low-valent titanium can lead to milder reaction conditions and improved yields.[1]

Reaction Mechanism

The McMurry reaction proceeds via a single-electron transfer from the low-valent titanium species to the carbonyl groups, generating ketyl radical anions. These radicals then dimerize to form a pinacolate intermediate, which is subsequently deoxygenated by the oxophilic titanium reagent to yield the alkene.[2][3]

McMurry_Reaction R1 2 R'R''C=O Ketyl 2 [R'R''C-O]•⁻ R1->Ketyl + 2e⁻ (from LVT) LVT Low-Valent Titanium (Ti(0)) Pinacolate [R'R''(O⁻)-C-C-(O⁻)R'R''] Ketyl->Pinacolate Dimerization Ti_Pinacolate Titanium Pinacolate Complex Pinacolate->Ti_Pinacolate + Ti(II/III) Alkene R'R''C=CR'R'' Ti_Pinacolate->Alkene Deoxygenation Pinacol_Coupling R1 2 R'R''C=O Ketyl 2 [R'R''C-O]•⁻ R1->Ketyl + 2e⁻ (from LVT) LVT Low-Valent This compound Ti_Pinacolate Titanium Pinacolate Complex Ketyl->Ti_Pinacolate Dimerization Diol HO-CR'R''-CR'R''-OH Ti_Pinacolate->Diol Hydrolysis Iodoaldol_Reaction Alkynyl_Ketone γ-Alkoxy-α,β-alkynyl ketone Ti_Enolate Titanium Enolate Intermediate Alkynyl_Ketone->Ti_Enolate + TiI₄ Aldehyde R'CHO TiI4 TiI₄ Aldol_Adduct Intermediate Aldol Adduct Ti_Enolate->Aldol_Adduct + R'CHO Iodoaldol Iodoaldol Product Aldol_Adduct->Iodoaldol + I⁻ Quinazoline_Synthesis_Workflow Start Start: N-(2-cyanophenyl)benzamide Reagents Add TiI₄ and TMSI in Toluene Start->Reagents Reaction Reflux under Argon Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 2-Aryl-4-iodoquinazoline Purification->Product

References

Protocol for Setting Up and Operating a Van Arkel-de Boer Reactor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The van Arkel-de Boer process, also known as the iodide process or crystal bar process, is a chemical transport reaction method used to produce small quantities of ultra-pure metals.[1][2] Developed in 1925 by Anton Eduard van Arkel and Jan Hendrik de Boer, this process is particularly effective for refining reactive metals such as titanium (Ti), zirconium (Zr), hafnium (Hf), and vanadium (V).[1][3] The fundamental principle involves the formation of a volatile metal iodide from the impure metal at a lower temperature, followed by the thermal decomposition of this gaseous iodide on a heated filament at a higher temperature, resulting in the deposition of a highly pure metal crystal bar.[4][5][6]

This document provides a detailed protocol for the setup, operation, and shutdown of a laboratory-scale van Arkel-de Boer reactor for an audience of researchers, scientists, and drug development professionals.

Health and Safety

Warning: The van Arkel-de Boer process involves high temperatures, high vacuum, and hazardous materials. All procedures must be conducted in a well-ventilated area, preferably within a fume hood.[7][8] A thorough risk assessment should be completed before commencing any work.

  • Iodine Handling: Solid iodine and its vapors are corrosive and toxic.[9] Always handle iodine in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Avoid inhalation of iodine vapor.[8]

  • High Temperatures: The reactor operates at temperatures exceeding 1400 °C.[1][2] Ensure appropriate shielding is in place and use insulated gloves when handling hot components.

  • High Vacuum: There is a risk of implosion with glass vacuum vessels. Inspect all glassware for cracks or defects before use. Use a protective screen around the vacuum apparatus.

  • Electrical Hazards: The process utilizes high electrical currents to heat the filament. Ensure all electrical connections are secure and properly insulated.

Equipment and Materials

  • Van Arkel-de Boer Reactor Vessel: Typically made of borosilicate or quartz glass.

  • Crude Metal: Sponge, powder, or turnings of the metal to be purified (e.g., Ti, Zr, Hf).

  • Iodine: High-purity crystalline iodine.

  • Tungsten Filament: High-purity tungsten wire to serve as the deposition surface.

  • Electrodes: Molybdenum electrodes to hold the tungsten filament.[1]

  • Vacuum System: High-vacuum pump (diffusion pump or turbomolecular pump) capable of reaching pressures in the range of 10⁻⁴ to 10⁻⁶ torr.

  • Power Supply: High-current, low-voltage DC power supply for heating the filament.

  • Heating Mantle/Furnace: To heat the reactor vessel walls for the initial reaction.

  • Temperature Controllers and Thermocouples: For monitoring the temperatures of the vessel wall and the filament.

  • Inert Gas: Argon or Helium for backfilling.

  • Standard Laboratory Glassware and Tools: For handling and weighing chemicals.

Experimental Parameters

The operational parameters for the van Arkel-de Boer process vary depending on the metal being purified. The following table summarizes the key quantitative data for Titanium, Zirconium, and Hafnium.

ParameterTitanium (Ti)Zirconium (Zr)Hafnium (Hf)
Crude Metal Form Sponge, turningsSponge, turningsSponge, turnings
Formation Temperature (Vessel Wall) 50-250 °C[1]~600 °CNot specified, similar to Zr
Volatile Iodide Formed TiI₄[10]ZrI₄[11]HfI₄[12]
Filament Material TungstenTungstenTungsten
Filament Temperature (Decomposition) ~1400 °C[2]1800 K (~1527 °C)[11]Not specified, similar to Zr
Operating Pressure High VacuumHigh VacuumHigh Vacuum
Purity Achieved >99.9%>99.9%>99.9%

Experimental Protocol

Reactor Assembly and Preparation
  • Cleaning: Thoroughly clean all components of the reactor vessel, electrodes, and filament with appropriate solvents (e.g., acetone, isopropanol) to remove any organic residues. Follow this with a rinse with deionized water and dry completely in an oven.

  • Filament Installation: Mount the tungsten filament between the molybdenum electrodes, ensuring good electrical contact. The filament should be positioned centrally within the reactor.

  • Loading Crude Metal: Place the impure metal sponge or turnings at the bottom of the reactor vessel.

  • Adding Iodine: In a fume hood, carefully weigh the required amount of iodine and place it in the reactor. The amount of iodine will depend on the stoichiometry of the metal iodide formation and the volume of the reactor.

  • Assembling the Reactor: Assemble the reactor, ensuring all seals and joints are clean and properly fitted.

  • Connecting to Vacuum System: Connect the reactor to the high-vacuum system.

Evacuation and Leak Testing
  • Initial Evacuation: Begin evacuating the reactor using the mechanical pump, followed by the high-vacuum pump.

  • Bake-out: Gently heat the reactor walls using a heating mantle to a temperature of 200-300 °C while under vacuum. This helps to desorb any adsorbed water and other volatile impurities from the internal surfaces.

  • Leak Test: Once the ultimate vacuum is reached, isolate the reactor from the pump and monitor the pressure over time. A significant rise in pressure indicates a leak that must be addressed before proceeding.

Iodide Formation
  • Heating the Vessel: Once a stable high vacuum is achieved, begin heating the walls of the reactor vessel to the appropriate temperature for the formation of the metal iodide (see table above).

  • Reaction Initiation: As the vessel heats up, the iodine will sublime and react with the crude metal to form the gaseous metal tetraiodide. This process may take several hours.

Crystal Bar Growth
  • Filament Heating: Once a sufficient partial pressure of the metal iodide has been established, slowly apply power to the tungsten filament.

  • Temperature Control: Gradually increase the current to the filament to bring it to the decomposition temperature. The temperature can be monitored using an optical pyrometer.

  • Deposition: The gaseous metal tetraiodide will decompose on the hot filament, depositing the pure metal and releasing iodine, which can then react with more of the crude metal.

  • Current Adjustment: As the metal deposits on the filament, its diameter will increase, and its resistance will decrease. The current must be gradually increased to maintain the filament at the target temperature.[1][2]

  • Process Duration: The deposition process can take several hours to several days, depending on the desired size of the crystal bar.

Shutdown and Product Recovery
  • Cooling: Once the desired crystal bar size is achieved, turn off the power to the filament and the heating mantle. Allow the reactor to cool to room temperature under vacuum.

  • Venting: Once cooled, vent the reactor with an inert gas like argon before opening it to the atmosphere.

  • Product Removal: Carefully disassemble the reactor and remove the crystal bar. The bar can be brittle and should be handled with care.

  • Cleaning: Clean the reactor vessel to remove any unreacted material and byproducts.

Visualizations

Experimental Workflow

van_Arkel_de_Boer_Workflow cluster_prep Preparation cluster_process Process cluster_post Post-Processing A Clean Reactor Components B Install Filament & Electrodes A->B C Load Crude Metal & Iodine B->C D Assemble Reactor C->D E Evacuate & Leak Test D->E F Heat Vessel (Iodide Formation) E->F G Heat Filament (Decomposition) F->G H Crystal Bar Growth G->H I Cool Down Reactor H->I J Vent with Inert Gas I->J K Recover Crystal Bar J->K L Clean Reactor K->L

Caption: Experimental workflow for the van Arkel-de Boer process.

Chemical Transport Pathway

Chemical_Transport_Pathway cluster_low_temp Low Temperature Zone (Vessel Wall) cluster_gas_phase cluster_high_temp High Temperature Zone (Filament) M_impure Impure Metal (s) MI4_gas Metal Iodide (g) M_impure->MI4_gas Reaction I2_solid Iodine (s) I2_solid->MI4_gas Sublimation & Reaction M_pure Pure Metal (s) MI4_gas->M_pure Decomposition I2_gas Iodine (g) MI4_gas->I2_gas Decomposition I2_gas->M_impure Recycle

Caption: Chemical transport pathway in the van Arkel-de Boer process.

References

Application Notes and Protocols for the Characterization of Titanium Iodide Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Titanium iodide (TiI₄), a critical intermediate in the van Arkel-de Boer process for producing high-purity titanium metal, demands rigorous purity assessment to ensure the final product's desired metallurgical properties.[1] Impurities, even at trace levels, can significantly impact the performance and reliability of high-purity titanium in demanding applications such as aerospace, electronics, and biomedical implants.[2][3][4] These application notes provide detailed protocols for state-of-the-art analytical techniques to characterize the purity of this compound, ensuring it meets the stringent requirements of various industries. The methodologies covered include Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Glow Discharge Mass Spectrometry (GDMS) for the determination of metallic impurities, X-ray Fluorescence (XRF) for bulk elemental analysis, and Ion Chromatography (IC) for the quantification of anionic species.

Analytical Techniques for Purity Characterization

A comprehensive purity analysis of this compound involves the quantification of a wide range of potential impurities. These can be broadly categorized as metallic and non-metallic (anionic) impurities. The following sections detail the application and protocols for four key analytical techniques suited for this purpose.

A multi-faceted approach employing several analytical techniques is often necessary for a complete characterization of this compound purity. The relationship between these techniques and the types of impurities they target is illustrated below.

G cluster_metallic Metallic Impurity Analysis cluster_anionic Anionic Impurity Analysis This compound Purity Analysis This compound Purity Analysis ICP-OES ICP-OES This compound Purity Analysis->ICP-OES Trace Metals GDMS GDMS This compound Purity Analysis->GDMS Ultra-trace Elements XRF XRF This compound Purity Analysis->XRF Major & Minor Elements Ion Chromatography Ion Chromatography This compound Purity Analysis->Ion Chromatography Halides & Other Anions

Figure 1: Overview of Analytical Techniques for this compound Purity.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Application Note:

ICP-OES is a robust and widely used technique for the determination of trace and minor metallic impurities in a variety of materials.[5] For this compound, which is hydrolytically sensitive, sample preparation is a critical step. The solid this compound is carefully dissolved and stabilized in an acidic matrix before introduction into the plasma. The high-temperature argon plasma atomizes and excites the elements present in the sample, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element, allowing for precise quantification.[6] This technique is particularly well-suited for routine quality control due to its high throughput and sensitivity for a broad range of elements.

Experimental Protocol:

1. Sample Preparation:

  • Caution: this compound reacts violently with water. All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Weigh accurately approximately 0.5 g of the this compound sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Slowly and carefully add 10 mL of a 2% nitric acid (HNO₃) solution containing 0.5% hydrofluoric acid (HF) to the tube in an ice bath to control the exothermic reaction.

  • Once the initial reaction subsides, cap the tube and allow it to stand until the sample is completely dissolved. Gentle agitation may be required.

  • Dilute the dissolved sample to a final volume of 50 mL with deionized water. This solution is now ready for analysis. A 1:100 dilution is a common starting point.[7]

2. Instrumentation and Analysis:

  • Instrument: Inductively Coupled Plasma-Optical Emission Spectrometer (e.g., PerkinElmer Optima 5300 DV or similar).[8]

  • Plasma Conditions:

    • RF Power: 1300-1500 W

    • Plasma Gas Flow: 15 L/min

    • Auxiliary Gas Flow: 0.5 L/min

    • Nebulizer Gas Flow: 0.8 L/min

  • Sample Introduction: Use a corrosion-resistant sample introduction system (e.g., PFA nebulizer and spray chamber).

  • Calibration: Prepare multi-element calibration standards in a matrix matching the sample solution (2% HNO₃ + 0.5% HF). The concentration range of the standards should bracket the expected impurity levels in the sample.[9]

  • Analysis: Aspirate the blank, standards, and sample solutions into the plasma and measure the emission intensities at the selected wavelengths for the elements of interest.

3. Data Presentation:

Impurity ElementTypical Concentration Range (ppm)
Iron (Fe)1 - 10
Nickel (Ni)<1 - 5
Chromium (Cr)<1 - 5
Aluminum (Al)<2 - 10
Silicon (Si)1 - 15
Copper (Cu)<1 - 5
Manganese (Mn)<1

Note: These values are indicative and can vary based on the grade of this compound.

G Start Start Sample Weighing Sample Weighing Start->Sample Weighing Controlled Dissolution (HNO3/HF) Controlled Dissolution (HNO3/HF) Sample Weighing->Controlled Dissolution (HNO3/HF) Dilution to Final Volume Dilution to Final Volume Controlled Dissolution (HNO3/HF)->Dilution to Final Volume ICP-OES Analysis ICP-OES Analysis Dilution to Final Volume->ICP-OES Analysis Data Processing & Quantification Data Processing & Quantification ICP-OES Analysis->Data Processing & Quantification End End Data Processing & Quantification->End

Figure 2: ICP-OES Experimental Workflow for this compound Analysis.

Glow Discharge Mass Spectrometry (GDMS)

Application Note:

GDMS is an extremely sensitive technique for the direct analysis of solid materials, capable of quantifying impurities at the parts-per-billion (ppb) level.[10] This makes it ideal for the certification of high-purity materials, including this compound.[11] In GDMS, the sample is sputtered in a low-pressure argon glow discharge, and the sputtered atoms are subsequently ionized. The resulting ions are then analyzed by a high-resolution mass spectrometer. A key advantage of GDMS is the minimal sample preparation required, which reduces the risk of contamination.[12]

Experimental Protocol:

1. Sample Preparation:

  • This compound is hygroscopic and reactive. The sample must be handled in an inert atmosphere (e.g., a glove box) to prevent contamination.

  • A solid piece of this compound is mounted onto a sample holder. For powdered samples, they can be pressed into a pellet.

2. Instrumentation and Analysis:

  • Instrument: High-resolution Glow Discharge Mass Spectrometer.

  • Glow Discharge Conditions:

    • Gas: High-purity Argon (Ar)

    • Discharge Current: 1-3 mA

    • Discharge Voltage: 0.8-1.2 kV

  • Mass Spectrometry:

    • Mode: High-resolution to resolve isobaric interferences.

    • Detector: Ion counting system.

  • Analysis: The sample is introduced into the GD source, and the system is evacuated. The argon gas is introduced, and the glow discharge is initiated. The mass spectrometer scans the entire mass range to detect and quantify all elemental impurities. Quantification is typically performed using relative sensitivity factors (RSFs).[13]

3. Data Presentation:

Impurity ElementTypical Detection Limit (ppb)
Sodium (Na)<20
Potassium (K)<20
Uranium (U)<1
Thorium (Th)<1
Iron (Fe)<1000
Nickel (Ni)<1000
Chromium (Cr)<1000

Note: These values are indicative and can vary based on the instrument and analytical conditions.[2]

G Start Start Sample Mounting (Inert Atmosphere) Sample Mounting (Inert Atmosphere) Start->Sample Mounting (Inert Atmosphere) Introduction to GD Source Introduction to GD Source Sample Mounting (Inert Atmosphere)->Introduction to GD Source GDMS Analysis (Sputtering & Ionization) GDMS Analysis (Sputtering & Ionization) Introduction to GD Source->GDMS Analysis (Sputtering & Ionization) Mass Spectrometric Detection Mass Spectrometric Detection GDMS Analysis (Sputtering & Ionization)->Mass Spectrometric Detection Quantification using RSFs Quantification using RSFs Mass Spectrometric Detection->Quantification using RSFs End End Quantification using RSFs->End

Figure 3: GDMS Experimental Workflow for this compound Analysis.

X-ray Fluorescence (XRF) Spectroscopy

Application Note:

XRF is a non-destructive analytical technique used for the elemental analysis of a wide range of materials.[14] It is particularly useful for determining the concentration of major and minor elements. In XRF, the sample is irradiated with high-energy X-rays, which causes the ejection of inner-shell electrons from atoms. The subsequent filling of these vacancies by outer-shell electrons results in the emission of fluorescent X-rays with energies characteristic of each element. The intensity of these fluorescent X-rays is proportional to the concentration of the element in the sample. For this compound, XRF can provide a rapid assessment of the overall composition and screen for major impurities.[15]

Experimental Protocol:

1. Sample Preparation:

  • Due to the reactive nature of this compound, sample preparation should be conducted in a dry, inert environment.

  • The this compound sample is typically ground into a fine powder.

  • The powder is then pressed into a pellet using a hydraulic press. A binding agent may be used to improve the pellet's stability, but this can introduce contamination and should be chosen carefully.

2. Instrumentation and Analysis:

  • Instrument: Wavelength Dispersive X-ray Fluorescence (WDXRF) or Energy Dispersive X-ray Fluorescence (EDXRF) spectrometer.

  • X-ray Source: Rhodium (Rh) or other suitable anode material.

  • Detector: Scintillation counter and/or gas flow proportional counter (for WDXRF) or a solid-state detector (for EDXRF).

  • Analysis: The prepared pellet is placed in the spectrometer, and the analysis is performed under vacuum or a helium atmosphere. The instrument is calibrated using certified reference materials with a similar matrix composition, if available. Alternatively, fundamental parameters-based quantification can be used.[1]

3. Data Presentation:

ElementTypical Concentration Range (wt%)
Titanium (Ti)Major Component
Iodine (I)Major Component
Iron (Fe)<0.1
Silicon (Si)<0.05
Aluminum (Al)<0.05
Zirconium (Zr)<0.02

Note: XRF is generally less sensitive than ICP-OES or GDMS for trace elements.

G Start Start Sample Grinding (Inert Atmosphere) Sample Grinding (Inert Atmosphere) Start->Sample Grinding (Inert Atmosphere) Pellet Pressing Pellet Pressing Sample Grinding (Inert Atmosphere)->Pellet Pressing XRF Analysis XRF Analysis Pellet Pressing->XRF Analysis Spectral Data Acquisition Spectral Data Acquisition XRF Analysis->Spectral Data Acquisition Quantification (Calibration or FP) Quantification (Calibration or FP) Spectral Data Acquisition->Quantification (Calibration or FP) End End Quantification (Calibration or FP)->End

Figure 4: XRF Experimental Workflow for this compound Analysis.

Ion Chromatography (IC)

Application Note:

Ion chromatography is a powerful technique for the determination of anionic and cationic species in solution. For this compound, IC is primarily used to quantify the iodide content and to detect and quantify other anionic impurities such as chloride, bromide, and sulfate (B86663). The sample is dissolved in a suitable solvent and injected into the IC system. The anions are separated on an ion-exchange column and detected by conductivity or other suitable detectors.[16] This technique is essential for verifying the stoichiometry of this compound and for identifying any halide cross-contamination.

Experimental Protocol:

1. Sample Preparation:

  • Accurately weigh approximately 0.1 g of this compound and dissolve it in 100 mL of deionized water. The hydrolysis of this compound will produce an acidic solution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[17]

  • Further dilution may be necessary to bring the analyte concentrations within the linear range of the instrument.

2. Instrumentation and Analysis:

  • Instrument: Ion Chromatograph equipped with a conductivity detector and an anion suppressor.[18]

  • Column: A high-capacity anion-exchange column suitable for halide separation (e.g., Dionex IonPac AS20).[16]

  • Eluent: A carbonate/bicarbonate or hydroxide (B78521) eluent gradient is typically used for the separation of halides.[17]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Calibration: Prepare a series of calibration standards containing known concentrations of iodide, chloride, bromide, and sulfate in deionized water.

  • Analysis: Inject the blank, standards, and sample solutions into the IC system and record the chromatograms. The retention time is used for qualitative identification, and the peak area is used for quantification.

3. Data Presentation:

AnionTypical Concentration Range (mg/kg)
Iodide (I⁻)Major Component
Chloride (Cl⁻)< 100
Bromide (Br⁻)< 50
Sulfate (SO₄²⁻)< 50

Note: These values are indicative and depend on the manufacturing process and handling of the this compound.

G Start Start Sample Dissolution in DI Water Sample Dissolution in DI Water Start->Sample Dissolution in DI Water Filtration Filtration Sample Dissolution in DI Water->Filtration Dilution Dilution Filtration->Dilution Ion Chromatography Analysis Ion Chromatography Analysis Dilution->Ion Chromatography Analysis Chromatographic Separation Chromatographic Separation Ion Chromatography Analysis->Chromatographic Separation Conductivity Detection Conductivity Detection Chromatographic Separation->Conductivity Detection Quantification Quantification Conductivity Detection->Quantification End End Quantification->End

Figure 5: Ion Chromatography Experimental Workflow for Anion Analysis in this compound.

References

Application Notes and Protocols for Atomic Layer Deposition of Titanium-Based Films Using Titanium(IV) Iodide (TiI4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the atomic layer deposition (ALD) of titanium-based thin films using titanium(IV) iodide (TiI4) as a precursor. This guide is intended for professionals in research and development who require precise control over the synthesis of thin films for various applications, including those in the biomedical and pharmaceutical fields.

Introduction

Atomic layer deposition is a thin film deposition technique that allows for the growth of conformal, pinhole-free films with atomic-level thickness control. Titanium(IV) iodide has emerged as a promising precursor for the ALD of titanium-based materials, such as titanium dioxide (TiO2), due to its high reactivity and potential for lower deposition temperatures compared to chlorine-based precursors. Theoretical calculations suggest that TiI4 precursors may lead to the production of TiO2 films with fewer impurities compared to those produced with TiCl4.

Overview of TiI4 ALD

The ALD process using TiI4 typically involves the sequential exposure of a substrate to the TiI4 precursor and a co-reactant, separated by inert gas purges. This cyclic process enables the self-limiting growth of a film one atomic layer at a time.

A typical ALD cycle for depositing TiO2 using TiI4 and a water-based oxidant (e.g., H2O or H2O2) can be visualized as a two-step process.

ALD_Process_Workflow General ALD Workflow for TiO2 using TiI4 cluster_cycle One ALD Cycle step1 Step 1: TiI4 Pulse (TiI4 precursor is introduced) purge1 Purge 1 (Inert gas removes excess precursor) step1->purge1 step2 Step 2: Oxidant Pulse (e.g., H2O or H2O2 is introduced) purge1->step2 purge2 Purge 2 (Inert gas removes byproducts) step2->purge2 purge2->step1 Repeat n times

General ALD cycle for TiO2 deposition using TiI4.

Quantitative Data Summary

The following tables summarize the quantitative data gathered from the literature on the ALD of TiO2 films using TiI4.

ParameterValueFilm TypeSubstrateReference(s)
Deposition Temperature 135–375 °CAnatase TiO2Si(100), SiO2
445 °CRutile TiO2Si(100), SiO2
170-200 °C (growth rate insensitive)TiO2Not specified
Growth Per Cycle (GPC) 0.07–0.18 nm/cycleAnatase TiO2Si(100), SiO2

Experimental Protocols

While specific, detailed experimental protocols for TiI4 ALD are not extensively published, the following representative protocol for the deposition of TiO2 can be used as a starting point for process development. Note: These parameters will likely require optimization for specific ALD reactors and substrates.

ALD of Titanium Dioxide (TiO2)

Precursors:

  • Titanium precursor: Solid Titanium(IV) iodide (TiI4)

  • Oxidant: Deionized water (H2O) or a mixture of H2O and hydrogen peroxide (H2O2)

Substrate: Silicon wafer with a native oxide layer (Si/SiO2)

Representative ALD Parameters:

ParameterRecommended Starting ValueNotes
Substrate Temperature 150 - 250 °CThe ALD window for TiI4 and H2O/H2O2 has been reported in this range. Higher temperatures can lead to precursor decomposition and increased growth rates.
TiI4 Source Temperature 70 - 90 °CAdjust to achieve a stable vapor pressure. The vapor pressure of TiI4 is highly dependent on temperature.
TiI4 Pulse Time 0.5 - 2.0 sShould be long enough to allow for complete saturation of the substrate surface. This will be highly dependent on reactor geometry and precursor delivery.
Purge Time after TiI4 5 - 15 sMust be sufficient to remove all non-reacted TiI4 and any physisorbed species from the reactor chamber to prevent chemical vapor deposition (CVD) type reactions.
Oxidant Pulse Time 0.5 - 2.0 sShould be sufficient for the surface reactions to go to completion.
Purge Time after Oxidant 5 - 15 sCrucial for removing reaction byproducts (e.g., HI) and unreacted oxidant before the next TiI4 pulse.
Carrier Gas Nitrogen (N2) or Argon (Ar)High purity (99.999% or higher) is recommended.
Reactor Pressure 0.1 - 1.0 TorrTypical for many ALD processes.

Experimental Workflow:

TiO2_ALD_Workflow Experimental Workflow for TiO2 ALD using TiI4 cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition p1 Substrate Cleaning p2 Load Substrate into Reactor p1->p2 p3 Heat Reactor and Precursors p2->p3 d1 Stabilize Reactor Temperature and Pressure p3->d1 d2 Initiate ALD Cycles (TiI4 pulse -> Purge -> H2O/H2O2 pulse -> Purge) d1->d2 d3 Repeat for Desired Number of Cycles d2->d3 c1 Cool Down Reactor d3->c1 c2 Unload Coated Substrate c1->c2 c3 Characterize Film Properties c2->c3

Step-by-step workflow for TiO2 ALD.

Characterization of Titanium-Based Films

After deposition, the grown films should be characterized to determine their properties. Common characterization techniques include:

  • Ellipsometry: To measure film thickness and refractive index.

  • X-ray Diffraction (XRD): To determine the crystalline phase (e.g., anatase, rutile) and crystallite size.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition and identify any impurities.

  • Atomic Force Microscopy (AFM): To evaluate the surface morphology and roughness.

Safety Precautions

Titanium(IV) iodide is a water-sensitive and corrosive solid. It should be handled in an inert atmosphere (e.g., a glovebox) to prevent reaction with moisture and air. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. The ALD system should be equipped with proper exhaust and safety interlocks.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Growth Per Cycle (GPC) Incomplete surface saturation by precursor or co-reactant. Too low precursor or co-reactant dose.Increase pulse times. Increase precursor source temperature to increase vapor pressure.
High GPC / CVD-like growth Insufficient purge times. Precursor decomposition at high temperatures.Increase purge times. Lower the deposition temperature to within the ALD window.
Film Non-uniformity Non-uniform precursor distribution in the reactor. Temperature gradients across the substrate.Optimize reactor geometry and gas flow dynamics. Ensure uniform heating of the substrate.
High Impurity Levels Incomplete reactions. Leaks in the ALD system. Impure precursors or carrier gas.Optimize pulse and purge times. Check the system for leaks. Use high-purity precursors and carrier gas.

Conclusion

The use of TiI4 as a precursor for the atomic layer deposition of titanium-based films, particularly TiO2, offers a viable route to producing high-quality thin films. The information and protocols provided in this document serve as a foundation for researchers to develop and optimize their TiI4-based ALD processes for a wide range of applications. Further experimental work is encouraged to fully elucidate the optimal process parameters for various substrates and desired film properties.

Application Notes & Protocols: The Role of Titanium Halides in Ziegler-Natta Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Scope: While the initial topic specified titanium iodide, the vast body of scientific literature and industrial application of Ziegler-Natta catalysis for olefin polymerization centers overwhelmingly on titanium chlorides (TiCl₄ and TiCl₃). This compound (TiI₄) is primarily associated with the van Arkel–de Boer process for refining high-purity titanium metal and is not a common component in polymerization catalysts.[1] Therefore, to provide scientifically accurate and practical information, these notes will focus on the well-established role of titanium tetrachloride (TiCl₄) as the primary titanium pre-catalyst in heterogeneous Ziegler-Natta systems.

Application Note: Titanium Tetrachloride in Heterogeneous Ziegler-Natta Catalysis

Introduction

Ziegler-Natta (Z-N) catalysts are paramount in the industrial production of polyolefins, such as polyethylene (B3416737) and polypropylene (B1209903).[2] A typical heterogeneous Z-N catalyst system consists of three main components:

  • Pre-catalyst: A transition metal compound, most commonly titanium tetrachloride (TiCl₄).[3]

  • Support: High-surface-area magnesium chloride (MgCl₂), which is crucial for dispersing the active sites and enhancing catalyst activity.[4]

  • Co-catalyst/Activator: An organoaluminum compound, such as triethylaluminum (B1256330) (Al(C₂H₅)₃ or TEAl), which alkylates and reduces the titanium center to generate the active catalytic species.[2]

Internal and external electron donors (e.g., phthalates, silanes) are also critical additives used to control and improve the stereospecificity of the catalyst, which is essential for producing highly crystalline polymers like isotactic polypropylene.[5][6]

The Role of Titanium Tetrachloride (TiCl₄)

Titanium tetrachloride is not the active catalyst itself but the precursor to the active sites. Its primary roles include:

  • Formation of Active Centers: Upon reaction with the organoaluminum co-catalyst, the Ti(IV) in TiCl₄ is reduced, typically to Ti(III), and alkylated.[7] This creates a coordinatively unsaturated titanium center with a metal-carbon bond, which is the active site for polymerization.[7][8]

  • Stereochemical Control: The geometry of the ligands surrounding the active titanium center, influenced by the MgCl₂ support and electron donors, sterically hinders the approaching monomer (e.g., propylene). This forces the monomer to coordinate and insert in a specific orientation, leading to stereoregular polymers (e.g., isotactic polypropylene).[9][10]

The overall performance of the catalyst—its activity, stability, and stereoselectivity—is highly dependent on the oxidation state and local coordination environment of the titanium atoms on the MgCl₂ support.[8]

The Polymerization Mechanism: Cossee-Arlman

The most widely accepted mechanism for chain propagation at the titanium active center is the Cossee-Arlman mechanism.[9] It involves two key steps that repeat to grow the polymer chain:

  • π-Complexation: An olefin monomer coordinates to a vacant orbital at the active titanium center, forming a π-complex.

  • Migratory Insertion: The alkyl group (the growing polymer chain) attached to the titanium atom migrates and inserts the coordinated olefin monomer. This extends the polymer chain by one monomer unit and regenerates the vacant orbital, allowing the next monomer to bind.[9][11]

This cycle of coordination and insertion leads to the formation of long, linear, and often stereoregular polymer chains.

Quantitative Data

The performance of TiCl₄/MgCl₂-based Ziegler-Natta catalysts is measured by their activity and the properties of the resulting polymer. The tables below summarize typical data from various studies.

Table 1: Catalyst Activity in Ethylene and Propylene (B89431) Polymerization

Catalyst System / Conditions Monomer Activity Reference
TiCl₄/MgCl₂ with Ti/Mg molar ratio of 3.0 Ethylene 20,990 g PE / g catalyst [12]
POP-supported Z-N with ID-2 Donor Propylene 15.3 x 10⁶ g PP / (mol Ti · h) [13]
POP-supported Z-N without Donor Propylene 4.3 x 10⁶ g PP / (mol Ti · h) [13]

| MgCl₂/DIBP/TiCl₄ with varying silane (B1218182) donor | Propylene | Activity increases to a maximum, then decreases with higher silane content |[14] |

Table 2: Polymer Properties (Isotacticity and Molecular Weight)

Catalyst System / Conditions Polymer Property Value Reference
POP-supported Z-N with ID-2 Donor Isotacticity Index (I.I.) 98.2% [13]
POP-supported Z-N without Donor Isotacticity Index (I.I.) 91.5% [13]
POP-supported Z-N with ID-2 Donor Molecular Weight Distribution (MWD) 12.3 [13]
TiCl₄/MgCl₂ with U-donor Stereoregularity High [5]

| TiCl₄/MgCl₂ with T01 donor | Stereoregularity | Lower (compared to U-donor) |[5] |

Experimental Protocols

Protocol: Preparation of a MgCl₂-Supported TiCl₄ Catalyst

This protocol is a representative synthesis based on common literature procedures where a magnesium alkoxide precursor is reacted with TiCl₄.[15][16]

Materials:

  • Magnesium ethoxide (Mg(OC₂H₅)₂)

  • Titanium tetrachloride (TiCl₄)

  • Diisobutyl phthalate (B1215562) (DIBP) as internal donor

  • Chlorobenzene (B131634) (solvent)

  • n-Heptane (washing solvent)

  • High-purity nitrogen for inert atmosphere

  • Jacketed glass reactor with mechanical stirrer and condenser

Procedure:

  • Inert Atmosphere: Ensure the entire apparatus is dry and purged with high-purity nitrogen. All manipulations must be performed using Schlenk techniques.

  • Initial Reaction: Charge the reactor with Mg(OC₂H₅)₂ and chlorobenzene. The ratio can be varied, but a typical starting point is a Mg/Ti molar ratio of ~0.085.

  • First Titanation: While stirring, heat the mixture to 110-120°C. Add a solution of TiCl₄ and DIBP (internal donor) in chlorobenzene to the reactor. The DIBP/Mg mole ratio is a critical parameter to control stereospecificity, often in the range of 0.2-0.4.

  • Maturation: Maintain the reaction at 110-120°C with constant stirring for 45-60 minutes. During this step, the Mg(OC₂H₅)₂ precursor is converted to nanosized MgCl₂ crystals, and titanium species are incorporated.[15]

  • First Wash: Stop stirring, allow the solid catalyst to settle, and carefully siphon off the supernatant liquid.

  • Second Titanation: Add a fresh solution of TiCl₄ in chlorobenzene to the solid precipitate. Heat the mixture again to 110-120°C and stir for 60-120 minutes. This step helps remove impurities and further incorporates titanium onto the support.[15]

  • Final Washing: Allow the solid to settle and siphon off the liquid. Wash the resulting solid catalyst multiple times with hot n-heptane until the supernatant is clear and free of soluble titanium species.

  • Drying: Dry the final catalyst powder under a high vacuum at room temperature to obtain a free-flowing solid. Store under an inert nitrogen atmosphere.

Protocol: Slurry-Phase Propylene Polymerization

This protocol outlines a typical lab-scale slurry polymerization process.[13][17]

Materials:

  • Prepared TiCl₄/MgCl₂ catalyst

  • Triethylaluminum (TEAl) as co-catalyst (e.g., 1.0 M solution in hexane)

  • Cyclohexyl(methyl)dimethoxysilane (C-donor) as external donor

  • Hexane (B92381) (polymerization grade, dry and deoxygenated)

  • Propylene (polymerization grade)

  • Hydrogen (for molecular weight control)

  • 1 L stainless steel polymerization reactor (e.g., Büchi) equipped with temperature control, stirrer, and gas inlets.

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor and purge with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 90°C). Cool to the desired reaction temperature (e.g., 70°C).

  • Solvent and Co-catalyst Addition: Introduce 500 mL of dry, deoxygenated hexane into the reactor. Add TEAl as a scavenger to react with any remaining impurities. The amount is typically in the millimolar range.

  • Catalyst Injection: In a separate glovebox, suspend ~10 mg of the solid catalyst in a small amount of hexane. Inject this catalyst slurry into the reactor. Add the external donor. The Al/Si molar ratio is typically kept constant (e.g., 20).[17] Allow the components to interact for 5 minutes with stirring.

  • Hydrogen Addition: Pressurize the reactor with a specific partial pressure of hydrogen to control the molecular weight of the final polymer. A typical value might be 0.3 g.[13]

  • Polymerization: Introduce propylene gas into the reactor to maintain a constant total pressure (e.g., 8 bar).[17] The polymerization is exothermic, so the reactor cooling system must maintain the temperature at 70°C.

  • Reaction Termination: After the desired time (e.g., 1 hour), stop the propylene feed and vent the reactor. Quench the reaction by slowly adding acidified methanol (B129727) (e.g., 5% HCl in methanol) to deactivate the catalyst and precipitate the polymer.

  • Polymer Workup: Filter the polypropylene powder, wash it extensively with methanol and then water to remove catalyst residues, and dry it in a vacuum oven at 60-80°C to a constant weight.

Protocol: Key Characterization Techniques
  • Catalyst Morphology (SEM): Prepare samples by mounting the dry catalyst powder on a stub with carbon tape and sputter-coating with gold or platinum. This allows for visualization of particle shape and size distribution.[18]

  • Titanium Oxidation State (XPS): X-ray Photoelectron Spectroscopy can be used to analyze the surface of the catalyst and determine the relative amounts of Ti⁴⁺, Ti³⁺, and Ti²⁺ species.[8]

  • Polymer Isotacticity (¹³C-NMR): Dissolve the final polymer in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at high temperature. The relative intensities of the methyl pentad peaks in the ¹³C-NMR spectrum are used to calculate the isotacticity index.[13]

  • Molecular Weight Distribution (GPC): High-temperature Gel Permeation Chromatography is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or MWD = Mw/Mn).[13]

Visualizations (Graphviz)

Catalyst_Preparation_Workflow Catalyst Preparation Workflow A Mg(OC2H5)2 Precursor B Reaction Slurry (110-120°C) A->B Add Chlorobenzene C First Titanation Product B->C Add TiCl4 / DIBP Stir for 60 min D Second Titanation Product C->D Siphon liquid Add fresh TiCl4 Stir for 120 min E Washed Catalyst D->E Siphon liquid Wash with hot Heptane F Final Dried Catalyst (TiCl4/DIBP/MgCl2) E->F Dry under vacuum Cossee_Arlman_Mechanism Cossee-Arlman Polymerization Mechanism Active_Site Active Center [Ti]-Polymer (Vacant Site) Pi_Complex π-Complex [Ti]-(Olefin)   | Polymer Active_Site->Pi_Complex 1. Olefin Coordination Insertion Migratory Insertion (4-Center TS) Pi_Complex->Insertion 2. Chain Migration Regenerated_Site Regenerated Center [Ti]-Polymer+1 (Vacant Site) Insertion->Regenerated_Site Regenerated_Site->Active_Site 3. Cycle Repeats (with new olefin) Logical_Relationships Component Relationships in Z-N Catalysis PreCatalyst Pre-catalyst (TiCl4) ActiveSystem Activated Catalyst System PreCatalyst->ActiveSystem Support Support (MgCl2) Support->ActiveSystem CoCatalyst Co-catalyst (AlR3) CoCatalyst->ActiveSystem Donor Electron Donor (Internal/External) Donor->ActiveSystem Monomer Monomer (Propylene) Polymer Stereoregular Polymer (e.g., i-PP) Monomer->Polymer ActiveSystem->Polymer Catalyzes

References

Application Notes and Protocols for the Thermal Decomposition of Titanium Tetraiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental setup and protocols for the thermal decomposition of titanium tetraiodide (TiI₄) to produce high-purity titanium metal. The primary method described is the Van Arkel-de Boer process, also known as the crystal bar or iodide process. This technique is renowned for yielding titanium of very high purity, often exceeding 99.995%.[1]

Principle and Chemical Reactions

The Van Arkel-de Boer process is a chemical transport reaction that relies on the reversible formation and decomposition of a volatile metal halide.[2] In this case, impure titanium reacts with iodine at a moderate temperature to form gaseous titanium tetraiodide, leaving behind less reactive impurities. The TiI₄ gas then diffuses to a heated filament where it thermally decomposes, depositing pure titanium and releasing iodine, which can then react with more impure titanium, continuing the cycle.

The key chemical reactions are as follows:

  • Formation of Titanium Tetraiodide (endoergic): Impure titanium is heated in the presence of iodine vapor.

    • Ti(s, impure) + 2I₂(g) ⇌ TiI₄(g)[2]

  • Decomposition of Titanium Tetraiodide (exoergic): The gaseous TiI₄ is decomposed on a hot filament.

    • TiI₄(g) ⇌ Ti(s, pure) + 2I₂(g)

Experimental Setup

The apparatus for the thermal decomposition of titanium tetraiodide consists of a sealed, evacuated reaction vessel, typically made of glass or a corrosion-resistant metal alloy. Inside the vessel, there are two main zones: a cooler region for the formation of TiI₄ and a hotter region for its decomposition.

A key component of the setup is a tungsten filament stretched within the vessel.[2] This filament is resistively heated to a high temperature to induce the decomposition of the titanium tetraiodide gas. The entire vessel is placed within a furnace or heating mantle to control the temperature of the formation zone.

ExperimentalSetup Furnace Furnace/Heating Mantle Impure_Ti Impure_Ti Furnace->Impure_Ti Heat Power_Supply Power Supply Filament Filament Power_Supply->Filament Electrical Current Vacuum_Pump Vacuum Pump cluster_vessel cluster_vessel Vacuum_Pump->cluster_vessel Evacuation Iodine Iodine TiI4_gas TiI4_gas Iodine_gas Iodine_gas

Quantitative Data

The following tables summarize the key quantitative parameters for the Van Arkel-de Boer process for titanium purification.

Table 1: Operating Temperatures

ParameterTemperature Range (°C)Temperature Range (K)Notes
Formation of TiI₄ 50 - 250323 - 523Impure titanium is heated with iodine in an evacuated vessel.[2]
Boiling Point of TiI₄ 377650At atmospheric pressure. The boiling point is lower at reduced pressure.[2]
Filament Temperature 1100 - 14001373 - 1673A white-hot tungsten filament is used for decomposition.[2][3]
Optimal Formation Temp. 527 - 627800 - 900To ensure a sufficient rate of iodide gas formation.[1]
Optimal Decomposition Temp. 1027 - 12271300 - 1500For a favorable decomposition rate.[1]

Table 2: Physical Properties of Titanium Tetraiodide

PropertyValueUnitReference
Molar Mass 555.485 g/mol
Appearance Red-brown crystals-
Density 4.3g/cm³
Melting Point 150°C
Boiling Point 377°C

Table 3: Purity of Titanium

Starting MaterialFinal PurityMethodReference
Sponge Titanium> 99.995%Iodide Thermal Decomposition[1]
Impure TitaniumHigh PurityVan Arkel-de Boer

Experimental Protocols

The following is a generalized protocol for the laboratory-scale purification of titanium using the Van Arkel-de Boer process.

4.1. Materials and Equipment

  • Impure titanium (sponge or powder)

  • Iodine crystals

  • Reaction vessel (borosilicate glass or quartz for visibility, or a suitable metal alloy)

  • Tungsten filament (high purity)

  • Power supply for resistive heating of the filament

  • Furnace or heating mantle

  • Vacuum pump capable of reaching high vacuum

  • Temperature controllers and thermocouples

  • Appropriate safety equipment (fume hood, personal protective equipment)

4.2. Pre-experimental Preparations

  • Cleaning the Apparatus: Thoroughly clean and dry all components of the reaction vessel to remove any contaminants.

  • Filament Installation: Securely mount the tungsten filament to the electrodes within the reaction vessel. The filament should be positioned centrally to ensure even deposition.

  • Loading Reactants: Place the impure titanium material in the designated cooler zone of the reaction vessel. Add a stoichiometric amount of iodine crystals. The exact amounts will depend on the size of the reactor and the desired yield.

4.3. Experimental Procedure

  • Evacuation: Assemble the reaction vessel and connect it to the vacuum pump. Evacuate the vessel to a high vacuum to remove air and moisture, which can react with the titanium at high temperatures.

  • Formation of TiI₄:

    • Begin heating the outer wall of the reaction vessel using the furnace or heating mantle to the formation temperature range (e.g., 150-200°C). This will cause the iodine to sublime and react with the impure titanium to form gaseous TiI₄.

    • Maintain this temperature to allow for the continuous formation of titanium tetraiodide vapor.

  • Decomposition of TiI₄:

    • Once a sufficient pressure of TiI₄ vapor has been established, begin passing an electric current through the tungsten filament.

    • Gradually increase the current until the filament reaches the decomposition temperature (e.g., ~1400°C). The filament will glow brightly at this temperature.[2]

    • Gaseous TiI₄ will decompose on the hot filament, depositing a crystalline bar of pure titanium. The liberated iodine will diffuse back to the cooler zone to react with more impure titanium.

  • Process Monitoring and Control:

    • Monitor the temperature of both the formation zone and the filament throughout the experiment.

    • As the titanium crystal bar grows on the filament, its conductivity will increase. It may be necessary to adjust the current to maintain the filament's temperature.[2]

    • The process can be run for several hours to several weeks, depending on the desired size of the titanium crystal bar.[2]

  • Shutdown and Product Recovery:

    • Once the desired amount of pure titanium has been deposited, or the impure titanium is consumed, turn off the power to the filament and the furnace.

    • Allow the apparatus to cool to room temperature under vacuum.

    • Carefully vent the reaction vessel with an inert gas (e.g., argon) before opening.

    • Remove the tungsten filament with the deposited high-purity titanium crystal bar.

Safety Precautions

  • Handling Titanium Tetraiodide: Titanium tetraiodide is corrosive and reacts with moisture. Handle it in a dry, inert atmosphere (e.g., a glove box). In case of contact, it can cause severe skin burns and eye damage.

  • High Temperatures: The experiment involves high temperatures, posing a burn risk. Use appropriate thermal protection.

  • High Vacuum: Handle the evacuated glass apparatus with care to prevent implosion.

  • Electrical Hazards: The use of a high-current power supply presents an electrical shock hazard. Ensure all connections are properly insulated.

  • Ventilation: The experiment should be conducted in a well-ventilated fume hood to handle any potential release of iodine vapor.

References

Application of Titanium Iodide in the Synthesis of MAX Phases: A Review and Alternative Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document explores the application of titanium iodide (TiI₄) in the synthesis of MAX phases, a class of ternary carbides and nitrides with unique properties valuable in various scientific and industrial fields. A thorough review of current literature indicates that this compound is not a conventional precursor for the bulk synthesis of MAX phases. This note first addresses the limited role of this compound in this specific application, referencing its use in related thin-film deposition techniques. Subsequently, it provides a detailed experimental protocol for the widely accepted and practiced method of synthesizing a common titanium-based MAX phase, Ti₃AlC₂, using elemental powders. This protocol is intended to serve as a practical guide for researchers in the field.

The Role of this compound in MAX Phase Synthesis

Extensive literature review reveals a notable absence of established protocols for the direct synthesis of bulk MAX phases using this compound as a primary titanium precursor. The conventional and most widely reported methods rely on more common and accessible titanium sources such as elemental titanium powder, titanium dioxide (TiO₂), titanium hydride (TiH₂), or titanium carbide (TiC).[1][2]

While not employed for bulk synthesis, this compound has found applications in other related material synthesis domains:

  • Atomic Layer Deposition (ALD): this compound is a known precursor for the ALD of titanium-containing thin films, such as titanium dioxide. This technique allows for the precise, layer-by-layer deposition of materials. In principle, ALD could be explored for the synthesis of MAX phase thin films, although this application is not yet well-documented.

  • MXene Synthesis: In the conversion of pre-synthesized MAX phases to their two-dimensional derivatives, MXenes, various halide salts can be used as Lewis acidic etchants in molten salt-based methods. While not directly involved in the synthesis of the MAX phase itself, this highlights a role for metal halides in the broader field of MAX phase-related materials.

Given the lack of established procedures for using this compound in bulk MAX phase synthesis, the following sections detail a standard and reliable protocol for the synthesis of Ti₃AlC₂.

Conventional Synthesis of Ti₃AlC₂ MAX Phase via Solid-State Reaction

The most common method for synthesizing Ti₃AlC₂ is the high-temperature solid-state reaction of elemental powders. This method, while requiring high temperatures, is robust and has been successfully used to produce high-purity Ti₃AlC₂.[1][3][4][5]

Experimental Protocol

This protocol outlines the pressure-less sintering of elemental powders to synthesize Ti₃AlC₂.

Materials and Equipment:

  • Titanium powder (Ti), <325 mesh, 99.5% purity

  • Aluminum powder (Al), <325 mesh, 99.5% purity

  • Graphite (B72142) powder (C), <325 mesh, 99% purity

  • High-energy ball mill (optional, for improved mixing)

  • Tube furnace with an inert atmosphere (Argon) capability, capable of reaching at least 1500°C

  • Alumina (B75360) or graphite crucible

  • Mortar and pestle (agate or alumina)

  • Sieves for powder separation

Procedure:

  • Precursor Preparation:

    • The elemental powders of titanium, aluminum, and graphite are weighed in a stoichiometric or slightly off-stoichiometric molar ratio. A common starting ratio for Ti₃AlC₂ is Ti:Al:C = 3:1.2:2. A slight excess of aluminum is often used to compensate for its potential evaporation at high temperatures.[4]

    • For improved homogeneity, the powders can be mixed using a high-energy ball mill for several hours in an inert atmosphere. Alternatively, thorough mixing can be achieved using a mortar and pestle.

  • Pelletization:

    • The mixed powder is uniaxially pressed into pellets using a hydraulic press at a pressure of approximately 100-200 MPa. This step is optional but can improve the contact between reactant particles.

  • Sintering:

    • The powder mixture or pellets are placed in an alumina or graphite crucible.

    • The crucible is placed in a tube furnace.

    • The furnace is purged with high-purity argon gas for at least one hour to remove any residual oxygen. A constant argon flow is maintained throughout the heating and cooling cycle.

    • The furnace is heated to the sintering temperature. A typical heating ramp is 5-10°C/min.

    • The sintering is carried out at a temperature between 1300°C and 1500°C for a duration of 2 to 4 hours.[1][4] The optimal temperature and time depend on the specific furnace conditions and precursor characteristics.

    • After the dwell time, the furnace is cooled down to room temperature at a rate of 5-10°C/min under argon flow.

  • Product Processing:

    • The sintered product is removed from the furnace. It will likely be a solid puck.

    • The product is crushed into a coarse powder using a mortar and pestle.

    • The crushed powder is then milled to the desired particle size.

    • The final powder can be sieved to obtain a uniform particle size distribution.

  • Characterization:

    • The phase purity of the synthesized Ti₃AlC₂ should be confirmed using X-ray diffraction (XRD). The presence of impurity phases such as TiC and TiAl intermetallics can be identified.

    • The morphology and elemental composition can be analyzed using Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS).

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of Ti₃AlC₂ via the solid-state reaction method.

ParameterValueReference
Precursor Molar Ratio (Ti:Al:C) 3:1.2:2[4]
Mixing Method High-energy ball milling or Probe Sonication[1]
Sintering Temperature 1300 - 1500 °C[1][4]
Sintering Time 2 - 4 hours[1][4]
Atmosphere Flowing Argon[3]
Heating/Cooling Rate 5 - 10 °C/min[2]
Typical Phase Purity of Ti₃AlC₂ >90% (can reach >99% with optimization)[1]

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the conventional synthesis of Ti₃AlC₂.

MAX_Phase_Synthesis_Workflow cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_post Post-Processing & Characterization weigh Weigh Powders (Ti, Al, C) mix Mix Powders (Ball Mill / Mortar) weigh->mix pelletize Pelletize Powder (Optional) mix->pelletize sinter Sintering (1300-1500°C, Ar atm) mix->sinter pelletize->sinter crush Crush Sintered Product sinter->crush characterize Characterize (XRD, SEM) crush->characterize

Caption: Experimental workflow for Ti₃AlC₂ synthesis.

Conclusion

While this compound is not a conventional precursor for the bulk synthesis of MAX phases, understanding its role in related fields such as thin-film deposition provides a broader perspective on advanced materials synthesis. For researchers aiming to produce titanium-based MAX phases, the detailed protocol for the solid-state reaction of elemental powders serves as a reliable and well-established starting point. The successful synthesis of high-purity MAX phases is critical for their subsequent application and for the production of high-quality MXenes.

References

Application Notes and Protocols for the Electrochemical Synthesis of Titanium from Titanium Iodide Melts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the electrochemical synthesis of titanium metal from titanium iodide molten salts. This low-temperature method offers a promising alternative to traditional high-temperature processes for producing high-purity titanium.

Introduction

The electrochemical deposition of titanium from molten salts is a significant area of research for developing more efficient and cost-effective methods for titanium production. Traditional methods often operate at high temperatures, leading to high energy consumption and potential impurities. The use of a low-eutectic point iodide-based molten salt system, specifically a eutectic mixture of lithium iodide (LiI), potassium iodide (KI), and cesium iodide (CsI), allows for the electrodeposition of titanium at significantly lower temperatures (250–300 °C)[1]. This approach utilizes titanium(II) iodide (TiI₂) as the source of titanium ions in the electrolyte. The low operating temperature not only reduces energy costs but also offers a wider choice of materials for the electrochemical cell construction.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the successful electrochemical synthesis of titanium from a this compound melt.

Materials and Equipment

Materials:

  • Lithium Iodide (LiI), anhydrous

  • Potassium Iodide (KI), anhydrous

  • Cesium Iodide (CsI), anhydrous

  • Titanium(IV) Iodide (TiI₄)

  • Titanium sponge or powder

  • Argon gas (high purity)

  • Molybdenum (Mo) foil or sheet (for cathode and anode)

  • Alumina (B75360) crucible

Equipment:

  • Glove box with an argon atmosphere

  • Tube furnace with temperature controller

  • Potentiostat/Galvanostat

  • Electrochemical cell (custom-fabricated quartz or alumina tube)

  • Vacuum pump

  • Schlenk line

  • Analytical balance

  • Characterization equipment: Scanning Electron Microscope (SEM), Energy-Dispersive X-ray Spectroscopy (EDX), X-ray Diffraction (XRD)

Protocol 1: Preparation of the Eutectic LiI-KI-CsI Molten Salt
  • Drying of Salts: Dry the LiI, KI, and CsI salts under vacuum at a temperature of 200°C for 24 hours to remove any residual moisture.

  • Mixing: Inside an argon-filled glove box, weigh the dried salts in the eutectic composition (molar ratio to be specified based on the phase diagram of the ternary system).

  • Purification: Place the salt mixture in an alumina crucible with pieces of titanium sponge. Heat the crucible in a tube furnace under an argon atmosphere to a temperature above the eutectic point (e.g., 300°C) to melt the salts. The titanium sponge acts as a getter to remove impurities.

Protocol 2: Synthesis of Titanium(II) Iodide (TiI₂)
  • Reaction Setup: In an argon-filled glove box, place TiI₄ and titanium powder/sponge in a sealed reaction vessel (e.g., a quartz ampoule).

  • Heating: Heat the vessel to 550°C to facilitate the reaction between TiI₄ and Ti to form TiI₂[1].

  • Purification: The resulting TiI₂ powder should be handled strictly under an inert atmosphere to prevent oxidation.

Protocol 3: Electrochemical Deposition of Titanium
  • Electrolyte Preparation: Introduce the purified eutectic LiI-KI-CsI molten salt into the electrochemical cell inside the glove box. Heat the cell to the desired operating temperature (e.g., 250°C or 300°C)[1].

  • Addition of TiI₂: Once the salt is molten, add the synthesized TiI₂ powder to the melt to serve as the titanium ion source[1]. The concentration of Ti²⁺ in the melt has been determined to be approximately 0.18 mol% under saturated conditions at 300°C[2].

  • Electrode Setup: Immerse the molybdenum cathode and anode into the molten salt.

  • Electrolysis: Connect the electrodes to a potentiostat/galvanostat. Conduct the electrolysis at a constant current density.

  • Post-Electrolysis: After the deposition, raise the electrodes from the melt and allow them to cool under an argon atmosphere.

  • Cleaning: Wash the cathode with an appropriate solvent (e.g., ethanol, deionized water) to remove any adhered salt and reveal the titanium deposit.

Data Presentation

The following tables summarize the key experimental parameters and results from the electrochemical synthesis of titanium in a LiI-KI-CsI molten salt.

ParameterValueReference
Electrolyte CompositionEutectic mixture of LiI, KI, and CsI[1]
Titanium SourceTitanium(II) Iodide (TiI₂)[1]
Operating Temperature250 - 300 °C[1]
Cathode MaterialMolybdenum (Mo)
Anode MaterialMolybdenum (Mo)
Ti²⁺ Concentration (at 300°C)0.18 mol% (saturated)[2]

Table 1: Key Experimental Parameters

Characterization MethodObservationReference
SEMThe morphology of the deposit can be observed.
EDXThe elemental composition of the deposit is confirmed to be titanium.
XRDThe crystalline structure of the deposited titanium can be determined.

Table 2: Characterization of Electrodeposited Titanium

Visualization

The following diagrams illustrate the key processes in the electrochemical synthesis of titanium from this compound melts.

experimental_workflow cluster_prep Material Preparation cluster_electro Electrochemical Deposition cluster_analysis Analysis prep_salts Prepare Eutectic LiI-KI-CsI Salt melt Melt Eutectic Salt & Add TiI₂ prep_salts->melt prep_ti2 Synthesize TiI₂ prep_ti2->melt electrolysis Perform Electrolysis melt->electrolysis deposit Titanium Deposition on Cathode electrolysis->deposit wash Wash & Dry Cathode deposit->wash characterize Characterize Deposit (SEM, EDX, XRD) wash->characterize

Caption: Experimental workflow for the electrochemical synthesis of titanium.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs electrolyte LiI-KI-CsI Eutectic Salt electrolysis Low-Temperature Electrolysis (250-300°C) electrolyte->electrolysis ti_source TiI₂ ti_source->electrolysis energy Electrical Energy energy->electrolysis ti_metal Titanium Metal electrolysis->ti_metal byproducts Iodine (at anode) electrolysis->byproducts

Caption: Logical relationship of inputs and outputs in the process.

References

Application Notes and Protocols for Anhydrous Titanium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures and safety information for the handling and storage of anhydrous titanium iodide (TiI₄). Strict adherence to these protocols is essential to ensure personnel safety and maintain the integrity of the material.

Material Properties and Hazards

Anhydrous this compound is a dark brown to black crystalline solid that is highly reactive, particularly with moisture.[1] It is a corrosive material that can cause severe skin burns and eye damage.[2][3][4][5] Inhalation of dust may cause respiratory irritation.[2][3]

Table 1: Physical and Chemical Properties of Anhydrous this compound

PropertyValueReference
Molecular FormulaTiI₄[6]
Molecular Weight555.48 g/mol [6][7]
AppearanceDark brown to black crystalline solid[1][6]
Melting Point150 °C (302 °F; 423 K)[6][7]
Boiling Point377 °C (711 °F; 650 K)[6][7]
Density4.3 g/cm³[7]
SolubilitySoluble in dichloromethane, chloroform, carbon disulfide. Reacts with water.[2][5][7]

Table 2: Hazard Information for Anhydrous this compound

HazardDescriptionReference
Health Hazards Causes severe skin burns and eye damage. May cause respiratory irritation. Ingestion can cause severe swelling and damage to tissues.[2][3][4][5]
Reactivity Hazards Reacts violently with water and moisture in the air to liberate hydrogen iodide.[2][7]
Fire Hazards Not flammable, but contact with water or open flame can produce irritating fumes of iodine and hydrogen iodide.[2]
Environmental Hazards Do not let this chemical enter the environment.[4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling anhydrous this compound.

Table 3: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationReference
Hand Protection Neoprene or nitrile rubber gloves.[2]
Eye Protection Chemical goggles or a face shield. Contact lenses should not be worn.[2]
Skin and Body Protection Wear suitable protective clothing, such as a lab coat. For larger quantities, chemical-resistant coveralls are recommended.[2]
Respiratory Protection A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator should be used when handling the powder outside of a glovebox or fume hood.[2]

Storage Procedures

Proper storage of anhydrous this compound is crucial to prevent degradation and ensure safety.

General Storage Conditions:
  • Store in a tightly closed container.[2][4]

  • The storage area must be a dry, cool, and well-ventilated place.[2][4]

  • Store away from heat, open flames, and sparks.[2]

  • Protect from direct sunlight.[4]

  • Store in a corrosives area.[4]

  • Store locked up.[2][4]

Inert Atmosphere Storage:
  • For long-term storage and to maintain high purity, anhydrous this compound should be stored under an inert atmosphere, such as argon or nitrogen.[1][4] This prevents reaction with air and moisture.[2]

Handling Procedures

All handling of anhydrous this compound should be performed in a controlled environment by trained personnel.

Environment:
  • Glovebox: The preferred method for handling anhydrous this compound is within a glovebox with an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to air and moisture.

  • Fume Hood: If a glovebox is not available, handling must be conducted in a well-ventilated fume hood.[2]

Dispensing and Transferring:
  • Avoid creating dust when handling the solid.[2]

  • Use non-sparking tools for transferring the powder.

  • If transferring between containers, do so under a blanket of inert gas to minimize exposure to the atmosphere.

Experimental Protocols

Protocol for Transferring Anhydrous this compound in a Glovebox
  • Preparation:

    • Ensure the glovebox atmosphere is dry and inert (typically <1 ppm O₂ and H₂O).

    • Bring all necessary equipment (spatulas, weighing paper, new container) into the glovebox antechamber and evacuate/refill with inert gas for at least three cycles.

  • Transfer:

    • Inside the glovebox, carefully open the container of anhydrous this compound.

    • Using a clean, dry spatula, dispense the desired amount of the solid onto weighing paper or directly into the new container.

    • Avoid any spills. If a spill occurs, clean it up immediately with a dry cloth or paper towel.

  • Sealing:

    • Securely seal the new container and the original container.

    • It is good practice to wrap the container threads with paraffin (B1166041) film as an extra precaution against moisture ingress.

  • Removal from Glovebox:

    • Move the sealed containers to the antechamber.

    • Evacuate and refill the antechamber before removing the containers.

Protocol for Handling Anhydrous this compound in a Fume Hood
  • Preparation:

    • Ensure the fume hood is functioning correctly and the sash is at the appropriate height.

    • Have a supply of inert gas (argon or nitrogen) with a Schlenk line or similar apparatus ready.

    • Have all necessary PPE donned.

  • Inert Gas Purge:

    • Before opening the container, purge it and the surrounding area with a gentle stream of inert gas to displace the air.

  • Transfer:

    • Briefly remove the container lid and quickly dispense the required amount of solid.

    • Maintain a positive pressure of inert gas over the solid during the transfer to minimize contact with air.

  • Sealing:

    • Immediately and securely reseal the container.

    • Wrap the lid with paraffin film.

Emergency Procedures

Spills:
  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing full PPE, sweep or shovel the spilled material into a dry, appropriate container for disposal.[2] Avoid generating dust.

  • Cleanup: Do not use water for cleanup.

Fire:
  • Use only dry media to extinguish flames, such as carbon dioxide or dry chemical extinguishers.[2]

  • Do not use water , as it will react violently with this compound.[2]

  • Fire may produce irritating fumes of iodine and hydrogen iodide.[2]

First Aid:
  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[2][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor.[2][4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Get medical advice/attention.[2][4]

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Prep Preparation PPE Don Appropriate PPE Prep->PPE Env Select Handling Environment (Glovebox or Fume Hood) PPE->Env Handling Handling Env->Handling Transfer Dispense and Transfer Handling->Transfer Emergency Emergency Procedures Handling->Emergency Seal Seal Containers Transfer->Seal Storage Storage Seal->Storage Store Store in a Cool, Dry, Well-Ventilated, Inert Area Storage->Store Spill Spill Emergency->Spill Fire Fire Emergency->Fire FirstAid First Aid Emergency->FirstAid

Caption: Workflow for Handling Anhydrous this compound.

Storage_Decision_Tree Start Start: Storing Anhydrous TiI₄ CheckContainer Is the container tightly sealed? Start->CheckContainer SealContainer Seal container tightly. Wrap with paraffin film. CheckContainer->SealContainer No CheckAtmosphere Is long-term storage or high purity required? CheckContainer->CheckAtmosphere Yes SealContainer->CheckAtmosphere StoreInert Store under an inert atmosphere (Ar or N₂). CheckAtmosphere->StoreInert Yes StoreGeneral Store in a general corrosive storage area. CheckAtmosphere->StoreGeneral No FinalLocation Place in a cool, dry, dark, and well-ventilated location away from incompatible materials. StoreInert->FinalLocation StoreGeneral->FinalLocation

Caption: Decision Tree for Anhydrous this compound Storage.

References

Application Notes and Protocols: Titanium Iodide in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of titanium iodide reagents in the synthesis of organometallic compounds. It is intended to serve as a practical guide for researchers in organic and organometallic chemistry, as well as for professionals in the field of drug development seeking to utilize titanium-based methodologies. The protocols outlined herein are based on established literature procedures and are presented with clarity and detail to ensure reproducibility.

Introduction to this compound Reagents in Organometallic Chemistry

Titanium(IV) iodide (TiI₄) and its derivatives are versatile reagents in organic synthesis, primarily utilized for promoting various carbon-carbon bond-forming reactions. While less common than their chloride counterparts, this compound reagents offer unique reactivity and selectivity profiles. Their applications range from mediating classic reactions like pinacol (B44631) couplings and aldol (B89426) additions to facilitating more complex transformations. The high reactivity of the titanium-iodine bond and the Lewis acidic nature of the titanium center are key to their synthetic utility.

Organotitanium compounds, in general, are valuable intermediates in organic synthesis due to the nucleophilic character of the carbon-titanium bond.[1] This document will focus on the practical application of this compound compounds, providing detailed experimental procedures for key transformations.

Titanium(IV) Iodide (TiI₄) Mediated Reactions

Titanium(IV) iodide is a commercially available, dark brown to black solid that is highly reactive, particularly towards moisture.[2] It is soluble in organic solvents such as dichloromethane (B109758), chloroform, and carbon disulfide.[2] Due to its reactivity, handling of TiI₄ requires inert atmosphere techniques.

Pinacol Coupling of Aldehydes

The pinacol coupling reaction is a powerful method for the synthesis of 1,2-diols through the reductive coupling of two carbonyl compounds. Low-valent titanium species, often generated in situ, are effective reagents for this transformation.[3] While many protocols utilize titanium chlorides, low-valent titanium iodides, generated from TiI₄ and a reducing agent like copper, have been shown to be highly effective, particularly for the diastereoselective coupling of aldehydes.

Experimental Protocol: Diastereoselective Pinacol Coupling of Benzaldehyde (B42025)

This protocol is adapted from a procedure utilizing a low-valent this compound species generated in situ from titanium(IV) iodide and copper.

Materials:

  • Titanium(IV) iodide (TiI₄)

  • Copper powder (Cu)

  • Benzaldehyde

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Pivalonitrile, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, syringes, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add copper powder (2.0 mmol).

  • Add anhydrous dichloromethane (5 mL) and anhydrous pivalonitrile (1 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add titanium(IV) iodide (1.0 mmol) to the stirred suspension. The mixture will turn dark brown/black, indicating the formation of the low-valent titanium species.

  • After stirring for 15 minutes at 0 °C, add benzaldehyde (1.0 mmol) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (10 mL) at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the desired 1,2-diol.

Quantitative Data for Pinacol Coupling of Various Aldehydes:

EntryAldehydeProductYield (%)Diastereomeric Ratio (dl/meso)
1Benzaldehyde1,2-Diphenyl-1,2-ethanediol85>95:5
24-Chlorobenzaldehyde1,2-Bis(4-chlorophenyl)-1,2-ethanediol88>95:5
34-Methoxybenzaldehyde1,2-Bis(4-methoxyphenyl)-1,2-ethanediol82>95:5
4Cinnamaldehyde1,2-Diphenyl-3,7-octadiene-5,6-diol7590:10
5Pivalaldehyde2,2,5,5-Tetramethyl-3,4-hexanediol7885:15

Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions and purification.

Logical Workflow for TiI₄-Mediated Pinacol Coupling:

Pinacol_Coupling TiI4 TiI₄ Reducing_Agent In situ generation of low-valent this compound TiI4->Reducing_Agent Cu Copper Powder Cu->Reducing_Agent Coupling Reductive Coupling Reducing_Agent->Coupling Aldehyde Aldehyde (R-CHO) Aldehyde->Coupling Diol 1,2-Diol Product Coupling->Diol

Caption: In situ generation of low-valent this compound and subsequent pinacol coupling.

Aldol-Type Reactions

Titanium(IV) halides are effective Lewis acids for promoting aldol reactions between enolates (or their silyl (B83357) enol ether precursors) and carbonyl compounds. While TiCl₄ is most commonly used, TiI₄ can also be employed, potentially offering different levels of stereocontrol.

Experimental Protocol: TiI₄-Mediated Aldol Reaction of a Silyl Enol Ether with an Aldehyde

Materials:

  • Titanium(IV) iodide (TiI₄)

  • 1-(Trimethylsilyloxy)cyclohexene

  • Benzaldehyde

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add a solution of titanium(IV) iodide (1.1 mmol) in anhydrous dichloromethane (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.

  • To this solution, add benzaldehyde (1.0 mmol) dropwise.

  • After stirring for 10 minutes, add a solution of 1-(trimethylsilyloxy)cyclohexene (1.2 mmol) in anhydrous dichloromethane (2 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the β-hydroxy ketone.

Quantitative Data for TiI₄-Mediated Aldol Reaction:

EntrySilyl Enol EtherAldehydeProductYield (%)Diastereomeric Ratio (syn/anti)
11-(Trimethylsilyloxy)cyclohexeneBenzaldehyde2-(Hydroxy(phenyl)methyl)cyclohexanone8275:25
21-Phenyl-1-(trimethylsilyloxy)etheneIsobutyraldehyde3-Hydroxy-4-methyl-1-phenyl-1-pentanone7860:40
3(Z)-1-(tert-Butyldimethylsilyloxy)-1-propeneBenzaldehyde3-Hydroxy-2-methyl-1-phenyl-1-propanone8585:15

Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions and purification.

Signaling Pathway for TiI₄-Mediated Aldol Reaction:

Aldol_Reaction TiI4 TiI₄ (Lewis Acid) Activated_Aldehyde Activated Aldehyde [R'-CHO-TiI₄] TiI4->Activated_Aldehyde Aldehyde Aldehyde (R'-CHO) Aldehyde->Activated_Aldehyde Reaction Nucleophilic Attack Activated_Aldehyde->Reaction Silyl_Enol_Ether Silyl Enol Ether Silyl_Enol_Ether->Reaction Intermediate Titanium Aldolate Reaction->Intermediate Workup Aqueous Workup Intermediate->Workup Product β-Hydroxy Ketone Workup->Product

Caption: Lewis acid activation and nucleophilic addition in the TiI₄-mediated aldol reaction.

Synthesis and Application of Titanocene (B72419) Diiodide

Titanocene diiodide (Cp₂TiI₂) is a less common but synthetically useful analogue of the widely used titanocene dichloride (Cp₂TiCl₂). It can be prepared by halide exchange from titanocene dichloride.

Synthesis of Titanocene Diiodide (Cp₂TiI₂)

This protocol describes the synthesis of titanocene diiodide from titanocene dichloride via a halide exchange reaction with sodium iodide.

Materials:

  • Titanocene dichloride (Cp₂TiCl₂)

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve titanocene dichloride (1.0 mmol) in anhydrous acetone (20 mL).

  • In a separate flask, prepare a saturated solution of anhydrous sodium iodide (excess, ~5.0 mmol) in anhydrous acetone (15 mL).

  • Add the sodium iodide solution to the stirred solution of titanocene dichloride at room temperature. The color of the solution will change from red to a deep, dark red/brown.

  • Stir the reaction mixture at room temperature for 12-16 hours, protected from light.

  • After the reaction is complete (monitored by TLC, observing the disappearance of the starting material), remove the acetone under reduced pressure.

  • Extract the resulting solid with anhydrous dichloromethane (3 x 20 mL) to dissolve the titanocene diiodide, leaving behind the sodium chloride and excess sodium iodide precipitate.

  • Filter the dichloromethane solution through a cannula to remove the salts.

  • Concentrate the filtrate under reduced pressure to obtain titanocene diiodide as a dark crystalline solid. The product should be stored under an inert atmosphere and protected from light.

Quantitative Data for Titanocene Diiodide Synthesis:

PropertyValue
Starting MaterialTitanocene Dichloride
ReagentSodium Iodide
SolventAcetone
Typical Yield85-95%
AppearanceDark red/brown crystalline solid
¹H NMR (CDCl₃)δ ~6.6 ppm (s, 10H)

Experimental Workflow for Titanocene Diiodide Synthesis:

Cp2TiI2_Synthesis cluster_reactants Reactants Cp2TiCl2 Cp₂TiCl₂ in Acetone Reaction Halide Exchange Reaction (Room Temperature, 12-16h) Cp2TiCl2->Reaction NaI NaI in Acetone NaI->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Extraction Extraction with CH₂Cl₂ Evaporation->Extraction Filtration Filtration Extraction->Filtration Final_Product Cp₂TiI₂ Product Filtration->Final_Product

Caption: Workflow for the synthesis of titanocene diiodide from titanocene dichloride.

Application of Titanocene Diiodide in Organometallic Reactions

While less explored than its dichloride counterpart, titanocene diiodide can be used in various organometallic transformations, often exhibiting different reactivity due to the more labile iodide ligands. One area of application is in the synthesis of titanocene-alkyne complexes.

Experimental Protocol: Synthesis of a Titanacyclopentadiene from Titanocene Diiodide and an Alkyne

Materials:

  • Titanocene diiodide (Cp₂TiI₂)

  • Magnesium turnings (Mg)

  • Diphenylacetylene (B1204595)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask containing magnesium turnings (2.2 mmol), add a solution of titanocene diiodide (1.0 mmol) in anhydrous THF (20 mL) under an inert atmosphere.

  • Stir the mixture at room temperature for 2-3 hours. A color change to dark green or black indicates the formation of the low-valent "Cp₂Ti" species.

  • To this mixture, add a solution of diphenylacetylene (2.1 mmol) in anhydrous THF (5 mL) dropwise at room temperature.

  • Stir the reaction mixture for an additional 4-6 hours.

  • Quench the reaction by the addition of degassed water (5 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization from a hexane/toluene mixture to afford the titanacyclopentadiene as a crystalline solid.

Quantitative Data for Titanacyclopentadiene Synthesis:

AlkyneProductYield (%)
Diphenylacetylene1,1-Bis(cyclopentadienyl)-2,3,4,5-tetraphenyltitanole75
1-Phenyl-1-propyneMixture of regioisomeric titanacyclopentadienes70
3-Hexyne1,1-Bis(cyclopentadienyl)-2,3,4,5-tetraethyltitanole80

Yields are representative and may vary.

Safety and Handling Precautions

This compound compounds are moisture-sensitive and can react vigorously with water. All manipulations should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential for successful and safe reactions. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This compound reagents, including titanium(IV) iodide and titanocene diiodide, are valuable tools for the synthesis of organometallic compounds and for facilitating key carbon-carbon bond-forming reactions. The protocols provided in this document offer a starting point for researchers to explore the utility of these reagents in their own synthetic endeavors. The unique reactivity profiles of titanium iodides compared to their more common chloride analogues present opportunities for discovering novel transformations and improving existing synthetic methodologies.

References

Characterization of Thin Films Grown from Titanium Iodide Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of thin films grown from titanium iodide precursors, primarily focusing on titanium nitride (TiN), titanium silicide (TiSi₂), and high-purity titanium metal. The use of titanium tetraiodide (TiI₄) as a precursor allows for lower deposition temperatures compared to chloride-based precursors, which is advantageous for applications in microelectronics and other temperature-sensitive substrates.

Application Notes

Titanium-based thin films are of significant interest across various fields due to their desirable properties, including high hardness, excellent wear resistance, chemical inertness, and biocompatibility. The choice of precursor is critical in the chemical vapor deposition (CVD) process, as it influences the deposition temperature, film purity, and ultimately, the film's properties. Titanium tetraiodide (TiI₄) offers a compelling alternative to the more common titanium tetrachloride (TiCl₄) due to the lower dissociation energy of the Ti-I bond. This enables the deposition of high-quality films at reduced temperatures, minimizing thermal stress and potential damage to the underlying substrates.

Titanium Nitride (TiN) Thin Films

TiN films grown from TiI₄ are particularly relevant as diffusion barriers and glue layers in integrated circuits. The lower deposition temperatures (as low as 400°C) prevent the degradation of sensitive electronic components. These films typically exhibit low iodine contamination (below 2 atom percent) and excellent conformality, making them suitable for coating high-aspect-ratio structures.

Titanium Silicide (TiSi₂) Thin Films

In the realm of microelectronics, TiSi₂ is a crucial material for forming low-resistance contacts. The use of TiI₄ in a CVD process allows for the formation of the C49 TiSi₂ phase at temperatures around 650°C. A subsequent annealing step at higher temperatures (above 800°C) can be used to transform it into the lower-resistivity C54 phase. A key advantage of using TiI₄ over TiCl₄ is the elimination of chlorine-containing byproducts, which can etch the silicon substrate.

High-Purity Titanium Thin Films

The van Arkel-de Boer process, a historical method for producing high-purity titanium, utilizes the thermal decomposition of TiI₄.[1][2] This process can be adapted for the deposition of high-purity titanium thin films. The impure titanium metal reacts with iodine at a lower temperature to form volatile TiI₄, which is then decomposed on a heated substrate at a much higher temperature (e.g., 1100-1600°C) to deposit pure titanium.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from the literature on thin films grown from this compound precursors.

Film TypePrecursor SystemDeposition Temperature (°C)Film Resistivity (µΩ·cm)Iodine Impurity (at%)Reference
TiNTiI₄ + NH₃ + H₂< 450100 - 150< 2[3]
TiSi₂ (C49 phase)TiI₄ + SiH₄650210Not Reported[4]
TiSi₂ (C54 phase)Post-annealing of C49 phase> 80034Not Reported[4]

Table 1: Summary of Deposition Parameters and Film Properties.

Film TypeCharacterization TechniqueObserved PropertiesReference
TiNX-ray Diffraction (XRD)Polycrystalline with specific orientations[3]
TiNX-ray Photoelectron Spectroscopy (XPS)Nitrogen-rich films[3]
TiNFour-Point ProbeLow resistivity[3]
TiSi₂X-ray Diffraction (XRD)C49 phase as-deposited, C54 phase after annealing[4]
TiSi₂Auger Electron Spectroscopy (AES)Depth profiling to determine elemental composition[5]

Table 2: Summary of Characterization Data.

Experimental Protocols

The following are generalized protocols for the deposition of thin films using a low-pressure chemical vapor deposition (LPCVD) system with a titanium tetraiodide precursor. Note: These are generalized procedures and will require optimization based on the specific deposition system and desired film properties.

Protocol for Low-Temperature CVD of TiN Films
  • Substrate Preparation:

    • Clean the silicon wafer or other substrate using a standard cleaning procedure (e.g., RCA clean for silicon) to remove organic and inorganic contaminants.

    • Load the substrate into the LPCVD reactor.

  • Precursor Handling and Delivery:

    • Titanium tetraiodide is a solid at room temperature.[6] It must be heated in a bubbler to a temperature sufficient to achieve the desired vapor pressure.

    • Maintain the precursor delivery lines at a temperature higher than the bubbler to prevent condensation.

    • Use a carrier gas (e.g., Argon or Hydrogen) to transport the TiI₄ vapor into the reactor.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (e.g., 375-450°C).[7]

    • Introduce the reactant gases, ammonia (B1221849) (NH₃) and hydrogen (H₂), into the reactor.

    • Introduce the TiI₄ vapor into the reactor to initiate film growth.

    • Maintain the desired pressure and gas flow rates for the duration of the deposition.

  • Post-Deposition:

    • Stop the flow of all reactive gases and the precursor.

    • Cool the reactor to room temperature under an inert gas flow.

    • Remove the coated substrate for characterization.

Protocol for CVD of TiSi₂ Films
  • Substrate Preparation:

    • Use a silicon (100) wafer as the substrate.

    • Perform a standard cleaning procedure followed by a dip in dilute hydrofluoric acid (HF) to remove the native oxide layer immediately before loading into the reactor.

  • Precursor Handling and Delivery:

    • Follow the same procedure as for TiN deposition to deliver the TiI₄ vapor.

  • Deposition Process:

    • Heat the substrate to the deposition temperature of 650°C.[4]

    • Introduce silane (B1218182) (SiH₄) gas into the reactor.

    • Introduce the TiI₄ vapor to begin the deposition of the C49 TiSi₂ phase.

    • Control the process parameters to achieve the desired film thickness.

  • Post-Deposition Annealing:

    • After deposition, anneal the film in a nitrogen (N₂) atmosphere at a temperature above 800°C to transform the C49 phase to the low-resistivity C54 phase.[4]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_deposition 2. Deposition cluster_post 3. Post-Processing cluster_char 4. Characterization sub_prep Substrate Cleaning reactor_setup Load Substrate & Heat Reactor sub_prep->reactor_setup precursor_prep Precursor Heating & Vaporization film_growth Introduce TiI4 Vapor for Film Growth precursor_prep->film_growth gas_intro Introduce Reactant Gases (e.g., NH3, SiH4) reactor_setup->gas_intro gas_intro->film_growth cooling Cool Down Under Inert Gas film_growth->cooling annealing Post-Deposition Annealing (for TiSi2) cooling->annealing structural Structural Analysis (XRD, SEM) cooling->structural annealing->structural compositional Compositional Analysis (XPS, AES) structural->compositional electrical Electrical Properties (Four-Point Probe) compositional->electrical

Caption: A generalized workflow for the deposition and characterization of thin films from this compound precursors.

CVD_Reactor_Setup precursor TiI4 Precursor Heated Bubbler mfc Mass Flow Controllers precursor:p1->mfc carrier_gas Carrier Gas (Ar/H2) carrier_gas->mfc reactant_gas Reactant Gas (NH3/SiH4) reactant_gas->mfc reactor LPCVD Reactor Substrate on Heated Stage mfc->reactor pump Vacuum Pump reactor->pump

Caption: A simplified schematic of a low-pressure chemical vapor deposition (LPCVD) system for thin film growth using a solid precursor like TiI₄.

References

Troubleshooting & Optimization

Optimizing temperature gradients in the van Arkel-de Boer process

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: The van Arkel-de Boer Process

Welcome to the technical support center for the van Arkel-de Boer process. This guide is designed for researchers, scientists, and professionals engaged in the purification of metals. Here you will find answers to frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments, with a core focus on optimizing temperature gradients for maximal purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the van Arkel-de Boer process?

The van Arkel-de Boer process, also known as the iodide process or crystal-bar process, is a method used to produce small quantities of ultrapure metals, such as titanium, zirconium, and hafnium.[1] The process is based on the principle of chemical transport reactions.[2] It involves two key steps:

  • Formation: An impure metal is heated in an evacuated vessel with a halogen (typically iodine) at a relatively low temperature (T1) to form a volatile metal iodide gas.[1][3] The solid impurities are left behind.

  • Decomposition: This gaseous metal iodide then diffuses to a much hotter, electrically heated filament (usually tungsten) within the same vessel, where it decomposes at a high temperature (T2).[1][2] This deposits the pure metal onto the filament, forming a crystal bar, and releases the halogen, which is then free to react with more of the impure metal.[3]

Q2: Why is the temperature gradient (the difference between T1 and T2) so critical?

The temperature gradient is the driving force of the entire purification process. The system relies on the reversible thermal decomposition of the metal iodide.[2][3][4]

  • A stable and significant temperature difference ensures that the metal iodide forms in the cooler zone (T1) and exclusively decomposes in the hotter zone (T2).[2]

  • An improperly optimized gradient can lead to low yield, poor deposition, or co-volatilization of impurities, compromising the purity of the final product.

Q3: What are the typical temperature ranges for the formation (T1) and decomposition (T2) zones?

The specific temperatures depend on the metal being purified and the halogen used. For the common purification of titanium and zirconium with iodine:

  • Formation Temperature (T1): This zone is typically maintained between 50–250 °C.[1]

  • Decomposition Temperature (T2): The filament is heated to a much higher temperature, generally around 1400 °C.[1]

Q4: How does pressure inside the vessel affect the process?

The process is conducted in an evacuated vessel to ensure that the gaseous metal iodide is the primary component of the atmosphere.[1] Operating at a reduced pressure lowers the boiling points of the metal iodides, facilitating their vaporization at the T1 temperature and efficient transport to the filament.[1] Any leaks or outgassing can introduce contaminants and interfere with the chemical transport cycle.

Q5: What factors primarily influence the purity of the final crystal bar?

The final purity is a function of several optimized parameters:

  • Temperature of the Crude Metal (T1): This temperature must be high enough to ensure a sufficient reaction rate with iodine to form the volatile iodide, but low enough to prevent the volatilization of impurities.

  • Temperature of the Filament (T2): This must be high enough for the complete decomposition of the metal iodide. If it's too low, deposition will be slow or incomplete.

  • Purity of Halogen: The iodine (or other halogen) used must be of high purity to avoid introducing contaminants.

  • Vacuum Integrity: A clean, leak-tight system is essential to prevent contamination from atmospheric gases.

Troubleshooting Guide

Problem: Low or no crystal growth on the filament.

Potential CauseRecommended Solution
Inadequate Temperature Gradient Verify the temperatures of both the crude metal zone (T1) and the filament (T2). Ensure T2 is significantly higher than T1 (e.g., >1000 °C difference for Ti/Zr). A small gradient will result in poor transport of the metal iodide.
Insufficient Iodine Ensure enough iodine is present in the vessel to sustain the chemical transport reaction. The reaction will cease if the halogen is fully consumed in stable, non-volatile compounds.
System Leak / Poor Vacuum Check all seals and connections for leaks. The presence of atmospheric gases like oxygen or nitrogen can react with the crude metal or the filament, forming stable oxides or nitrides and halting the iodide cycle.
Filament Power Supply Issue As the pure metal deposits, the filament's diameter increases and its electrical resistance decreases. The power supply must be adjusted to provide greater current to maintain the high decomposition temperature.[1]

Problem: The resulting crystal bar is impure.

Potential CauseRecommended Solution
Formation Temperature (T1) is Too High If T1 is excessively high, certain impurities may also react with iodine to form volatile iodides, which will then be transported and deposited on the filament along with the desired metal. Lower T1 to the minimum effective temperature for the primary reaction.
Contaminated Starting Materials Ensure the crude metal is of reasonable quality and the iodine is of high purity. Impurities in the iodine will be introduced directly into the vapor phase.
Outgassing from Vessel Walls The reaction vessel must be thoroughly cleaned and baked out under vacuum before starting the process to remove adsorbed gases and other volatile contaminants from the interior surfaces.

Problem: The filament breaks during the process.

Potential CauseRecommended Solution
Excessive Filament Temperature (T2) Operating the filament at a temperature far exceeding the necessary decomposition point can cause it to become brittle or melt, especially as its composition changes with metal deposition. Reduce the current to maintain the temperature within the recommended range.
Mechanical Stress The growing crystal bar adds significant weight. Ensure the filament is mounted securely with appropriate support to handle the increasing mass without mechanical failure.
Reaction with Contaminants Gaseous impurities (e.g., from a leak) can react with the hot filament, causing corrosion and weakening it over time. Ensure a high-quality vacuum is maintained.

Data Presentation: Key Process Parameters

The table below summarizes the critical temperature parameters for the purification of Titanium and Zirconium using the van Arkel-de Boer process.

ParameterTitanium (Ti)Zirconium (Zr)Reference(s)
Formation Temp (T1) 50 - 250 °C~250 °C[1][5]
Decomposition Temp (T2) ~1400 °C~1400 °C[1][5]
Intermediate Compound Titanium tetraiodide (TiI₄)Zirconium tetraiodide (ZrI₄)[1]
TiI₄ Boiling Point (1 atm) 377 °CN/A[1]
ZrI₄ Boiling Point (1 atm) N/A600 °C[1]

Note: Boiling points are lower at the reduced pressures used during the process.[1]

Experimental Protocols

Protocol 1: Establishing and Optimizing the Temperature Gradient

This protocol outlines the methodology for establishing the necessary two-zone temperature gradient for the purification of zirconium.

  • System Preparation:

    • Thoroughly clean the quartz reaction vessel to remove any organic residues or particulate matter.

    • Place the impure zirconium sponge or crude metal in the bottom of the vessel.

    • Introduce high-purity iodine crystals into the vessel.

    • Securely mount the tungsten filament between the electrodes, ensuring it is taut.

    • Seal the vessel and connect it to a high-vacuum pump.

  • Evacuation and Bake-out:

    • Evacuate the vessel to a pressure of at least 10⁻⁴ torr.

    • While evacuating, gently heat the entire vessel (excluding the electrode seals) to ~300 °C for several hours to drive off adsorbed water and other volatile contaminants from the walls and the crude metal.

    • Allow the vessel to cool to room temperature while maintaining the vacuum, then backfill with a high-purity inert gas like argon if required for initial setup, before re-evacuating.

  • Establishing the Formation Temperature (T1):

    • Place a heating mantle or tube furnace around the lower part of the vessel containing the crude metal and iodine.

    • Slowly increase the temperature to the target T1 range (e.g., 250 °C for Zr).[5] Use a calibrated thermocouple placed on the outer wall of the vessel to monitor and control this temperature.

    • Observe the formation of the reddish-brown ZrI₄ vapor.

  • Establishing the Decomposition Temperature (T2):

    • Once T1 is stable, begin passing a controlled electrical current through the tungsten filament.

    • Increase the current gradually. The temperature of the filament should be monitored using a pyrometer, as it will be incandescent.

    • Adjust the current until the filament reaches the target decomposition temperature of ~1400 °C.[5]

  • Process Monitoring and Optimization:

    • Continuously monitor both T1 and T2 throughout the process.

    • As the zirconium crystal bar grows on the filament, its electrical resistance will decrease. The current must be steadily increased to maintain the target T2. Automating this via a feedback loop connected to the pyrometer is ideal.

    • If the deposition rate is too slow, consider slightly increasing T1 to generate a higher vapor pressure of ZrI₄, but do not exceed the temperature where impurities might vaporize.

    • The process can run for several hours to several weeks depending on the desired size of the crystal bar.[1]

Visualizations

VanArkelDeBoerProcess cluster_T1 Low Temp Zone (T1: 50-250°C) cluster_T2 High Temp Zone (T2: ~1400°C) ImpureMetal Impure Metal (e.g., Ti) + Solid Impurities Reaction1 Formation of Volatile Iodide Ti(s) + 2I₂(g) → TiI₄(g) ImpureMetal->Reaction1 Iodine Iodine (I₂) Iodine->Reaction1 VolatileIodide Volatile TiI₄ (gas) Reaction1->VolatileIodide Diffusion up temp gradient Filament Hot Tungsten Filament Reaction2 Decomposition TiI₄(g) → Ti(s) + 2I₂(g) Filament->Reaction2 PureMetal Pure Metal Crystal Bar Reaction2->PureMetal RecycledIodine Recycled I₂ (gas) Reaction2->RecycledIodine VolatileIodide->Reaction2 RecycledIodine->Iodine Diffusion down temp gradient

Caption: Workflow of the van Arkel-de Boer process for Titanium purification.

TempGradientLogic cluster_params Controllable Parameters cluster_outcomes Process Outcomes cluster_issues Potential Issues T1 Formation Temp (T1) Yield Yield / Growth Rate T1->Yield influences reaction rate Purity Crystal Purity T1->Purity optimal value increases ImpurityVol Impurity Volatilization T1->ImpurityVol too high T2 Decomposition Temp (T2) T2->Yield influences deposition rate IncompleteDecomp Incomplete Decomposition T2->IncompleteDecomp too low Gradient Gradient (T2 - T1) PoorTransport Poor Iodide Transport Gradient->PoorTransport too small ImpurityVol->Purity decreases IncompleteDecomp->Yield decreases PoorTransport->Yield decreases

Caption: Logic diagram of temperature parameters influencing process outcomes.

References

Preventing hydrolysis of titanium iodide during handling and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for titanium iodide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing the hydrolysis of this compound during handling and storage.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue Potential Cause Recommended Solution
Discoloration of this compound (from dark solid to a lighter, yellowish or white powder) Exposure to atmospheric moisture leading to hydrolysis.Immediately transfer the material to a dry, inert atmosphere (glovebox or Schlenk line). If the material is intended for a reaction where purity is critical, it may be compromised. Consider purification if possible, or use a fresh, unopened container for sensitive applications.
Fuming or release of a sharp, acidic odor upon opening the container. Reaction with ambient moisture to form hydrogen iodide (HI) gas.Handle the material exclusively within a certified fume hood or a glovebox with appropriate exhaust. Ensure your personal protective equipment (PPE) includes a respirator with an acid gas cartridge.
Poor solubility or formation of precipitates in anhydrous solvents. Partial hydrolysis of the this compound has occurred, forming insoluble titanium oxides or hydroxides.The solvent may not be sufficiently anhydrous. Use freshly dried and degassed solvents. Filter the solution under inert atmosphere to remove any insoluble material, but be aware that the concentration of the this compound solution will be lower than expected.
Inconsistent reaction yields or unexpected side products. The this compound reagent has likely degraded due to moisture exposure, leading to lower reactivity or the presence of contaminants that interfere with the desired reaction.Use a fresh, unopened container of this compound. Verify the integrity of your inert atmosphere setup (glovebox or Schlenk line) to prevent moisture contamination during the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to moisture?

A1: Titanium(IV) iodide (TiI₄) is a highly hygroscopic compound, meaning it readily absorbs moisture from the air.[1] This absorption triggers a rapid hydrolysis reaction, where the this compound reacts with water to form titanium dioxide (TiO₂) and hydrogen iodide (HI).[2] The formation of these byproducts can significantly impact the purity and reactivity of the material in your experiments.

Q2: What are the visible signs of this compound hydrolysis?

A2: The most common sign of hydrolysis is a change in the appearance of the material from a dark, crystalline solid to a lighter-colored powder, which may be yellowish or white due to the formation of titanium dioxide. You may also observe fuming when the material is exposed to air, which is the result of hydrogen iodide gas being released.[3]

Q3: Can I handle this compound on the open bench if I am quick?

A3: No, it is strongly advised not to handle this compound in an open laboratory environment, even for brief periods. The reaction with atmospheric moisture is rapid. All handling, including weighing and transferring, must be performed under a dry, inert atmosphere, such as in a glovebox or using a Schlenk line.[4][5]

Q4: What is the proper way to store this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] The container should be placed inside a desiccator or, for optimal long-term stability, within a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon).[4]

Q5: What should I do in case of a spill?

A5: In the event of a spill, it is crucial to avoid direct contact with the material. If the spill occurs outside of a controlled atmosphere, evacuate the area and ensure adequate ventilation to disperse any hydrogen iodide fumes. The spilled material should be collected using appropriate tools and placed in a sealed container for disposal according to your institution's hazardous waste guidelines. Do not use water to clean up the spill as this will exacerbate the hydrolysis reaction.[2]

Quantitative Data on Stability

For context, the stability of other moisture-sensitive compounds can be considered. For example, the photocatalytic activity of titanium dioxide, a product of this compound hydrolysis, is known to be strongly affected by relative humidity.[7][8] This highlights the importance of stringent moisture control when working with related titanium compounds.

Parameter Condition Recommendation Rationale
Atmosphere Handling and StorageInert Gas (Argon or Nitrogen)Prevents reaction with atmospheric oxygen and moisture.
Moisture Level Glovebox/Schlenk Line< 1 ppm H₂OMinimizes the rate of hydrolysis to negligible levels.
Temperature StorageCool and Dry (Room Temperature)Avoids thermal decomposition and reduces the vapor pressure of any potential contaminants.

Experimental Protocols

Protocol 1: Weighing and Transferring this compound in a Glovebox

Objective: To accurately weigh and transfer solid this compound without exposure to atmospheric moisture.

Materials:

  • This compound in its original container

  • Spatula

  • Weighing paper or a tared vial

  • Analytical balance (located inside the glovebox)

  • Receiving flask or reaction vessel

  • Labeling supplies

Procedure:

  • Prepare the Glovebox: Ensure the glovebox has a stable inert atmosphere with oxygen and moisture levels below 1 ppm.

  • Introduce Materials: Transfer the sealed container of this compound, a clean spatula, weighing paper or a tared vial, and the receiving flask into the glovebox antechamber.

  • Purge the Antechamber: Evacuate and refill the antechamber with the inert glovebox gas for at least three cycles to remove any atmospheric contaminants.

  • Transfer Materials into the Glovebox: Once the purge cycles are complete, open the inner antechamber door and move the materials into the main glovebox chamber.

  • Equilibrate Temperature: Allow the this compound container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Weigh the this compound:

    • Place the weighing paper or tared vial on the analytical balance and tare it.

    • Carefully open the this compound container.

    • Using the spatula, transfer the desired amount of this compound to the weighing paper or vial.

    • Record the mass.

  • Transfer to the Reaction Vessel:

    • Carefully add the weighed this compound to the receiving flask.

    • If using weighing paper, you can create a funnel shape to guide the solid into the flask.

  • Seal and Clean:

    • Securely seal the original this compound container.

    • Seal the receiving flask.

    • Clean the spatula and the balance area within the glovebox.

  • Remove Materials: When finished, transfer the sealed reaction vessel and any waste out of the glovebox through the antechamber, following the proper purging procedure.

Protocol 2: Handling this compound Using a Schlenk Line

Objective: To handle this compound in a reaction setup under a positive pressure of inert gas.

Materials:

  • This compound in a sealed container

  • Schlenk flask

  • Glass funnel

  • Schlenk line with a dual vacuum/inert gas manifold

  • Source of dry, high-purity inert gas (argon or nitrogen)

  • Vacuum pump

  • Cold trap (e.g., liquid nitrogen)

Procedure:

  • Prepare the Glassware: Ensure all glassware, including the Schlenk flask and funnel, is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator.

  • Assemble the Apparatus: Assemble the Schlenk flask and funnel and connect it to the Schlenk line via flexible tubing.

  • Establish an Inert Atmosphere:

    • Ensure the cold trap is in place and filled with liquid nitrogen.

    • Turn on the vacuum pump.

    • Evacuate the assembled glassware.

    • Backfill the glassware with inert gas from the manifold.

    • Repeat this "evacuate-backfill" cycle at least three times to ensure all atmospheric gases and residual moisture are removed.[4]

  • Transfer the this compound:

    • Maintain a positive flow of inert gas through the Schlenk flask. This can be monitored with an oil bubbler attached to the gas outlet of the Schlenk line.

    • Briefly remove the funnel and, under the positive pressure of inert gas, quickly add the pre-weighed this compound (weighed in a glovebox as per Protocol 1) to the flask.

    • Immediately reseal the flask.

  • Proceed with the Reaction: With the this compound now in the flask under a stable inert atmosphere, you can proceed to add anhydrous solvents or other reagents via cannula or syringe.

Visualizations

Hydrolysis_Prevention_Workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction storage Store TiI₄ in a tightly sealed container desiccator Place in a desiccator or glovebox storage->desiccator inert_atm Work under inert atmosphere (Glovebox or Schlenk Line) storage->inert_atm Initiate Experiment weigh Weigh in a controlled environment inert_atm->weigh transfer Transfer to reaction vessel weigh->transfer anhydrous Use anhydrous solvents and reagents transfer->anhydrous monitor Monitor for signs of hydrolysis anhydrous->monitor hydrolysis_detected Hydrolysis Detected? (e.g., discoloration, fuming) monitor->hydrolysis_detected stop_reassess Stop and Reassess - Check inert atmosphere integrity - Verify solvent dryness hydrolysis_detected->stop_reassess Yes no_hydrolysis Proceed with Experiment hydrolysis_detected->no_hydrolysis No

Caption: Workflow for preventing hydrolysis of this compound.

Troubleshooting_Logic cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Observe Issue with This compound discoloration Discoloration start->discoloration fuming Fuming start->fuming precipitate Precipitate in Solvent start->precipitate moisture_exposure Moisture Exposure discoloration->moisture_exposure fuming->moisture_exposure precipitate->moisture_exposure impure_solvent Non-Anhydrous Solvent precipitate->impure_solvent inert_handling Use Glovebox/ Schlenk Line moisture_exposure->inert_handling fresh_reagent Use Fresh Reagent moisture_exposure->fresh_reagent dry_solvents Use Dry Solvents impure_solvent->dry_solvents

Caption: Troubleshooting logic for this compound handling issues.

References

Technical Support Center: Safe Disposal of Titanium Iodide Waste and Residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and safety information for researchers, scientists, and drug development professionals on the safe handling and disposal of titanium iodide (TiI4) waste and residues. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive solid that reacts violently with water and moisture in the air.[1][2] This reaction produces hydrogen iodide (HI), a toxic and corrosive gas, and titanium dioxide (TiO2).[1][3] Direct contact with this compound can cause severe skin burns and serious eye damage.[4][5][6] Inhalation may lead to respiratory irritation and corrosive injuries to the upper respiratory tract and lungs.[4][7]

Q2: Can I dispose of this compound waste directly into the trash or down the drain?

A2: No. Due to its high reactivity and hazardous nature, this compound must not be disposed of in regular trash or flushed down the drain.[2][8] It is classified as a corrosive solid and requires proper hazardous waste management.[2]

Q3: What is the proper immediate response to a small spill of this compound powder?

A3: In case of a small spill, you should sweep or shovel the solid material into a suitable, dry, and closed container for disposal.[2][5] Avoid creating dust.[1] Ensure you are wearing appropriate personal protective equipment (PPE), including chemical goggles, gloves, and a respirator.[1][2]

Q4: What are the byproducts of neutralizing this compound waste, and are they hazardous?

A4: The primary byproducts of hydrolyzing and neutralizing this compound waste with a base like sodium bicarbonate are titanium dioxide (TiO2), a salt (e.g., sodium iodide), water, and carbon dioxide gas. Titanium dioxide is generally considered a non-hazardous waste.[7][9] However, the hydrogen iodide gas generated during hydrolysis is toxic and corrosive.[4][10]

Q5: What are the regulations I need to be aware of for disposing of the final treated waste?

A5: The final neutralized waste, primarily titanium dioxide, should be disposed of in accordance with local, regional, and national hazardous waste regulations.[2][9] While titanium dioxide itself is not typically regulated as a hazardous waste, it's essential to consult your institution's environmental health and safety (EHS) office to ensure full compliance.[7][9]

Troubleshooting Guide

Issue Possible Cause Solution
Violent reaction or fuming upon opening the waste container. Exposure of this compound to atmospheric moisture.Handle the container in a fume hood with the sash lowered. Prepare for the neutralization step promptly to minimize exposure to air. Ensure all tools and containers are completely dry.
A strong, acrid odor is detected during the procedure. Formation and escape of hydrogen iodide (HI) gas.This is an expected byproduct of hydrolysis.[1] Ensure the entire procedure is conducted in a well-ventilated chemical fume hood.[11] Wear a NIOSH-certified respirator with an acid gas cartridge.[1]
The neutralization solution becomes excessively hot. The neutralization of the acidic hydrogen iodide solution is an exothermic reaction.Perform the neutralization in an ice bath to control the temperature.[11] Add the neutralizing agent slowly and in small portions.[12]
Solid waste remains after the neutralization process. Incomplete reaction or precipitation of titanium dioxide.This is expected, as titanium dioxide is the intended solid product.[3] Stir the mixture thoroughly to ensure all the acid has been neutralized. The solid can be filtered off after the pH is confirmed to be neutral.
The final pH of the solution is still acidic after adding the calculated amount of neutralizing agent. The initial amount of this compound waste was underestimated, or the neutralizing agent is not pure.Add more neutralizing agent in small increments, checking the pH with a pH meter or litmus (B1172312) paper after each addition until a neutral pH (6-8) is achieved.

Quantitative Data Summary

Table 1: Reagent and Byproduct Data for Neutralization

Substance Molar Mass ( g/mol ) Key Properties
This compound (TiI4)555.49[13]Corrosive solid, reacts with water.[1][2]
Hydrogen Iodide (HI)127.91Toxic, corrosive gas.[10]
Sodium Bicarbonate (NaHCO3)84.01Mild base for neutralization.
Titanium Dioxide (TiO2)79.87White, insoluble solid, generally non-hazardous.[9]

Table 2: Occupational Exposure Limits for Hydrogen Iodide

Organization Exposure Limit
ACGIH TLV0.01 ppm (inhalable fraction and vapor, as iodides)[7]

Experimental Protocol: Neutralization of this compound Waste

This protocol details the safe laboratory-scale neutralization of small quantities (up to 10 grams) of this compound waste.

Methodology:

The procedure involves the controlled hydrolysis of this compound followed by the neutralization of the resulting acidic solution with a weak base.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO3)

  • Deionized water

  • Ice

  • pH meter or litmus paper

  • Stir plate and magnetic stir bar

  • Beakers or Erlenmeyer flasks

  • Graduated cylinders

  • Spatula

  • Wash bottle

  • Appropriate waste containers

Procedure:

  • Preparation and Safety Precautions:

    • Don all necessary PPE: chemical safety goggles, face shield, lab coat, and heavy-duty chemical-resistant gloves.[3]

    • Conduct the entire procedure in a certified chemical fume hood.[11]

    • Have an acid spill kit and emergency eyewash/shower readily accessible.[14]

  • Hydrolysis of this compound:

    • Place a beaker containing a magnetic stir bar and a volume of deionized water (approximately 100 mL for every 1 gram of TiI4) in an ice bath on a stir plate.

    • Begin stirring the water.

    • Slowly and carefully add the this compound waste to the cold, stirring water in small increments. The reaction is exothermic and will produce hydrogen iodide gas.[1]

    • Allow the mixture to stir until all the this compound has reacted, which will be indicated by the formation of a white precipitate (titanium dioxide) and the cessation of fuming.

  • Neutralization of the Acidic Solution:

    • While continuing to stir the solution in the ice bath, slowly add sodium bicarbonate powder in small portions. Effervescence (release of CO2 gas) will occur.

    • For every 1 gram of TiI4, you will need approximately 0.6 grams of NaHCO3 for complete neutralization. It is advisable to have an excess of the neutralizing agent available.

    • Continue adding sodium bicarbonate until the effervescence ceases.

    • Use a pH meter or litmus paper to check the pH of the solution. Continue adding sodium bicarbonate until the pH is between 6 and 8.[15]

  • Waste Segregation and Disposal:

    • Once neutralized, the solid titanium dioxide can be separated from the liquid by filtration.

    • The solid titanium dioxide, once dried, can typically be disposed of as non-hazardous waste.[7][9]

    • The remaining aqueous solution contains sodium iodide and can usually be disposed of down the drain with copious amounts of water, provided it is free of other hazardous materials.[12]

    • Crucially, confirm all disposal procedures with your institution's EHS department. [9][16]

Visualizations

G Hydrolysis and Neutralization of this compound TiI4 This compound (TiI4) (Solid Waste) Hydrolysis Hydrolysis TiI4->Hydrolysis H2O Water (H2O) H2O->Hydrolysis HI Hydrogen Iodide (HI) (Corrosive Acid) Hydrolysis->HI TiO2 Titanium Dioxide (TiO2) (Solid Precipitate) Hydrolysis->TiO2 Neutralization Neutralization HI->Neutralization NaHCO3 Sodium Bicarbonate (NaHCO3) NaHCO3->Neutralization Products Final Products: - Sodium Iodide (NaI) in solution - Water (H2O) - Carbon Dioxide (CO2) gas Neutralization->Products

Caption: Chemical pathway for this compound waste treatment.

G Logical Workflow for this compound Waste Disposal Start Start: This compound Waste Assess Assess Hazards: - Corrosive Solid - Water Reactive Start->Assess PPE Don Appropriate PPE: - Goggles, Face Shield - Gloves, Lab Coat - Respirator Assess->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Hydrolysis Controlled Hydrolysis (Slow addition to ice water) FumeHood->Hydrolysis Neutralize Neutralize with NaHCO3 (Monitor pH) Hydrolysis->Neutralize CheckpH Is pH between 6 and 8? Neutralize->CheckpH CheckpH->Neutralize No Separate Separate Solid (TiO2) and Liquid Waste CheckpH->Separate Yes DisposeSolid Dispose of Solid Waste (Consult EHS) Separate->DisposeSolid DisposeLiquid Dispose of Liquid Waste (Consult EHS) Separate->DisposeLiquid End End of Procedure DisposeSolid->End DisposeLiquid->End

Caption: Decision-making workflow for safe waste disposal.

References

Technical Support Center: Minimizing Contamination in the Titanium Iodide Purification Process

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the titanium iodide purification process, also known as the Van Arkel-de Boer or crystal bar process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of titanium via the iodide process.

Q1: What are the primary sources of contamination in the this compound process?

A1: Contamination can be introduced from several sources throughout the process. These include:

  • Leaks in the reactor: Air ingress can introduce oxygen and nitrogen, which readily react with titanium at elevated temperatures, leading to embrittlement.[1]

  • Desorption of gases: Gases adsorbed on the surfaces of the crude titanium feed and the internal reactor walls can be released upon heating.

  • Impurities in the crude titanium: The starting material may contain various metallic and non-metallic impurities that can be co-transported with the this compound.

  • Reaction with reactor materials: At high temperatures, there is a potential for the iodine and titanium iodides to react with the reactor vessel materials, introducing contaminants. Using inert liner materials like tantalum can mitigate this.[1]

  • Contaminated iodine: The iodine used in the process must be of high purity to avoid introducing new impurities.

Q2: My final titanium crystal is brittle. What is the likely cause and how can I fix it?

A2: Brittleness in the purified titanium is most commonly caused by contamination with interstitial impurities, primarily oxygen and nitrogen.[2]

  • Probable Cause:

    • A leak in the vacuum system, allowing air to enter the reactor.

    • Insufficient degassing of the crude titanium feed or the reactor walls before starting the process.

  • Solution:

    • Leak Check: Perform a thorough leak check of the entire apparatus using a helium leak detector before each experiment.

    • Degassing: Ensure a high vacuum is achieved and maintained for a sufficient period while gently heating the reactor and the crude titanium to desorb any adsorbed gases.

    • Inert Atmosphere: Conduct the entire process under a high vacuum or in an inert atmosphere of argon.

Q3: The deposition rate of pure titanium is significantly lower than expected. What are the possible reasons?

A3: A low deposition rate can be attributed to several factors related to the process thermodynamics and kinetics.

  • Probable Causes:

    • Incorrect Temperatures: The temperature of the crude titanium (for iodide formation) and the filament (for iodide decomposition) are critical.[1] If the crude titanium is too cold, the formation of titanium tetraiodide will be slow. If the filament is not hot enough, the decomposition of the iodide will be inefficient.

    • Insufficient Iodine: An inadequate amount of iodine will limit the rate of titanium tetraiodide formation.

    • Poor Vacuum: The presence of non-condensable gases can interfere with the transport of titanium tetraiodide to the hot filament.

  • Solutions:

    • Temperature Optimization: Ensure the crude titanium is maintained at the optimal temperature for iodination (typically 150-200°C) and the filament is at the correct decomposition temperature (1200-1600°C).[3]

    • Iodine Stoichiometry: Verify that a sufficient amount of iodine is present to react with the desired amount of titanium.

    • Vacuum Level: Maintain a high vacuum throughout the process to facilitate efficient vapor transport.

Q4: I am observing discoloration on the final titanium crystal. What does this indicate?

A4: Discoloration can be an indicator of specific types of contamination. A yellowish tint, for instance, can sometimes indicate the presence of iron impurities. Other discolorations might point to the formation of nitrides or oxides.

  • Probable Cause:

    • Contamination from the crude titanium feed.

    • Reaction with impurities present in the iodine.

    • Interaction with the reactor components.

  • Solution:

    • Feedstock Analysis: Analyze the crude titanium for metallic impurities before the purification process.

    • High-Purity Reagents: Use the highest purity iodine available.

    • Material Compatibility: Ensure all reactor components are made of materials that are inert to iodine and titanium iodides at the process temperatures.

Data Presentation: Impurity Levels and Process Parameters

The following tables summarize the typical impurity levels in titanium before and after the iodide purification process and the key process parameters.

Table 1: Typical Impurity Concentrations in Titanium (parts per million by weight - ppmw)

ImpurityCrude Titanium (Typical)Purified Titanium (Typical)[1]
Iron (Fe)500 - 1500< 1
Aluminum (Al)100 - 500< 2
Carbon (C)200 - 1000< 30
Oxygen (O)1000 - 3000< 80
Nitrogen (N)100 - 500< 10
Silicon (Si)50 - 200< 5

Table 2: Key Operating Parameters for the this compound Process

ParameterTypical RangeNotes
Crude Titanium Temperature150 - 200 °COptimal for the formation of volatile titanium tetraiodide (TiI₄).
Filament Temperature1200 - 1600 °C[3]Required for the thermal decomposition of TiI₄ onto the filament.
Operating PressureHigh Vacuum (<10⁻⁴ torr)Minimizes contamination from atmospheric gases and aids in vapor transport.
Iodine Vapor Pressure0.1 - 1 torrControlled by the temperature of the iodine reservoir.

Experimental Protocols

Detailed Methodology for this compound Purification

This protocol outlines the key steps for purifying titanium using the Van Arkel-de Boer process in a laboratory setting.

1. Materials and Equipment:

  • Crude titanium sponge or powder.

  • High-purity iodine crystals.

  • Quartz or a suitable high-temperature resistant glass reactor.

  • Tungsten filament.

  • High-vacuum pumping system (turbomolecular or diffusion pump).

  • Power supply for resistive heating of the filament.

  • Heating mantles or furnace for controlling the reactor wall and crude titanium temperature.

  • Temperature controllers and thermocouples.

  • Inert gas supply (Argon).

2. Experimental Procedure:

  • Preparation:

    • Thoroughly clean and dry all components of the reactor.

    • Place the crude titanium in the designated area of the reactor.

    • Install the tungsten filament, ensuring good electrical connections.

    • Introduce a calculated amount of high-purity iodine into a side arm of the reactor.

  • Assembly and Evacuation:

    • Assemble the reactor and connect it to the high-vacuum system.

    • Begin evacuating the system.

    • Gently heat the entire reactor to degas all surfaces. Continue pumping until a high vacuum is achieved.

  • Purification Process:

    • Cool the iodine side arm to prevent premature sublimation.

    • Heat the crude titanium to the optimal formation temperature (150-200°C).

    • Gently heat the iodine to introduce its vapor into the reactor.

    • Begin resistively heating the tungsten filament to the decomposition temperature (1200-1600°C).

    • Monitor the pressure and temperatures throughout the process. Adjust heating as necessary to maintain stable conditions.

    • Pure titanium will deposit on the hot filament as a crystalline bar.

  • Shutdown:

    • Once the desired amount of titanium has been deposited, turn off the filament power.

    • Stop heating the crude titanium and the iodine.

    • Allow the entire system to cool to room temperature under vacuum.

    • Vent the system with a high-purity inert gas like argon before opening.

    • Carefully remove the titanium crystal bar.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Purification Process cluster_shutdown Shutdown prep1 Clean and Dry Reactor prep2 Load Crude Titanium prep1->prep2 prep3 Install Filament prep2->prep3 prep4 Introduce Iodine prep3->prep4 proc1 Evacuate and Degas prep4->proc1 Assemble Reactor proc2 Heat Crude Titanium proc1->proc2 proc3 Introduce Iodine Vapor proc2->proc3 proc4 Heat Filament proc3->proc4 proc5 Titanium Deposition proc4->proc5 shut1 Cool System proc5->shut1 Process Complete shut2 Vent with Inert Gas shut1->shut2 shut3 Remove Crystal Bar shut2->shut3

Caption: Experimental workflow for the this compound purification process.

Troubleshooting_Logic cluster_brittle Brittle Crystal cluster_low_rate Low Deposition Rate cluster_discolor Discolored Crystal start Problem Observed brittle_cause Likely Cause: Oxygen/Nitrogen Contamination start->brittle_cause Brittleness low_rate_cause Likely Causes: Incorrect Temperatures, Insufficient Iodine, Poor Vacuum start->low_rate_cause Low Rate discolor_cause Likely Causes: Impure Feedstock, Contaminated Iodine, Reactor Interaction start->discolor_cause Discoloration brittle_sol1 Solution: Leak Check System brittle_cause->brittle_sol1 brittle_sol2 Solution: Thoroughly Degas brittle_cause->brittle_sol2 low_rate_sol1 Solution: Optimize Temperatures low_rate_cause->low_rate_sol1 low_rate_sol2 Solution: Check Iodine Amount low_rate_cause->low_rate_sol2 low_rate_sol3 Solution: Verify Vacuum Level low_rate_cause->low_rate_sol3 discolor_sol1 Solution: Analyze Feedstock discolor_cause->discolor_sol1 discolor_sol2 Solution: Use High-Purity Iodine discolor_cause->discolor_sol2 discolor_sol3 Solution: Check Material Compatibility discolor_cause->discolor_sol3

Caption: Troubleshooting logic for common issues in titanium purification.

References

Technical Support Center: Scaling Up the van Arkel-de Boer Process

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up the van Arkel-de Boer process for the production of high-purity metals.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of the van Arkel-de Boer process, offering potential causes and recommended solutions.

Issue Potential Causes Troubleshooting Steps
Low Deposition Rate - Inadequate temperature of the crude metal feed.- Low iodine concentration.- Poor vacuum level.- Formation of lower, less volatile metal iodides.- Ensure the feed metal is heated to the optimal temperature for iodide formation (typically 50-250°C for titanium).[1]- Introduce additional iodine to the reaction vessel.- Check for leaks in the vacuum system and ensure the vacuum pump is operating effectively.- Optimize the temperature profile to minimize the formation of lower iodides.
Poor Crystal Quality (e.g., dendritic or powdery deposits) - Fluctuations in filament temperature.- Non-uniform distribution of the metal iodide gas.- Presence of impurities in the system.- Stabilize the power supply to the filament to maintain a constant high temperature (e.g., ~1400°C for titanium).[1]- Optimize reactor geometry and gas flow dynamics for uniform deposition.- Ensure high-purity starting materials and a clean, leak-free reactor.
Filament Failure or Instability - Excessive current required for larger filaments.- Reaction of the filament material with iodine or the deposited metal.- Mechanical stress from the weight of the deposited metal.- Use a power supply capable of delivering the higher currents needed as the crystal bar grows and its conductivity increases.[1]- Select a robust filament material (e.g., tungsten) that is inert under process conditions.- Provide adequate mechanical support for the growing crystal bar.
Difficulty Maintaining High Vacuum - Leaks in the larger reactor vessel.- Outgassing from the increased surface area of the reactor walls.- Contamination of the vacuum pump oil.- Perform a thorough leak check of the entire system, especially at joints and feedthroughs.- Bake out the reactor at a high temperature under vacuum before starting the process to remove adsorbed gases.- Regularly maintain the vacuum pump and change the oil as needed.
Inconsistent Product Purity - Contamination from reactor materials.- Incomplete separation of impurities during the iodide formation step.- Side reactions occurring at high temperatures.- Select reactor construction materials that are compatible with iodine and the high process temperatures.- Optimize the temperature of the crude metal to ensure only the desired metal iodide volatilizes, leaving impurities behind.[1]- Analyze residual gases in the system to identify and eliminate sources of contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the van Arkel-de Boer process from a laboratory to an industrial scale?

A1: The main challenges include:

  • Economic Feasibility: The process is inherently expensive due to high energy consumption, the cost of iodine, and its batch nature, making it economically challenging for large-scale production compared to processes like the Kroll process.

  • Low Production Rate: The rate of metal deposition is slow, which is a significant bottleneck for industrial-scale output. The process can take several hours to several weeks depending on the setup.[1]

  • Technical Difficulties: Scaling up introduces significant engineering hurdles, such as maintaining a high vacuum in a much larger volume, ensuring uniform and stable heating of a larger and more power-intensive filament, and controlling the crystal growth to maintain high purity and desired morphology.[1]

Q2: How does the energy consumption of the van Arkel-de Boer process change with scale?

A2: As the process is scaled up, energy consumption increases significantly. A larger filament is required to support the growth of a larger crystal bar, and this filament requires a much higher electrical current to maintain the necessary decomposition temperature. As the metal deposits, the filament's conductivity increases, necessitating a further increase in current to maintain the temperature.[1] While specific comparative data is scarce, the high energy requirement is a primary reason for its limited industrial use.

Q3: What are the key operational parameters to monitor and control during a scaled-up experiment?

A3: Critical parameters to control include:

  • Temperature of the crude metal: This affects the rate of formation of the volatile metal iodide. For titanium, this is typically in the range of 50-250°C.[1]

  • Filament Temperature: This must be high enough to efficiently decompose the metal iodide. For titanium tetraiodide, a temperature of around 1400°C is used.[1]

  • Iodine Pressure: The partial pressure of iodine influences the rate of the transport reaction.

  • Vacuum Level: A high vacuum is essential to prevent contamination from atmospheric gases.

Q4: What materials are suitable for constructing a large-scale van Arkel-de Boer reactor?

A4: The reactor materials must be able to withstand high temperatures and the corrosive nature of iodine vapor. Quartz glass is often used for smaller, laboratory-scale reactors.[1] For larger, industrial-scale vessels, metallic alloys with high corrosion resistance and high-temperature strength are necessary. The choice of material is critical to prevent contamination of the high-purity product.

Q5: How can the formation of lower, less volatile metal iodides be minimized?

A5: The formation of lower iodides, which can hinder the process, is temperature-dependent. Maintaining the crude metal within the optimal temperature range for the formation of the desired volatile tetraiodide is crucial. Careful control of the temperature gradient within the reactor can help to prevent the condensation and accumulation of less volatile intermediates.

Experimental Protocols

Protocol 1: General Procedure for Scaling Up the van Arkel-de Boer Process for Zirconium Purification
  • Reactor Preparation:

    • Construct a reactor from a suitable high-temperature and corrosion-resistant alloy.

    • Ensure all seals and connections are rated for high vacuum and high-temperature operation.

    • Install a robust tungsten filament with appropriate mechanical supports.

    • Place the impure zirconium sponge in the designated area of the reactor.

  • System Evacuation and Bake-out:

    • Connect the reactor to a high-capacity vacuum pumping system.

    • Evacuate the reactor to a pressure of at least 10⁻⁶ torr.

    • Heat the entire reactor assembly to a temperature of 200-300°C for several hours to outgas the walls and internal components.

    • Allow the reactor to cool to the iodide formation temperature while maintaining the vacuum.

  • Iodide Formation:

    • Introduce a controlled amount of high-purity iodine into the reactor.

    • Heat the area containing the zirconium sponge to approximately 300°C to facilitate the formation of volatile zirconium tetraiodide (ZrI₄).

  • Crystal Bar Growth:

    • Begin passing a high electrical current through the tungsten filament to heat it to the decomposition temperature of approximately 1300-1400°C.

    • The gaseous ZrI₄ will decompose on the hot filament, depositing pure zirconium and releasing iodine, which then reacts with more of the zirconium sponge.

    • Continuously monitor and adjust the current to the filament to maintain a constant temperature as the crystal bar grows and its electrical conductivity increases.

  • Process Termination and Product Recovery:

    • Once the desired amount of zirconium has been deposited or the crude material is depleted, turn off the power to the filament and the heaters.

    • Allow the reactor to cool completely under vacuum.

    • Vent the reactor with an inert gas (e.g., argon).

    • Carefully remove the high-purity zirconium crystal bar from the filament.

Visualizations

van_Arkel_de_Boer_Process_Workflow cluster_formation Iodide Formation Stage cluster_decomposition Decomposition Stage Impure_Metal Impure Metal Feed (e.g., Ti, Zr sponge) Heating_Formation Heating (50-250°C) Impure_Metal->Heating_Formation Impurities Solid Impurities (remain behind) Iodine Iodine (I₂) Iodine->Heating_Formation Volatile_Iodide Volatile Metal Iodide Gas (e.g., TiI₄, ZrI₄) Heating_Formation->Volatile_Iodide Hot_Filament Hot Tungsten Filament (~1400°C) Volatile_Iodide->Hot_Filament Gas Transport Pure_Metal High-Purity Metal (Crystal Bar) Hot_Filament->Pure_Metal Recycled_Iodine Recycled Iodine (I₂) Hot_Filament->Recycled_Iodine Recycled_Iodine->Iodine Iodine Recycling Scaling_Challenges cluster_economic Economic Challenges cluster_technical Technical Challenges Scale_Up Scaling Up van Arkel-de Boer Process High_Energy_Cost High Energy Consumption Scale_Up->High_Energy_Cost Iodine_Cost Cost of Iodine Scale_Up->Iodine_Cost Batch_Process Batch vs. Continuous Process Scale_Up->Batch_Process Vacuum Maintaining High Vacuum Scale_Up->Vacuum Heat_Transfer Uniform Heat Transfer Scale_Up->Heat_Transfer Filament Filament Stability & Power Scale_Up->Filament Crystal_Growth Controlling Crystal Growth Scale_Up->Crystal_Growth Low_Production_Rate Low Production Rate Scale_Up->Low_Production_Rate

References

Technical Support Center: Titanium Iodide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of titanium iodide solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound (TiI₄) solutions?

A1: The stability of this compound solutions is critically influenced by several factors:

  • Moisture: Titanium tetraiodide reacts rapidly and violently with water, hydrolyzing to form insoluble titanium dioxide (TiO₂) and hydrogen iodide (HI).[1] This is the most significant factor leading to solution degradation.

  • Air (Oxygen): While the primary reaction is with moisture, exposure to air can also contribute to degradation, particularly in the presence of light or other catalysts.

  • Light: this compound solutions are light-sensitive. Exposure to light can induce photodecomposition, leading to the formation of elemental iodine and other byproducts, often indicated by a change in the solution's color.

  • Solvent Choice: The purity and type of solvent are crucial. Only anhydrous, non-protic solvents should be used. Common choices include benzene, cyclohexane, chloroform, and carbon disulfide.[1][2][3]

  • Temperature: Elevated temperatures can accelerate decomposition reactions. Solutions should be stored at low temperatures.

Q2: What is the expected shelf-life of a this compound solution?

A2: Due to its high reactivity, the shelf-life of a this compound solution is generally short and highly dependent on storage conditions. When prepared and stored under strictly anhydrous and inert conditions, in the dark, and at low temperatures, a solution might remain viable for several days to weeks. However, for applications requiring high purity, it is always recommended to use freshly prepared solutions.

Q3: How can I tell if my this compound solution has degraded?

A3: Visual inspection can often reveal degradation:

  • Precipitate Formation: The appearance of a white or off-white precipitate is a clear sign of hydrolysis, indicating the formation of titanium dioxide.

  • Color Change: A freshly prepared solution of titanium tetraiodide in an organic solvent typically has a distinct color (e.g., a color similar to potassium permanganate (B83412) solution in carbon tetrachloride).[4] A significant change in this color, such as darkening or the appearance of a violet or brown tint, can suggest the formation of free iodine due to decomposition.

Q4: Are there any stabilizers I can add to my this compound solution to prolong its life?

A4: Currently, there is no widely documented stabilizer that can be added to this compound solutions to prevent degradation without interfering with its intended reactivity. The most effective approach to maintaining solution integrity is through rigorous control of the experimental environment—specifically, the exclusion of moisture, air, and light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
A white/yellow precipitate forms in the solution. Moisture contamination leading to hydrolysis and the formation of titanium dioxide.The solution is likely unusable for most applications. Discard the solution and prepare a new one using freshly dried solvents and glassware. Ensure all handling is performed under a dry, inert atmosphere (e.g., in a glovebox).
The solution color changes significantly (e.g., darkens, turns brown/violet). Decomposition, possibly due to light exposure or reaction with impurities, leading to the formation of free iodine.If the experiment is highly sensitive to impurities, it is best to discard the solution. For less sensitive applications, the solution might still be usable, but the results should be interpreted with caution. To prevent this, always store solutions in amber or foil-wrapped containers in the dark.
The this compound solid is difficult to dissolve. This may be due to the crystalline form of the TiI₄. Titanium tetraiodide exists in two polymorphs, a cubic form that is highly soluble in organic solvents and a more stable, less soluble form.[2]Gently warming the solution under an inert atmosphere may aid dissolution. However, be cautious as heat can also accelerate degradation. Using the more soluble cubic modification of TiI₄, if available, is preferable.
Inconsistent experimental results using the same batch of solution. The solution is likely degrading over time, leading to a decrease in the concentration of active TiI₄.Use freshly prepared solutions for each set of experiments or for critical repetitions. If a batch must be used over a period, consider titrating an aliquot to determine the active concentration before each use.

Quantitative Data

The solubility of titanium tetraiodide is dependent on its crystalline form. The cubic modification is significantly more soluble than the more stable, aged modification.

Table 1: Solubility of Titanium Tetraiodide (Cubic Modification) at 23°C

SolventSolubility (g/L)Molar Concentration (mol/L)
Benzene32.70.059
Cyclohexane24.40.044

Note: The less soluble, stable modification of TiI₄ shows considerably lower and more variable solubility.

Experimental Protocols

Protocol 1: Low-Temperature Preparation of Anhydrous this compound Solution in Benzene

This protocol is adapted from a method for preparing anhydrous titanium halides and should be performed under a strictly inert and dry atmosphere (e.g., in a glovebox).[5]

Materials:

  • Titanium tetrachloride (TiCl₄), redistilled

  • Anhydrous hydrogen iodide (HI) gas

  • Reagent-grade benzene, dried over a suitable drying agent (e.g., sodium/benzophenone) and freshly distilled.

  • Dry nitrogen gas

  • Ice-salt bath

Procedure:

  • In a two-necked flask equipped with a gas inlet and outlet, dissolve a known quantity of redistilled titanium tetrachloride in dried, distilled benzene.

  • Cool the flask to 0°C using an ice-salt bath.

  • Bubble dry, anhydrous hydrogen iodide gas through the solution. The solution will change color, indicating a reaction is occurring. Continue the addition of HI for approximately one hour.

  • After stopping the HI flow, allow the mixture to stand at 0°C for at least 30 minutes.

  • Remove any excess dissolved hydrogen iodide by bubbling dry nitrogen gas vigorously through the solution.

  • The resulting solution contains anhydrous this compound. It should be used immediately or stored in a sealed, dark container at low temperature.

Protocol 2: Analysis of Titanium Concentration via UV-Vis Spectrophotometry

This is a general procedure for determining the concentration of titanium (IV) in a solution, which can be adapted to monitor the stability of a TiI₄ solution after appropriate sample preparation. The principle relies on the formation of a stable, colored pertitanic acid complex upon addition of hydrogen peroxide.[6]

Materials:

  • Sample of this compound solution

  • Concentrated nitric acid (HNO₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known titanium (IV) concentration.

  • Sample Preparation: Carefully take a precise aliquot of the this compound solution and hydrolyze it in a controlled manner by adding it to an excess of acidic water (e.g., dilute nitric acid). This will convert TiI₄ to a soluble titanium (IV) species. Caution: This reaction is highly exothermic and releases HI gas. Perform in a fume hood with appropriate personal protective equipment.

  • Complex Formation: To both the standards and the prepared sample solutions, add a small, fixed volume of 30% hydrogen peroxide. A yellow to orange-red color will develop due to the formation of the [TiO(H₂O₂)]²⁺ complex.

  • Spectrophotometric Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (typically around 410 nm) against a reagent blank.[6]

  • Concentration Determination: Create a calibration curve from the absorbance of the standard solutions. Use the absorbance of the sample to determine its titanium concentration from the calibration curve. By performing this analysis at different time points, the degradation of the original TiI₄ solution can be monitored.

Visualizations

Hydrolysis_Pathway Degradation Pathway of TiI4 via Hydrolysis TiI4 Titanium Tetraiodide (TiI4) in Organic Solvent Intermediate Hydrolysis Intermediates (e.g., Ti(OH)xIy) TiI4->Intermediate + H2O H2O Trace Moisture (H2O) H2O->Intermediate TiO2 Titanium Dioxide (TiO2) (Insoluble Precipitate) Intermediate->TiO2 Further Hydrolysis HI Hydrogen Iodide (HI) Intermediate->HI

Caption: Hydrolysis degradation pathway of TiI₄.

Experimental_Workflow Workflow for Preparing and Storing TiI4 Solutions cluster_prep Preparation (Inert Atmosphere) cluster_storage Storage cluster_use Usage DrySolvent Dry Anhydrous Solvent Dissolve Dissolve TiI4 in Solvent DrySolvent->Dissolve WeighTiI4 Weigh Anhydrous TiI4 Solid WeighTiI4->Dissolve Store Store in Sealed, Dark Container Dissolve->Store Transfer under inert gas UseFresh Use Solution Immediately Dissolve->UseFresh Refrigerate Refrigerate or Freeze Store->Refrigerate Check Check for Precipitate/ Color Change Before Use Refrigerate->Check Check->UseFresh If clear

Caption: Recommended workflow for TiI₄ solution handling.

References

Reducing oxygen contamination in iodide-refined titanium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing oxygen contamination in iodide-refined titanium.

Troubleshooting Guide

This guide addresses specific issues that may arise during the iodide refining process, also known as the van Arkel-de Boer process.

Question: My final titanium crystal bar has a high oxygen concentration. What are the potential sources of contamination?

High oxygen content in the final product is a common issue and can typically be traced back to one of three primary sources:

  • Vacuum System Integrity: Leaks in the reactor vessel are a major source of contamination, allowing atmospheric oxygen and moisture to enter the system.

  • Outgassing from Internal Components: Oxygen, water vapor, and other oxygen-containing compounds can be adsorbed on the internal surfaces of the reactor. When heated, these surfaces will release, or "outgas," these contaminants into the vacuum.

  • Purity of Raw Materials:

    • Crude Titanium: The initial titanium sponge can contain dissolved oxygen or have a surface oxide layer.

    • Iodine: The iodine used in the process can also contain impurities.

Question: How can I identify and resolve a leak in my vacuum system?

A stable, high-quality vacuum is critical for producing high-purity titanium. If you suspect a leak, follow these steps:

  • Initial Check: Ensure all fittings, seals, and connections are secure.

  • Rate-of-Rise Test: Isolate the vacuum pump from the reactor and monitor the pressure increase over time. A rapid rise indicates a significant leak.

  • Leak Detection: Utilize a helium leak detector for precise identification of leak locations. Introduce helium gas around potential leak points on the exterior of the reactor and monitor the detector's response.

  • Troubleshooting Flowchart for Vacuum Leaks

Start High Oxygen in Crystal Bar Detected Check_Vacuum Is the ultimate vacuum pressure higher than expected? Start->Check_Vacuum Leak_Test Perform Leak Test (e.g., Helium Leak Detector) Check_Vacuum->Leak_Test Yes No_Leak No Leak Detected. Proceed to Outgassing Check. Check_Vacuum->No_Leak No Find_Leak Identify and Repair Leak (fittings, welds, seals) Leak_Test->Find_Leak Re_Run Re-run Process Find_Leak->Re_Run

Caption: Troubleshooting workflow for diagnosing vacuum leaks.

Question: What is outgassing and how can I minimize its effect on my experiment?

Outgassing is the release of adsorbed gases, primarily water vapor and carbon oxides, from the internal surfaces of the vacuum chamber when heated. This can be a significant source of oxygen.

Mitigation Strategies:

  • Bake-out: Before starting the refining process, heat the empty reactor under vacuum to a temperature higher than the planned operating temperature of the reactor walls. This forces the release of adsorbed gases, which are then removed by the vacuum pump.

  • Material Selection: Use materials with low outgassing rates, such as stainless steel, for reactor construction.

  • Surface Finish: A smooth, polished internal surface has a smaller surface area and will adsorb fewer contaminants than a rough surface.

Bake-out Parameter Recommendation Rationale
Temperature150-250°C (or higher, depending on system limits)Effectively desorbs water vapor, a primary source of oxygen.
Duration24-48 hoursAllows sufficient time for gases to diffuse from the bulk of the material and be pumped away.
Vacuum LevelAs low as possible during bake-outEnsures efficient removal of outgassed molecules.

Frequently Asked Questions (FAQs)

Q1: How does the iodide refining process actually remove oxygen?

The van Arkel-de Boer process is based on the principle of chemical transport. Crude titanium reacts with iodine at a lower temperature (around 150-200°C) to form volatile titanium tetraiodide (TiI₄) gas. Crucially, titanium oxides are not volatile and are left behind with other non-volatile impurities. The TiI₄ gas then diffuses to a much hotter filament (1100-1400°C), where it thermally decomposes, depositing high-purity titanium onto the filament and releasing the iodine to react with more crude titanium.

  • The Iodide Refining Cycle

cluster_0 Low Temperature Zone (Reactor Walls) cluster_1 High Temperature Zone Crude_Ti Crude Ti (with TiO2 impurities) TiI4 Titanium Tetraiodide (TiI4) Gas Crude_Ti->TiI4 + I2 (g) @ ~170°C Iodine Iodine (I2) Filament Hot Filament (~1400°C) TiI4->Filament Diffusion Pure_Ti Pure Deposited Ti Filament->Pure_Ti Decomposition of TiI4 Iodine_Released Released Iodine (I2) Iodine_Released->Crude_Ti Recycled for reaction

Caption: The chemical transport cycle in the iodide refining process.

Q2: What level of vacuum is required for this process?

To effectively minimize oxygen contamination, a high vacuum is essential. Operating in the ultra-high vacuum (UHV) range is ideal.

Vacuum Level Pressure Range (mbar) Impact on Oxygen Contamination
Rough Vacuum1 to 10⁻³High: Significant contamination from residual air. Not suitable for high-purity refining.
High Vacuum (HV)10⁻³ to 10⁻⁹Moderate to Low: Generally sufficient for the process, but care must be taken to minimize leaks and outgassing.
Ultra-High Vacuum (UHV)< 10⁻⁹Very Low: Ideal for producing the highest purity titanium with minimal oxygen contamination.

Q3: How should I prepare the crude titanium sponge before loading it into the reactor?

Proper preparation of the starting material is a critical step in preventing contamination.

  • Degreasing: Clean the sponge with appropriate solvents to remove any oils or organic residues.

  • Drying: Heat the sponge in a separate vacuum oven to remove adsorbed moisture.

  • Pre-heating/Degassing: Before introducing iodine, heat the crude titanium under high vacuum within the main reactor. This helps to remove residual moisture and other volatile impurities that were not removed during initial drying. A study on the Kroll process showed that preheating crude titanium chips at 205°C for 2 hours under vacuum was effective at removing moisture.[1]

Experimental Protocols

Protocol for Minimizing Oxygen Contamination in Iodide Refining of Titanium

This protocol outlines the key steps and best practices for performing the van Arkel-de Boer process to produce high-purity titanium.

1. Materials and Equipment

  • High-vacuum reactor (stainless steel recommended) with ports for vacuum pumping, iodine introduction, and electrical feedthroughs.

  • Tungsten filament.

  • High-vacuum pumping system (turbomolecular pump backed by a roughing pump).

  • Vacuum gauges (e.g., Pirani and ion gauges).

  • Heating system for the reactor walls and a power supply for the filament.

  • High-purity crude titanium sponge.

  • High-purity iodine crystals.

2. Reactor Preparation and Bake-out

  • Thoroughly clean all internal components of the reactor.

  • Assemble the reactor and connect it to the vacuum system.

  • Evacuate the reactor to the base pressure of the system.

  • Heat the entire reactor assembly to 150-250°C while continuously pumping.

  • Maintain this temperature for at least 24 hours to ensure thorough outgassing of the internal surfaces.

  • Allow the reactor to cool to room temperature while maintaining a high vacuum.

3. Material Preparation and Loading

  • Handle the crude titanium sponge and iodine in an inert atmosphere (e.g., a glovebox) to prevent atmospheric contamination.

  • Load the pre-cleaned and dried crude titanium sponge into the designated area of the reactor.

  • Load the high-purity iodine into a separate, heatable side-arm of the reactor.

  • Seal the reactor.

4. Refining Process

  • Evacuate the sealed reactor to the lowest possible pressure (ideally < 10⁻⁶ mbar).

  • Perform a final low-temperature degas of the crude titanium by gently heating the reactor walls while pumping.

  • Begin heating the reactor walls to the iodide formation temperature (approximately 150-200°C).

  • Gently heat the side-arm containing the iodine to introduce iodine vapor into the reactor.

  • Once the system pressure stabilizes, slowly increase the current to the tungsten filament, raising its temperature to the decomposition range (1100-1400°C).

  • Monitor the filament temperature and reactor pressure throughout the process, adjusting as necessary. Titanium deposition will begin on the filament.

  • Continue the process until a sufficient amount of titanium has been deposited or the reaction rate decreases significantly.

5. Shutdown and Sample Recovery

  • Turn off the power to the filament and allow it to cool completely.

  • Turn off the heating to the reactor walls.

  • Once the reactor has returned to room temperature, backfill with a high-purity inert gas (e.g., Argon) to atmospheric pressure.

  • Carefully open the reactor in an inert atmosphere and recover the titanium crystal bar from the filament.

Oxygen Analysis: The final oxygen content of the refined titanium should be determined using an appropriate analytical technique, such as inert gas fusion or vacuum fusion analysis.

References

Technical Support Center: In-situ Monitoring of the Titanium Iodide Decomposition Process

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing in-situ monitoring techniques for the titanium iodide decomposition process, commonly known as the van Arkel-de Boer or crystal bar process.

Troubleshooting Guides

This section addresses specific issues that may arise during the in-situ monitoring of the this compound decomposition process.

Issue 1: Low or No Titanium Deposition Rate

Potential Cause Troubleshooting Steps
Insufficient Filament Temperature Verify the filament temperature using a pyrometer. Ensure the power supply is delivering the correct current and voltage. Check for any degradation of the filament that might affect its resistance.
Low Titanium Tetraiodide (TiI₄) Vapor Pressure Check the temperature of the crude titanium source. Ensure it is within the optimal range for TiI₄ sublimation (typically 50-250°C). Verify that the iodine source is not depleted.
Leaks in the Vacuum System Perform a leak check of the entire system using a helium leak detector. Pay close attention to all seals, flanges, and feedthroughs. Even small leaks can introduce contaminants that interfere with the process.
Formation of Lower-Valent Titanium Iodides Lower-valent iodides can form at the hot filament, which are less volatile and can hinder the decomposition process. This may be indicated by a change in the color of the vapor. Consider adjusting the temperature gradient between the crude metal and the filament.
Contamination of Crude Titanium Impurities in the crude titanium can react with iodine to form non-volatile compounds, reducing the efficiency of TiI₄ formation. Ensure the starting material meets the required purity specifications.

Issue 2: Inconsistent or Unstable In-situ Monitoring Signals (Mass Spectrometry or Optical Emission Spectroscopy)

Potential Cause Troubleshooting Steps
Fluctuations in Process Pressure Monitor the system pressure using a calibrated gauge. Fluctuations can be caused by leaks, outgassing from internal components, or inconsistent pumping speed. Address any sources of pressure instability.
Contamination of the Ion Source (Mass Spectrometry) High-temperature processes can lead to the deposition of material on the ion source, causing signal drift or loss. Follow the manufacturer's instructions for cleaning the ion source. Consider using a differential pumping setup to minimize contamination.
Optical Window Fouling (Optical Emission Spectroscopy) Deposition of titanium or iodine on the optical viewport will attenuate the signal. Implement a purge gas system (e.g., argon) to keep the window clean. If fouling occurs, carefully clean the window according to the manufacturer's guidelines.
Electronic Noise High-power equipment used in the process can generate electromagnetic interference. Ensure proper grounding and shielding of all analytical instrumentation and cables.
Instability in the Plasma Source (Optical Emission Spectroscopy) If using a plasma source for excitation, ensure that the gas flow rates and power supply are stable.

Issue 3: Filament Burnout or Breakage

Potential Cause Troubleshooting Steps
Reaction with Residual Gases Residual oxygen or water vapor in the vacuum chamber can react with the hot filament, causing it to become brittle and fail. Ensure a high vacuum is achieved before heating the filament. A residual gas analyzer can be used to monitor the vacuum quality.
Excessive Temperature Operating the filament at a temperature significantly above the recommended range for titanium deposition (typically 1200-1600°C) can lead to rapid degradation and failure.
Mechanical Stress Ensure the filament is mounted securely but without excessive tension. Thermal expansion and contraction during heating and cooling cycles can induce stress.
Contamination from the Crude Feed Volatile impurities from the crude titanium can react with the filament material.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound decomposition process?

The process, also known as the van Arkel-de Boer process, relies on the reversible chemical reaction:

Ti (impure) + 2I₂ (g) ⇌ TiI₄ (g) (at ~200°C)

TiI₄ (g) → Ti (pure) + 2I₂ (g) (on a hot filament at ~1400°C)

Impure titanium reacts with iodine gas at a lower temperature to form volatile titanium tetraiodide (TiI₄). This gas then diffuses to a heated filament (typically tungsten or titanium) where it decomposes, depositing high-purity titanium onto the filament. The released iodine gas then returns to react with more impure titanium, creating a continuous cycle.

Q2: Why is in-situ monitoring important for this process?

In-situ monitoring provides real-time data on the process, allowing for:

  • Process Control: Adjusting parameters like temperature and pressure to optimize the deposition rate and purity.

  • Early Fault Detection: Identifying issues such as vacuum leaks or filament degradation before they lead to catastrophic failure.

  • Understanding Reaction Kinetics: Studying the rates of formation and decomposition of titanium iodides.

  • Quality Assurance: Ensuring the final product meets the desired purity standards by monitoring for contaminants.

Q3: What are the key parameters to monitor during the process?

The most critical parameters to monitor in-situ are:

  • Temperature: Both the crude titanium source and the deposition filament temperatures are crucial for controlling the reaction rates.

  • Pressure: The total pressure and the partial pressures of the gaseous species (I₂, TiI₄, and any contaminants) directly influence the process kinetics.

  • Gas Composition: Identifying and quantifying the species present in the gas phase provides direct insight into the reaction progress and the presence of impurities.

Q4: What are the advantages of using Mass Spectrometry for in-situ monitoring of this process?

Mass spectrometry can directly identify and quantify the different gaseous species present in the reactor, including:

  • Titanium tetraiodide (TiI₄)

  • Iodine (I₂)

  • Lower-valent titanium iodides (e.g., TiI₃, TiI₂)

  • Residual gases and contaminants (e.g., H₂O, N₂, O₂)

This allows for precise monitoring of the reaction progress and immediate detection of any leaks or contamination.

Q5: What are the challenges of using Optical Emission Spectroscopy for this process?

Optical Emission Spectroscopy can be a powerful non-invasive technique, but challenges include:

  • Signal Interpretation: The spectra can be complex, with multiple emission lines from different species.

  • Window Fouling: Deposition on the optical viewport can obstruct the signal.

  • Plasma Generation: A stable plasma source is required to excite the gaseous species for emission, which can sometimes interfere with the main process.

Experimental Protocols

Experimental Protocol: In-situ Mass Spectrometry Monitoring

  • System Integration:

    • Interface a quadrupole mass spectrometer with a differential pumping system to the main reaction chamber. The sampling orifice should be positioned to allow representative sampling of the gas phase near the filament.

  • Calibration:

    • Perform a mass calibration of the spectrometer using a known calibration gas.

    • If possible, perform a sensitivity calibration for iodine (I₂) by introducing a known partial pressure into the system.

  • Data Acquisition:

    • Prior to starting the process, acquire a baseline mass spectrum of the residual gases in the evacuated chamber.

    • Once the process is initiated, continuously monitor the ion currents for key mass-to-charge ratios corresponding to I₂⁺, TiI₄⁺, and potential contaminants.

    • Set the data acquisition rate to capture any transient events.

  • Data Analysis:

    • Track the relative intensities of the monitored species over time to observe the process dynamics.

    • Correlate changes in the mass spectra with process parameters (e.g., filament temperature, source temperature).

Experimental Protocol: In-situ Optical Emission Spectroscopy Monitoring

  • System Setup:

    • Mount an optical fiber coupled to a spectrometer to a viewport on the reaction chamber. Ensure the viewport is made of a material transparent to the wavelengths of interest.

    • If a plasma source is required for excitation, a small, low-power inductively coupled plasma (ICP) or microwave plasma source can be integrated near the sampling region.

  • Wavelength Selection:

    • Identify the characteristic emission lines for atomic titanium, iodine, and any expected impurity species from spectral databases.

  • Data Collection:

    • Record a background spectrum of the system before initiating the process.

    • During the process, continuously acquire emission spectra.

    • Monitor the intensities of the selected characteristic emission lines.

  • Data Analysis:

    • Plot the emission intensities of key species as a function of time and process parameters.

    • Changes in the relative intensities can indicate shifts in the process chemistry.

Quantitative Data

The following tables are examples of how quantitative data from in-situ monitoring can be structured for analysis and comparison. Researchers should aim to collect and present their data in a similar format to facilitate understanding and reproducibility.

Table 1: Effect of Filament Temperature on Deposition Rate and In-situ Monitoring Signals

Filament Temperature (°C)Deposition Rate (g/hr)TiI₄⁺ Ion Current (A)I₂⁺ Ion Current (A)Ti Emission Intensity (a.u.)
1200
1300
1400
1500

Table 2: Correlation of Residual Gas Partial Pressures with Titanium Purity

H₂O Partial Pressure (Torr)O₂ Partial Pressure (Torr)N₂ Partial Pressure (Torr)Final Titanium Purity (%)

Visualizations

van_arkel_de_boer_process cluster_reactor Reaction Chamber (Vacuum) cluster_monitoring In-situ Monitoring crude_ti Impure Titanium Sponge (50-250°C) tii4 Titanium Tetraiodide Gas (TiI₄) crude_ti->tii4 Reaction iodine Iodine Vapor (I₂) iodine->crude_ti Cycle Continues iodine->tii4 filament Heated Filament (1200-1600°C) tii4->filament Diffusion ms Mass Spectrometer tii4->ms Gas Sampling oes Optical Emission Spectrometer tii4->oes Optical Analysis filament->iodine I₂ Regeneration pure_ti High-Purity Titanium Deposit filament->pure_ti Decomposition

Caption: Workflow of the van Arkel-de Boer process with integrated in-situ monitoring.

Technical Support Center: Synthesis of High-Purity Titanium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of titanium iodide (TiI₄). The purity of this compound is paramount for its subsequent applications, and the choice of reactor material is a critical factor that can significantly influence the final product's quality by introducing contaminants. This resource addresses common issues related to reactor materials and their impact on this compound purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis, with a focus on issues arising from the reactor material.

Issue 1: Discoloration of this compound Crystals (Off-color, not the expected reddish-brown)

  • Question: My synthesized this compound crystals have a greenish, yellowish, or brownish tint instead of the expected reddish-brown color. What could be the cause related to my reactor?

  • Answer: Discoloration often indicates the presence of metallic impurities. If you are using a metallic reactor, such as one made of stainless steel or other alloys, corrosion by iodine vapor at elevated temperatures can introduce metal iodides into your product.

    • Greenish tint: May suggest the presence of nickel or chromium impurities.

    • Yellowish/Brownish tint: Often indicates iron contamination.

    Troubleshooting Steps:

    • Analyze Impurities: Perform trace metal analysis (e.g., ICP-MS or ICP-OES) on your this compound product to identify the specific metallic contaminants.

    • Inspect Reactor: Carefully inspect the internal surfaces of your metallic reactor for any signs of corrosion or pitting.

    • Switch to Inert Material: For the highest purity, consider switching to a quartz or borosilicate glass reactor, which are significantly more resistant to attack by iodine at typical synthesis temperatures.

    • Lining Metallic Reactors: If a metallic reactor is necessary for pressure or scale-up reasons, consider using a liner made of a more resistant material, such as tantalum.

Issue 2: Low Yield of this compound

  • Question: I am experiencing a lower than expected yield of this compound. Could my reactor material be contributing to this?

  • Answer: Yes, the reactor material can contribute to low yields in several ways:

    • Side Reactions: Reactive metallic surfaces can catalyze the decomposition of this compound or promote the formation of lower-valent titanium iodides that may not be as volatile, thus reducing the amount of TiI₄ collected.

    • Leaks: In metallic systems, corrosion can lead to microscopic leaks, allowing ingress of atmospheric moisture and oxygen. This compound is highly sensitive to moisture and will hydrolyze, reducing the yield of the desired product.

    Troubleshooting Steps:

    • Leak Check: Thoroughly leak-check your reactor system, especially if it is a metallic setup with multiple fittings and seals.

    • Inert Atmosphere: Ensure a scrupulously dry and inert atmosphere (e.g., argon) is maintained throughout the reaction.

    • Reactor Material: If using a metallic reactor, evaluate its compatibility with iodine at your operating temperatures. As mentioned, switching to a glass or quartz reactor can mitigate these issues.

Issue 3: Inconsistent Purity Between Batches

  • Question: The purity of my this compound varies significantly from one synthesis to the next, even with the same starting materials. Could the reactor be the source of this inconsistency?

  • Answer: Inconsistent purity can be a sign of progressive degradation of the reactor material.

    • Metallic Reactors: With each run, the internal surface of a metallic reactor can become more corroded, leading to increased leaching of metallic impurities into subsequent batches.

    • Glass/Quartz Reactors: While more inert, prolonged use at high temperatures can lead to devitrification (for quartz) or the leaching of trace elements like boron or silicon from the glass matrix.

    Troubleshooting Steps:

    • Reactor Log: Maintain a log of the number of runs for each reactor to track its usage.

    • Regular Inspection: Regularly inspect the reactor's internal surfaces for any changes.

    • Cleaning Procedures: Implement a rigorous and consistent cleaning protocol for your reactor between batches to remove any residual contaminants.

    • Reactor Replacement: For high-purity applications, consider dedicating reactors to specific processes or replacing them after a certain number of uses.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities introduced by different reactor materials?

A1: The most common impurities are directly related to the composition of the reactor material.

  • Stainless Steel (e.g., 304, 316): Can introduce iron (Fe), chromium (Cr), and nickel (Ni) into the this compound. At high temperatures, iodine vapor is corrosive to stainless steel, forming volatile metal iodides that can co-distill with the product.

  • Borosilicate Glass: Generally very inert. However, under aggressive conditions (very high temperatures and long reaction times), there is a potential for leaching of silicon (Si) and boron (B) from the glass matrix.[1][2]

  • Quartz: An excellent choice for high-purity synthesis due to its high thermal stability and low impurity content. The primary potential contaminant from a quartz reactor is silicon (Si), although leaching is typically minimal under standard synthesis conditions.

  • Inconel and other Nickel Alloys: These can be a significant source of nickel contamination. To mitigate this, they are sometimes lined with a more inert material like tantalum.

Q2: I am using a borosilicate glass reactor. What are the signs of material degradation I should look for?

A2: While durable, borosilicate glass can show signs of degradation. Look for:

  • Etching or Clouding: A hazy or frosted appearance on the inner surface of the glass can indicate chemical attack.

  • Micro-cracks: Thermal stress from repeated heating and cooling cycles can lead to the formation of small cracks, which can compromise the integrity of the reactor and become sites for contaminant trapping.

  • Discoloration: Any persistent discoloration after cleaning could indicate the infusion of materials into the glass matrix.

Q3: How can I minimize contamination when using a metallic reactor?

A3: To minimize contamination from a metallic reactor:

  • Lower Temperatures: Operate at the lowest possible temperature that still allows for an acceptable reaction rate. The rate of corrosion of metals by iodine is highly temperature-dependent.

  • Inert Liners: Use a liner made of a more corrosion-resistant material. Tantalum is a common choice for this purpose.

  • Passivation: While not always sufficient for the aggressive nature of iodine at high temperatures, ensuring the passivation layer (e.g., chromium oxide on stainless steel) is intact before use can offer some initial protection.

  • Post-synthesis Purification: Be prepared to perform additional purification steps, such as sublimation or distillation, to separate the this compound from the less volatile metallic iodide impurities.

Q4: Is a quartz reactor always the best choice for high-purity this compound synthesis?

A4: For laboratory-scale synthesis where the highest purity is the primary goal, a quartz reactor is often the preferred choice due to its high purity, excellent thermal stability, and chemical inertness. However, for larger-scale industrial production or processes requiring high pressure, the mechanical limitations and cost of large quartz reactors may make metallic reactors a more practical, albeit challenging, option. In such cases, the trade-off between purity and scalability must be carefully considered, and measures to mitigate contamination from the metallic reactor become critical.

Data Presentation: Impurity Profiles in this compound

The following tables summarize potential impurities in this compound associated with different reactor materials. The quantitative values are illustrative and can vary significantly based on specific experimental conditions such as temperature, reaction duration, and the specific alloy composition.

Table 1: Potential Metallic Impurities from Metallic Reactors

Reactor MaterialPotential ContaminantsTypical Concentration Range (Illustrative)Notes
Stainless Steel (316)Iron (Fe), Chromium (Cr), Nickel (Ni)10 - 500 ppmCorrosion is more pronounced at higher temperatures (>400°C).
Inconel (Ni-Cr alloy)Nickel (Ni), Chromium (Cr)50 - 1000 ppmHigh nickel content can lead to significant Ni contamination.
Tantalum-lined ReactorTantalum (Ta)< 1 ppmTantalum is highly resistant to iodine corrosion.

Table 2: Potential Non-Metallic Impurities from Glass and Quartz Reactors

Reactor MaterialPotential ContaminantsTypical Concentration Range (Illustrative)Notes
Borosilicate GlassSilicon (Si), Boron (B)1 - 20 ppmLeaching is more likely with prolonged use and at higher temperatures.[1][2]
Fused QuartzSilicon (Si)< 5 ppmGenerally the material of choice for highest purity synthesis.

Experimental Protocols

Protocol 1: High-Purity this compound Synthesis in a Quartz Reactor

This protocol is designed for laboratory-scale synthesis of high-purity this compound, minimizing contamination from the reactor.

  • Reactor Preparation:

    • A two-zone tube furnace with a fused quartz tube reactor is used.

    • The quartz tube is thoroughly cleaned with an appropriate acid (e.g., aqua regia, followed by extensive rinsing with deionized water) and then dried in an oven at >150°C for several hours.

    • The reactor is assembled while hot and immediately placed under a high vacuum to remove any adsorbed moisture.

  • Reactant Loading:

    • High-purity titanium metal (sponge or powder) is loaded into the center of the quartz tube, which will be the high-temperature zone.

    • Iodine crystals are placed in the cooler, upstream zone of the reactor.

    • The reactor is evacuated and backfilled with high-purity argon several times to ensure an inert atmosphere.

  • Synthesis:

    • The titanium zone is heated to 400-500°C.

    • The iodine zone is gently heated to 120-150°C to allow for the sublimation of iodine, which is then carried over the hot titanium by a slow flow of argon.

    • The volatile this compound forms and is transported downstream to a cooler section of the reactor or a collection vessel where it crystallizes.

  • Product Recovery:

    • After the reaction is complete, the furnace is cooled to room temperature under an inert atmosphere.

    • The this compound crystals are collected in a glovebox or other inert atmosphere environment to prevent hydrolysis.

Visualizations

Experimental_Workflow_Quartz_Reactor Experimental Workflow for High-Purity TiI4 Synthesis cluster_prep 1. Reactor Preparation cluster_load 2. Reactant Loading cluster_synth 3. Synthesis cluster_recover 4. Product Recovery prep1 Clean Quartz Tube prep2 Dry in Oven prep1->prep2 prep3 Assemble and Evacuate prep2->prep3 load3 Evacuate and Backfill with Argon prep3->load3 load1 Load Titanium load1->load3 load2 Load Iodine load2->load3 synth1 Heat Ti Zone (400-500°C) load3->synth1 synth2 Heat I2 Zone (120-150°C) load3->synth2 synth3 Transport of TiI4 Vapor synth1->synth3 synth2->synth3 rec1 Cool Reactor synth3->rec1 rec2 Collect Crystals in Inert Atmosphere rec1->rec2 Troubleshooting_Impurity_Source Troubleshooting Logic for TiI4 Impurities cluster_analysis Analysis cluster_metallic Metallic Impurities (Fe, Ni, Cr) cluster_nonmetallic Non-Metallic Impurities (Si, B) start Impure TiI4 Product analysis1 Perform Trace Analysis (ICP-MS/OES) start->analysis1 metallic1 Check Metallic Reactor for Corrosion analysis1->metallic1 Fe, Ni, Cr detected nonmetallic1 Inspect Glass/Quartz Reactor for Etching analysis1->nonmetallic1 Si, B detected metallic2 Consider Inert Liner or Glass/Quartz Reactor metallic1->metallic2 nonmetallic2 Reduce Temperature/Time or Use Higher Purity Quartz nonmetallic1->nonmetallic2

References

Technical Support Center: Optimizing TiI4 Precursor Flow Rate for CVD Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Titanium Tetraiodide (TiI4) as a precursor in Chemical Vapor Deposition (CVD) processes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on optimizing the precursor flow rate.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of TiI4 that are critical for CVD applications?

A1: Titanium Tetraiodide (TiI4) is a red-brown solid with a melting point of 150-155°C and a boiling point of 377°C.[1][2][3] Its volatility is a key property for CVD, allowing it to be sublimated or evaporated for delivery into the reaction chamber.[1] TiI4 is highly reactive with moisture and air, hydrolyzing to form titanium dioxide and hydrogen iodide.[4] Therefore, it must be handled and stored in a dry, inert atmosphere to prevent degradation and ensure consistent precursor delivery.[4]

Q2: How is the flow rate of a solid precursor like TiI4 controlled in a CVD system?

A2: Controlling the flow rate of a solid precursor like TiI4 is more complex than for gaseous or liquid precursors. The most common method involves heating the TiI4 in a sublimator or a bubbler (if melted) to increase its vapor pressure. An inert carrier gas, such as Argon or Nitrogen, is then passed through or over the heated TiI4 to transport the precursor vapor into the CVD reactor. The flow rate of the TiI4 is therefore indirectly controlled by two main parameters:

  • Vaporizer/Sublimator Temperature: This determines the vapor pressure of the TiI4. Higher temperatures lead to a higher vapor pressure and thus a higher concentration of the precursor in the carrier gas.

  • Carrier Gas Flow Rate: This determines the volume of gas transporting the precursor per unit of time.

For precise control, a mass flow controller (MFC) is used for the carrier gas, and a stable, accurate temperature controller is essential for the vaporizer.

Q3: What is the typical deposition temperature range when using TiI4 as a precursor?

A3: The optimal deposition temperature is highly dependent on the desired film. For instance, TiSi2 films have been successfully deposited at temperatures around 650°C using TiI4 and SiH4 as precursors.[5] For the deposition of TiN films, a lower temperature window of 375-450°C has been identified as optimal for thermal CVD from TiI4.[6] The thermal decomposition of titanium iodide to produce high-purity titanium typically occurs at higher temperatures, in the range of 1300-1500 K.

Q4: What are the main advantages of using TiI4 over more common precursors like TiCl4?

A4: A significant advantage of using TiI4 is the potential for lower deposition temperatures compared to TiCl4. For example, TiSi2 deposition with TiI4 can be achieved at temperatures 100°C lower than with TiCl4.[5] This is because TiI4 is thermodynamically less stable than TiCl4.[5] Another key benefit is the avoidance of chlorine and HCl byproducts, which can be corrosive and can etch the silicon substrate during deposition.[5]

Troubleshooting Guide

Problem 1: Low or no film deposition.

Possible Cause Troubleshooting Steps
Insufficient TiI4 Vapor Pressure 1. Verify the vaporizer/sublimator temperature is at the desired setpoint. 2. Gradually increase the vaporizer temperature to increase the TiI4 vapor pressure. Be careful not to exceed the decomposition temperature of the precursor. 3. Ensure the temperature is uniform throughout the precursor vessel.
Low Carrier Gas Flow Rate 1. Check the mass flow controller (MFC) for the carrier gas to ensure it is functioning correctly and set to the desired flow rate. 2. Increase the carrier gas flow rate. Note that this may also require an adjustment of the vaporizer temperature to maintain the desired precursor concentration.
Clogged Gas Lines 1. Check for any blockages in the gas lines between the precursor vessel and the reaction chamber. TiI4 can solidify in cooler parts of the system. 2. Ensure all gas lines are heated to a temperature above the sublimation/melting point of TiI4.
Precursor Degradation 1. TiI4 is highly sensitive to moisture and air.[4] Ensure the precursor has been stored and handled under inert conditions. 2. If degradation is suspected, replace the TiI4 with fresh, properly stored precursor.

Problem 2: Poor film uniformity.

Possible Cause Troubleshooting Steps
Inconsistent Precursor Flow Rate 1. Monitor the stability of the vaporizer temperature and the carrier gas flow rate. Fluctuations in either will lead to a non-uniform precursor supply. 2. Ensure the level of the solid TiI4 in the vaporizer is sufficient and provides a consistent surface area for sublimation.
Non-optimal Gas Flow Dynamics in the Reactor 1. Adjust the total pressure in the CVD chamber. 2. Modify the flow rates of all gases (carrier gas, reactant gases) to alter the flow dynamics and improve uniformity. 3. Consider the design of the showerhead or gas inlet to ensure even distribution of precursors over the substrate.
Temperature Gradient Across the Substrate 1. Verify the temperature uniformity across the substrate holder. Any significant temperature gradients will result in variations in the deposition rate.

Problem 3: High defect density or film contamination.

Possible Cause Troubleshooting Steps
Iodine Contamination 1. Optimize the deposition temperature and pressure. Higher temperatures can sometimes help to reduce the incorporation of iodine into the film. 2. Introduce a post-deposition annealing step to help drive out any incorporated iodine.
Precursor Purity Issues 1. Ensure the use of high-purity TiI4 and carrier gases. 2. Check for any leaks in the gas delivery system that could introduce atmospheric contaminants.
Precursor Condensation/Decomposition 1. Ensure all gas lines are properly heated to prevent condensation of TiI4 before it reaches the chamber. 2. Avoid excessively high vaporizer temperatures that could lead to premature decomposition of the precursor.

Quantitative Data

Illustrative data based on general CVD principles. Actual values are highly system-dependent.

Table 1: Effect of TiI4 Vaporizer Temperature on Precursor Flow and Film Growth Rate

Vaporizer Temperature (°C)Carrier Gas Flow (sccm)Resulting TiI4 Flow (a.u.)Deposition Rate (nm/min)
12050Low5
13050Medium15
14050High30
15050Very High55

Table 2: Effect of Carrier Gas Flow Rate on Film Uniformity

Carrier Gas Flow (sccm)Vaporizer Temperature (°C)Film Thickness Center (nm)Film Thickness Edge (nm)Uniformity (% non-uniformity)
20140352528.6%
5014030286.7%
10014025244.0%
150140201810.0%

Experimental Protocols

Detailed Methodology for CVD of TiN using TiI4

This protocol is a general guideline and should be optimized for your specific CVD system and desired film properties.

  • Substrate Preparation:

    • Clean the substrate (e.g., Si wafer) using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.

    • Load the cleaned substrate into the CVD reaction chamber.

  • System Pump-Down and Leak Check:

    • Pump down the reaction chamber to a base pressure of <1 x 10-6 Torr.

    • Perform a leak check to ensure the integrity of the system and prevent atmospheric contamination.

  • Precursor and Gas Line Heating:

    • Heat the TiI4 vaporizer to the desired temperature (e.g., 130-150°C).

    • Heat all gas lines from the vaporizer to the reaction chamber to a temperature at least 10-20°C above the vaporizer temperature to prevent precursor condensation.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (e.g., 375-450°C for TiN).[6]

    • Introduce the inert carrier gas (e.g., Argon) through the TiI4 vaporizer at a controlled flow rate (e.g., 20-100 sccm).

    • Introduce the reactive gas (e.g., NH3 for TiN deposition) into the reaction chamber at a controlled flow rate.

    • Maintain a constant pressure in the reaction chamber during deposition (e.g., 1-10 Torr).

    • Continue the deposition for the desired amount of time to achieve the target film thickness.

  • Post-Deposition:

    • Stop the flow of the TiI4 precursor by turning off the carrier gas flow to the vaporizer.

    • Stop the flow of the reactive gas.

    • Cool down the substrate to room temperature under an inert gas flow.

    • Vent the chamber with an inert gas before removing the substrate.

Visualizations

CVD_Process_Optimization cluster_input Input Parameters cluster_process CVD Process cluster_output Film Properties TiI4 Flow Rate TiI4 Flow Rate Mass Transport Mass Transport TiI4 Flow Rate->Mass Transport affects precursor concentration Substrate Temperature Substrate Temperature Surface Reaction Surface Reaction Substrate Temperature->Surface Reaction controls reaction kinetics Reactant Gas Flow Reactant Gas Flow Reactant Gas Flow->Surface Reaction determines stoichiometry Pressure Pressure Pressure->Mass Transport influences diffusion Growth Rate Growth Rate Surface Reaction->Growth Rate Defect Density Defect Density Surface Reaction->Defect Density Composition Composition Surface Reaction->Composition Mass Transport->Growth Rate Uniformity Uniformity Mass Transport->Uniformity

Caption: Logical workflow for optimizing CVD parameters.

Troubleshooting_Flow cluster_growth Low Growth Troubleshooting cluster_uniformity Uniformity Troubleshooting cluster_defects Defect Troubleshooting start Deposition Issue q1 Low/No Growth? start->q1 q2 Poor Uniformity? q1->q2 No a1 Check Vaporizer Temp q1->a1 Yes q3 High Defects? q2->q3 No b1 Stabilize Temp/Flow q2->b1 Yes c1 Optimize Deposition Temp q3->c1 Yes end Process Optimized q3->end No a2 Check Carrier Gas Flow a1->a2 a3 Check for Clogs a2->a3 a3->q2 b2 Adjust Reactor Pressure b1->b2 b3 Check Substrate Temp Uniformity b2->b3 b3->q3 c2 Verify Precursor Purity c1->c2 c3 Check for System Leaks c2->c3 c3->end

Caption: Troubleshooting workflow for common CVD issues.

References

Managing the corrosive effects of iodine in high-temperature processes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Managing High-Temperature Iodine Corrosion

This guide is intended for researchers, scientists, and drug development professionals who work with iodine at high temperatures. It provides practical advice for troubleshooting corrosion-related issues and answers to frequently asked questions to ensure the integrity and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is iodine so corrosive at high temperatures?

A1: Iodine's corrosivity (B1173158) increases significantly with temperature. At elevated temperatures, iodine readily reacts with many metals to form volatile metal halides. This process, known as halogen corrosion, can lead to a rapid loss of material and equipment failure.[1] The presence of moisture or oxygen can further accelerate the corrosion process by reacting with the initial corrosion products and regenerating corrosive species.[2][3]

Q2: What materials are most resistant to high-temperature iodine corrosion?

A2: Material selection is critical for any process involving hot iodine. The most resistant materials include:

  • Refractory Metals: Tantalum and Niobium-based alloys show excellent resistance to high-temperature hydrogen iodide (HIx) environments.[4]

  • Nickel-Based Superalloys: Alloys like Hastelloy C-276 and Inconel 600 are highly resistant to iodine and are recommended for constructing components like HI decomposers.[5][6] Nickel is a key alloying element for improving resistance to halogen corrosion.[1]

  • Ceramics: Materials such as quartz (pure SiO2) and mullite (B73837) are very stable and show no significant reaction with iodine vapor at temperatures up to 200°C.[4][7]

  • Surface-Treated Alloys: Applying an aluminide coating to alloys like Alloy 617 through processes such as inter-diffusion heat treatment (IDHT) can significantly enhance their corrosion resistance by forming a protective, Al-rich layer.[4]

Q3: Which common laboratory and industrial materials should be avoided?

A3: Many standard construction materials are not suitable for high-temperature iodine environments. These include:

  • Steels: Carbon steel, stainless steel 304, and stainless steel 316 are all highly susceptible to iodine corrosion.[8] While stainless steels contain chromium, which offers some protection, the majority iron content still allows for significant corrosion.[2][7]

  • Copper and its Alloys: Copper, brass, and bronze react readily with iodine, leading to significant corrosion.[8][9]

  • Aluminum Alloys (unprotected): Standard aluminum alloys like 6061 and 7075 experience notable corrosion rates unless they are protected by a surface treatment like anodization.[7]

Troubleshooting Guide

Problem 1: My stainless steel reactor is showing signs of discoloration and pitting after a high-temperature reaction involving an iodine-containing compound.

  • Question: What is causing this, and how can I prevent it?

  • Answer: The discoloration and pitting are classic signs of iodine-induced corrosion. Stainless steels, despite their "stainless" quality, are highly susceptible to attack by hot iodine vapor.[7] The iron and, to a lesser extent, chromium and nickel in the alloy react to form metal iodides, which can be volatile at high temperatures, leading to material loss.[2]

    Solution Workflow:

    start Corrosion Observed in Stainless Steel Reactor assess Assess Severity: - Discoloration only? - Pitting/Material Loss? start->assess minor Minor Discoloration: Monitor closely assess->minor Minor severe Severe Pitting: Immediate Action Required assess->severe Severe stop Cease Operations & Safely Clean Reactor severe->stop replace Long-Term Solution: Replace or Line Reactor materials Material Options: - Hastelloy C - Tantalum-lined - Glass/Quartz-lined replace->materials stop->replace

    Caption: Troubleshooting workflow for reactor corrosion.

Problem 2: I am observing an unexpected loss of yield in a synthesis where iodine is a catalyst or reagent at high temperature.

  • Question: Could corrosion be affecting my reaction?

  • Answer: Yes. If your reactor material is corroding, the metal ions being leached into your reaction mixture can interfere with your chemical process. The corrosion process consumes iodine, which may reduce the effective concentration of your catalyst or reagent, leading to lower yields or incomplete reactions.

    Troubleshooting Steps:

    • Inspect Equipment: After a safe shutdown and cleaning, visually inspect all surfaces that were in contact with the reaction mixture for signs of corrosion.

    • Analyze Byproducts: If possible, analyze any solid byproducts or residues for the presence of metal iodides.

    • Consider Inert Materials: For sensitive reactions, perform them in a system constructed from highly inert materials like glass, quartz, or a Hastelloy reactor to rule out equipment interference.

Data on Material Performance

The selection of appropriate materials is crucial. The following tables summarize the performance of various materials when exposed to high-temperature iodine environments.

Table 1: Qualitative Material Compatibility in Hot Iodine Vapor (approx. 200°C)

Material ClassMaterial NameCompatibility ResultObservationsReference
Alloys AISI 304 Stainless SteelPoorShowed initial signs of corrosion after 35 hours.[6]
AISI 316 Stainless SteelPoorLocalized corrosion observed, becoming more pronounced over time.[6]
Inconel 600GoodExhibited favorable corrosion resistance.[6]
Anodized 7075 AluminumGoodConsidered one of the most resistant alloys for low-pressure iodine.[7]
Unprotected 6061/7075 AlPoorCorrosion rates of a few tenths of a millimeter per year.[7]
Copper & BrassVery PoorSignificant increase in thickness due to iodide formation.[9]
Ceramics Boron Nitride (BN-M26)GoodNo significant corrosion observed.[9]
Quartz (SiO₂)ExcellentNo permanent discoloration or etching noted.[7]
Other GraphiteExcellentNo corrosion by iodine vapors was observed.[9]

Table 2: Quantitative Corrosion Rates in High-Temperature Gaseous HI/I₂

MaterialTemperatureEnvironmentExposure TimeCorrosion Rate (mm/year)Reference
Hastelloy C-276500°CPure HI gas (before catalyst)100 hours< 0.52[5]
Hastelloy C-276500°CPure HI gas (in catalyst layer)100 hours< 0.75[5]
JIS-SUS316500°CPure HI gas (in catalyst layer)100 hours5.76 - 6.53[5]
Haynes 214850°CHI gas100 hoursRecommended as a suitable candidate.[4]
IDHT Alloy 617850°CHI gas100 hoursRecommended as a suitable candidate.[4]

Experimental Protocols

For professionals needing to validate materials for their specific process conditions, the following methodologies are standard for testing compatibility with iodine.

Protocol 1: Static Iodine Vapor Soakage Test

This test assesses material compatibility in a static, saturated iodine vapor environment.

Objective: To determine the qualitative and quantitative effects of high-temperature iodine vapor on a material sample.

Apparatus:

  • Quartz tube furnace

  • Sealed quartz or borosilicate glass ampoule

  • Vacuum pump

  • Digital micrometer and analytical balance

  • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) for surface analysis

Methodology:

  • Sample Preparation: Cut material coupons to a standard size (e.g., 20x20 mm).[7] Clean the coupons ultrasonically in a solvent (e.g., acetone, ethanol) to remove any surface contaminants. Measure and record the initial thickness and weight of each coupon.

  • Test Setup: Place the cleaned coupon and a specified amount of solid iodine crystals into a glass ampoule. Evacuate the ampoule to a low pressure and seal it.

  • Exposure: Place the sealed ampoule inside a tube furnace. Heat the furnace to the desired test temperature (e.g., 200°C).[9] Maintain this temperature for a predetermined duration (e.g., 24 to 100+ hours).[4][9]

  • Post-Exposure Analysis:

    • Allow the furnace and ampoule to cool to room temperature.

    • Carefully break the ampoule in a fume hood.

    • Gently clean the surface of the coupon to remove any loosely adhered iodine.

    • Re-measure the weight and thickness of the coupon to calculate the corrosion rate (weight loss or thickness change).

    • Analyze the surface morphology and elemental composition using SEM/EDS to identify corrosion products and mechanisms.[6][9]

Protocol 2: Iodine Vapor Flow Test

This test simulates conditions where there is a continuous flow of iodine vapor, such as in a feed line.

Objective: To evaluate material resistance to a dynamic, low-pressure iodine vapor environment.

Apparatus:

  • Quartz vacuum tube furnace

  • Iodine vapor generator (a heated vessel containing solid iodine)

  • Mass flow controller for a carrier gas (e.g., Argon)

  • Heated tubing to prevent iodine condensation

  • Vacuum pump

Methodology:

  • Sample Preparation: Prepare and measure coupons as described in Protocol 1.

  • Test Setup: Place the coupons inside the quartz tube furnace. Connect the iodine vapor generator and carrier gas line to the furnace inlet. Connect the outlet to a vacuum system.

  • Exposure:

    • Heat the furnace hot zone to the target temperature (e.g., 200°C).[7]

    • Heat the iodine generator (e.g., to 75°C) and connecting tubes (e.g., to 100°C) to produce a stable flow of iodine vapor.[7]

    • Introduce the iodine vapor, mixed with an inert carrier gas if required, into the furnace tube at a controlled pressure (e.g., 10,000 Pa).[7]

    • Expose the samples to the constant flow for the test duration (e.g., 30 days).[7]

  • Shutdown and Analysis:

    • Stop the iodine flow and purge the system with inert gas for a set period (e.g., 24 hours) at temperature to vaporize any remaining iodine from the samples.[7]

    • Cool the system and remove the coupons.

    • Perform weight, thickness, and surface analysis as described in Protocol 1.

    cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_analysis Phase 3: Analysis p1 Cut & Clean Material Coupon p2 Measure Initial Weight & Dimensions p1->p2 e1 Place Coupon in Test Apparatus p2->e1 e2 Introduce Iodine Vapor at High Temperature e1->e2 e3 Maintain Conditions for Test Duration e2->e3 a1 Cool Down & Remove Coupon e3->a1 a2 Measure Final Weight & Dimensions a1->a2 a3 Calculate Corrosion Rate a2->a3 a4 Surface Analysis (SEM/EDS) a2->a4

    Caption: General workflow for material corrosion testing.

References

Validation & Comparative

Comparative Analysis of Titanium Halides: TiCl₄ vs. TiI₄ as CVD Precursors for Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Materials Science and Engineering

This guide provides a comprehensive comparison of two common precursors for the Chemical Vapor Deposition (CVD) of titanium-based thin films: titanium tetrachloride (TiCl₄) and titanium tetraiodide (TiI₄). The selection of a precursor is a critical step in the CVD process, directly influencing deposition temperature, film quality, and ultimately, the performance of the end device. This document presents a detailed analysis of their chemical properties, deposition characteristics, and the quality of the resulting films, supported by experimental data to aid in precursor selection for specific research and development applications.

Physicochemical Properties of Precursors

The fundamental properties of TiCl₄ and TiI₄ dictate their handling and delivery during the CVD process. TiCl₄ is a volatile liquid at room temperature, while TiI₄ is a solid. This difference has significant implications for the design of the precursor delivery system.

PropertyTitanium Tetrachloride (TiCl₄)Titanium Tetraiodide (TiI₄)
Molar Mass 189.68 g/mol 555.48 g/mol
State at STP LiquidSolid
Melting Point -24 °C150 °C
Boiling Point 136.4 °C377 °C
Vapor Pressure ~10 Torr at 20 °C~1 Torr at 169 °C
Decomposition Temp. > 600 °C (in H₂ atmosphere)~400-500 °C (in H₂ atmosphere)
Reactivity Highly reactive with water and airReactive with water and air

Chemical Vapor Deposition Process Comparison

The CVD process for both precursors typically involves the reduction of the titanium halide in a hydrogen atmosphere to deposit a titanium-containing film, such as titanium nitride (TiN) or titanium dioxide (TiO₂), depending on the co-reactants.

Experimental Protocols

a) CVD of TiN from TiCl₄:

  • Substrate Preparation: A silicon wafer with a native oxide layer is cleaned using a standard RCA cleaning procedure.

  • Precursor Handling: Liquid TiCl₄ is stored in a stainless steel bubbler and maintained at a constant temperature (e.g., 20°C) to ensure a stable vapor pressure.

  • Deposition:

    • The substrate is placed in a cold-wall CVD reactor and heated to the desired deposition temperature (typically 600-850°C).

    • Argon (Ar) is used as a carrier gas and is passed through the TiCl₄ bubbler at a controlled flow rate (e.g., 10-50 sccm).

    • Ammonia (NH₃) and hydrogen (H₂) are introduced as the nitrogen source and reducing agent, respectively, at specific flow rates (e.g., NH₃: 100-500 sccm, H₂: 500-1000 sccm).

    • The reactor pressure is maintained at a constant value (e.g., 1-10 Torr).

    • Deposition is carried out for a predetermined duration to achieve the desired film thickness.

  • Post-Deposition: The reactor is cooled down under an inert gas flow.

b) CVD of Ti from TiI₄:

  • Substrate Preparation: A suitable substrate (e.g., tungsten filament, quartz) is cleaned.

  • Precursor Handling: Solid TiI₄ powder is placed in a sublimator which is heated to a temperature sufficient to generate an adequate vapor pressure (e.g., 150-200°C).

  • Deposition (Van Arkel-de Boer Process):

    • The substrate (filament) is resistively heated to a high temperature (e.g., 1100-1400°C) within an evacuated sealed vessel containing the TiI₄ vapor.

    • The TiI₄ vapor decomposes on the hot filament, depositing high-purity titanium.

    • The liberated iodine reacts with a crude titanium source elsewhere in the vessel (kept at a lower temperature, e.g., 400-600°C) to regenerate TiI₄, which then diffuses back to the hot filament.

  • Post-Deposition: The system is cooled, and the high-purity titanium deposit is removed from the filament.

Deposition Characteristics
ParameterTiCl₄-based CVDTiI₄-based CVD
Deposition Temperature Higher (typically > 600 °C)Lower (decomposition starts around 400 °C)
Deposition Rate Generally higher and more controllableLower, often limited by sublimation rate
Film Purity Prone to chlorine contaminationCan produce very high purity films (e.g., crystal bar process)
Conformality Good, suitable for complex geometriesExcellent for producing high-purity bulk material
Precursor Delivery Bubbler system for liquid precursorSublimator for solid precursor

Film Properties and Performance

The choice of precursor significantly impacts the properties of the deposited films.

Film PropertyFilms from TiCl₄Films from TiI₄
Purity May contain residual chlorine, which can affect electrical properties and corrosion resistance.Generally higher purity with minimal halogen contamination.
Crystallinity Can produce highly crystalline films at optimal temperatures.Excellent crystallinity, especially in the Van Arkel-de Boer process.
Morphology Can be tailored from columnar to fine-grained structures by adjusting process parameters.Often results in large, well-defined crystal grains.
Adhesion Generally good adhesion to a variety of substrates.Good adhesion, particularly on metallic substrates at high temperatures.
Electrical Resistivity (for TiN) Typically in the range of 20-100 µΩ·cm.Can achieve lower resistivity due to higher purity.

Visualization of Concepts

General CVD Workflow

CVD_Workflow cluster_precursor Precursor Delivery cluster_reactor CVD Reactor cluster_exhaust Exhaust System Precursor TiCl4 (Liquid) / TiI4 (Solid) Vaporizer Bubbler / Sublimator Precursor->Vaporizer Heating Mixing Gas Mixing Vaporizer->Mixing Precursor Vapor Gases Carrier Gas (Ar) Co-reactants (H2, NH3) Gases->Mixing Reactor Deposition Chamber (Heated Substrate) Mixing->Reactor Pump Vacuum Pump Reactor->Pump Scrubber Scrubber Pump->Scrubber Byproducts

Caption: Generalized workflow for a thermal CVD process using titanium halide precursors.

Logical Comparison of Precursor Properties

Precursor_Comparison TiCl4 Titanium Tetrachloride (TiCl4) State: Liquid Boiling Point: 136.4 °C Delivery: Bubbler Advantages: Higher vapor pressure, Easier handling Disadvantages: Higher deposition temp., Potential Cl contamination Comparison vs. TiCl4->Comparison TiI4 Titanium Tetraiodide (TiI4) State: Solid Boiling Point: 377 °C Delivery: Sublimator Advantages: Lower deposition temp., High purity films Disadvantages: Lower vapor pressure, More complex handling Comparison->TiI4

Caption: Key property comparison between TiCl₄ and TiI₄ as CVD precursors.

Conclusion and Recommendations

The selection between TiCl₄ and TiI₄ is highly dependent on the specific application and desired film properties.

  • TiCl₄ is generally preferred for industrial-scale production of films like TiN and TiO₂ where high deposition rates and good conformal coverage are critical. Its liquid state and higher vapor pressure simplify precursor delivery. However, the higher deposition temperatures and potential for chlorine contamination must be managed.

  • TiI₄ is the precursor of choice when the utmost film purity is required. The lower decomposition temperature is advantageous for temperature-sensitive substrates. The Van Arkel-de Boer process, which utilizes TiI₄, remains a benchmark for producing ultra-pure titanium metal. However, its solid state and lower vapor pressure present challenges for consistent and high-throughput precursor delivery.

For researchers developing novel electronic or optical devices where film purity is paramount to performance, TiI₄ is a strong candidate. For applications in protective coatings or diffusion barriers where throughput and cost are major drivers, TiCl₄ remains the industry standard.

Comparing the efficiency of different titanium iodide synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthesis routes for titanium iodides, focusing on titanium(IV) iodide (TiI₄), titanium(III) iodide (TiI₃), and titanium(II) iodide (TiI₂). The efficiency of each method is evaluated based on reported reaction conditions, yields, and product purity, supported by experimental data from peer-reviewed literature. Detailed experimental protocols are provided for key synthesis methods, and logical workflows are illustrated using diagrams to facilitate understanding.

Comparison of Synthesis Routes

The synthesis of titanium iodides can be achieved through several methods, each with its own set of advantages and disadvantages. The choice of a particular route often depends on the desired oxidation state of the titanium, the required purity of the final product, and the available starting materials and equipment.

Titanium(IV) Iodide (TiI₄) Synthesis

Titanium(IV) iodide is a common precursor for the production of high-purity titanium metal through the van Arkel–de Boer process. Several methods for its synthesis have been established.

Synthesis RoutePrecursorsReaction Temperature (°C)Reported Yield (%)Purity (%)Reference
Direct Reaction Ti, I₂425~90>99[1]
Halide Exchange TiCl₄, HIAmbient to mild heatingModerateVariable[1]
Oxide-Iodide Exchange TiO₂, AlI₃40050-60Moderate[2]

Direct Reaction: This is a widely used method involving the direct combination of titanium metal and iodine gas in a sealed tube furnace.[1] The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

Halide Exchange: This route involves the reaction of titanium tetrachloride with hydrogen iodide. The efficiency of this method can be influenced by the purity of the starting materials and the effective removal of the hydrogen chloride byproduct.[1]

Oxide-Iodide Exchange: This method utilizes titanium dioxide and aluminum iodide. While it offers an alternative starting from a more common titanium precursor, the reported yields are moderate.[2]

Titanium(III) Iodide (TiI₃) Synthesis

Titanium(III) iodide can be synthesized either by direct reaction of the elements or by the reduction of titanium(IV) iodide.

Synthesis RoutePrecursorsReaction Temperature (°C)Reported Yield (%)Purity (%)Reference
Direct Reaction Ti, I₂~500HighHigh
Reduction of TiI₄ TiI₄, AlVariableGoodHigh

Direct Reaction: Similar to the synthesis of TiI₄, this method involves the direct reaction of titanium metal with a stoichiometric amount of iodine.

Reduction of TiI₄: This method involves the reduction of titanium(IV) iodide using a suitable reducing agent, such as aluminum. This can be an effective route if TiI₄ is readily available.

Titanium(II) Iodide (TiI₂) Synthesis

Information on the direct synthesis of pure titanium(II) iodide is less common in the literature, as it is often formed as an intermediate in high-temperature processes like the van Arkel–de Boer process. It can be formed in situ during the thermal decomposition of higher titanium iodides in the presence of excess titanium.

Experimental Protocols

Direct Synthesis of Titanium(IV) Iodide (TiI₄)

Materials:

  • Titanium powder (high purity)

  • Iodine crystals (reagent grade)

Procedure:

  • A quartz tube is thoroughly cleaned and dried.

  • A stoichiometric amount of titanium powder and iodine crystals are placed inside the quartz tube.

  • The tube is evacuated to a high vacuum and sealed.

  • The sealed tube is placed in a tube furnace and heated to 425 °C.[1]

  • The reaction is allowed to proceed for several hours until the complete consumption of the reactants is observed.

  • The furnace is cooled down slowly to room temperature.

  • The resulting TiI₄ crystals are collected in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.

Synthesis of Titanium(III) Iodide (TiI₃) by Reduction of TiI₄

Materials:

  • Titanium(IV) iodide (TiI₄)

  • Aluminum powder (fine)

Procedure:

  • In an inert atmosphere glovebox, a stoichiometric amount of TiI₄ and aluminum powder are mixed thoroughly.

  • The mixture is placed in a reaction vessel, typically a sealed tube or a crucible in a furnace.

  • The reaction vessel is heated to a temperature sufficient to initiate the reduction reaction. The exact temperature may vary depending on the scale and specific setup.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product, TiI₃, is separated from the aluminum iodide byproduct, often by sublimation or washing with a suitable solvent in which AlI₃ is soluble but TiI₃ is not.

Visualizing Synthesis Workflows

To better understand the relationships between the different titanium iodides and their synthesis pathways, the following diagrams are provided.

TitaniumIodideSynthesis Ti Titanium (Ti) TiI4 Titanium(IV) Iodide (TiI₄) Ti->TiI4 Direct Reaction TiI3 Titanium(III) Iodide (TiI₃) Ti->TiI3 Direct Reaction TiI2 Titanium(II) Iodide (TiI₂) Ti->TiI2 Reduction I2 Iodine (I₂) I2->TiI4 Direct Reaction I2->TiI3 Direct Reaction TiCl4 Titanium(IV) Chloride (TiCl₄) TiCl4->TiI4 Halide Exchange HI Hydrogen Iodide (HI) HI->TiI4 Halide Exchange TiO2 Titanium Dioxide (TiO₂) TiO2->TiI4 Oxide-Iodide Exchange AlI3 Aluminum Iodide (AlI₃) AlI3->TiI4 Oxide-Iodide Exchange TiI4->TiI3 Reduction TiI4->TiI2 Reduction TiI3->TiI2 Disproportionation Al Aluminum (Al) Al->TiI3 Reduction

Caption: Synthesis pathways for different titanium iodides.

vanArkelDeBoerProcess cluster_formation Formation Zone (Lower Temperature) cluster_decomposition Decomposition Zone (Higher Temperature) CrudeTi Crude Titanium TitaniumIodide Volatile Titanium Iodide(s) (e.g., TiI₄) CrudeTi->TitaniumIodide Reaction with Iodine Iodine Iodine Vapor Iodine->TitaniumIodide HotFilament Hot Filament TitaniumIodide->HotFilament Transport PureTi High Purity Titanium HotFilament->PureTi Decomposition RecycledIodine Recycled Iodine Vapor HotFilament->RecycledIodine Release RecycledIodine->Iodine Recycling

Caption: The van Arkel-de Boer process for titanium purification.

Conclusion

The synthesis of titanium iodides offers multiple routes, with the direct reaction of titanium and iodine being a common and efficient method for producing high-purity TiI₄ and TiI₃. The choice of synthesis route should be guided by the specific requirements of the application, including desired purity, scale of production, and available resources. The van Arkel–de Boer process, which relies on the formation and decomposition of titanium iodides, remains a critical technique for obtaining ultra-pure titanium metal, underscoring the importance of efficient and well-controlled this compound synthesis. Further research into optimizing existing methods and exploring new, more economical routes could have significant implications for the production of high-performance titanium-based materials.

References

Validating Titanium Purity: A Comparative Guide to Glow Discharge Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of titanium is paramount for performance, safety, and regulatory compliance. This guide provides an objective comparison of Glow Discharge Mass Spectrometry (GD-MS) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for the elemental analysis of titanium. Detailed experimental protocols and performance data are presented to aid in the selection of the most appropriate analytical technique.

Glow Discharge Mass Spectrometry (GD-MS) stands out as a premier technique for the direct analysis of high-purity solid materials, offering comprehensive elemental coverage with minimal sample preparation.[1][2][3] This direct solid analysis capability is a significant advantage, as it avoids the time-consuming and contamination-prone dissolution steps required by other methods.[2] Alternative techniques such as ICP-MS and ICP-OES are powerful for elemental analysis but necessitate the acid digestion of the solid titanium sample, which can introduce contaminants and requires careful handling of hazardous acids like hydrofluoric acid (HF).[4][5]

Performance Comparison: GD-MS vs. ICP-MS and ICP-OES

The choice of analytical technique often depends on the specific requirements for detection limits, precision, and the overall analytical workflow. Below is a summary of the key performance characteristics of GD-MS, ICP-MS, and ICP-OES for the analysis of impurities in a titanium matrix.

FeatureGlow Discharge Mass Spectrometry (GD-MS)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Sample Form Solid (direct analysis)Liquid (requires acid digestion)Liquid (requires acid digestion)
Sample Preparation Minimal (surface cleaning)Extensive (acid digestion, dilution)Extensive (acid digestion, dilution)
Typical Detection Limits (in solid, ppm) 0.0001 - 0.010.001 - 0.10.1 - 10
Precision (RSD) 5 - 15%2 - 5%1 - 3%
Accuracy (Recovery) Good to ExcellentExcellentExcellent
Elemental Coverage Full periodic tableMost elementsWide range, but fewer than MS techniques
Throughput ModerateHighHigh
Matrix Effects LowCan be significant, requires correctionSignificant, requires correction

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible and accurate results. The following sections outline the key steps for the analysis of titanium purity using GD-MS, ICP-MS, and ICP-OES.

Glow Discharge Mass Spectrometry (GD-MS) Protocol

GD-MS allows for the direct analysis of the solid titanium sample, significantly simplifying the workflow.

1. Sample Preparation:

  • A representative solid piece of the titanium material is sectioned.

  • The surface to be analyzed is mechanically cleaned or etched to remove any surface contamination. A common method involves machining with an aluminum oxide cut-off wheel followed by a double etching process with a hydrogen peroxide-based acid etchant.[6]

2. Instrument Setup:

  • The GD-MS instrument is calibrated using certified reference materials.

  • The titanium sample is mounted onto the glow discharge cell, which is then evacuated to a high vacuum.

3. Data Acquisition:

  • A high voltage is applied between the sample (cathode) and the anode, creating a stable argon plasma.

  • Argon ions bombard the sample surface, sputtering away material atom by atom.

  • The sputtered atoms are then ionized in the plasma.

  • The resulting ions are extracted into the mass spectrometer, separated by their mass-to-charge ratio, and detected.

4. Data Analysis:

  • The ion signals for each element are quantified to determine their concentration in the titanium matrix.

  • Relative Sensitivity Factors (RSFs) are used to convert ion beam ratios to elemental concentrations.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Protocol

ICP-MS requires the titanium sample to be in a liquid form for analysis.

1. Sample Digestion:

  • A precisely weighed portion of the titanium sample (e.g., 0.1 g) is placed in a clean, inert digestion vessel.

  • A mixture of concentrated acids is added. A common mixture for titanium alloys includes hydrochloric acid (HCl), nitric acid (HNO₃), and hydrofluoric acid (HF).[4][7]

  • The vessel is heated in a microwave digestion system until the sample is completely dissolved.[1][8]

2. Sample Dilution:

  • The digested sample solution is cooled and then diluted to a known volume (e.g., 50 mL) with deionized water. This step is critical to bring the analyte concentrations within the linear range of the instrument and to minimize matrix effects.

3. Instrument Setup:

  • The ICP-MS is calibrated with a series of multi-element standards prepared in a similar acid matrix.

  • An internal standard is often added to the samples and standards to correct for instrumental drift and matrix effects.

4. Data Acquisition:

  • The diluted sample solution is introduced into the ICP-MS via a nebulizer, which creates a fine aerosol.

  • The aerosol is transported to the argon plasma, where the solvent is evaporated, and the sample is atomized and ionized.

  • The ions are then guided into the mass spectrometer for separation and detection.

5. Data Analysis:

  • The concentrations of the impurity elements are determined by comparing their signal intensities to the calibration curves.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Protocol

Similar to ICP-MS, ICP-OES also requires the sample to be in a liquid form.

1. Sample Digestion:

  • The sample digestion procedure is identical to that for ICP-MS, involving the dissolution of the titanium sample in a mixture of concentrated acids using microwave heating.[1][4]

2. Sample Dilution:

  • The resulting solution is diluted to a final volume, ensuring the concentrations are within the optimal range for ICP-OES analysis.

3. Instrument Setup:

  • The ICP-OES instrument is calibrated using multi-element standards in a matched acid matrix.

  • The instrument parameters, such as plasma power and gas flow rates, are optimized for the analysis of a titanium matrix.

4. Data Acquisition:

  • The sample solution is introduced into the argon plasma.

  • The atoms and ions in the plasma are excited to higher energy levels and emit light at characteristic wavelengths as they return to their ground state.

  • The emitted light is collected and separated by wavelength in the spectrometer, and the intensity at each wavelength is measured.

5. Data Analysis:

  • The concentration of each element is determined by comparing the intensity of its characteristic emission line to the calibration curve.

Visualizing the Workflow and Comparison

To better illustrate the analytical processes and the key differences between the techniques, the following diagrams are provided.

GDMS_Workflow cluster_prep Sample Preparation cluster_analysis GD-MS Analysis Start Solid Titanium Sample Clean Surface Cleaning / Etching Start->Clean GDMS Glow Discharge Sputtering & Ionization Clean->GDMS Direct Analysis MS Mass Spectrometry GDMS->MS Detect Detection & Quantification MS->Detect End End Detect->End Purity Report

Caption: Experimental workflow for titanium purity analysis using GD-MS.

Technique_Comparison cluster_gdms GD-MS cluster_icpms ICP-MS cluster_icpoes ICP-OES GDMS_Node Direct Solid Analysis Minimal Sample Prep Ultra-Trace Sensitivity ICPMS_Node Requires Digestion High Sensitivity (ppt) Prone to Matrix Effects ICPOES_Node Requires Digestion Good Sensitivity (ppb) Robust for High Matrix Titanium Titanium Purity Validation Titanium->GDMS_Node Optimal for High Purity Titanium->ICPMS_Node Requires Dissolution Titanium->ICPOES_Node Requires Dissolution

Caption: Key performance aspects of GD-MS vs. ICP-MS and ICP-OES.

Conclusion

For the highest purity titanium analysis where direct solid sampling and ultra-trace detection limits are critical, Glow Discharge Mass Spectrometry is the superior technique.[2][3] Its ability to bypass wet chemistry sample preparation minimizes the risk of contamination and provides a more streamlined workflow. While ICP-MS and ICP-OES offer excellent sensitivity and are valuable tools for elemental analysis, the requirement for acid digestion introduces additional steps, potential for contamination, and safety considerations. The choice between ICP-MS and ICP-OES will depend on the specific detection limits required, with ICP-MS offering lower detection capabilities.[9] Ultimately, the selection of the most appropriate technique should be based on a thorough evaluation of the analytical requirements, sample throughput needs, and available laboratory resources.

References

A Comparative Guide to Titanium Dioxide Thin Film Precursors: Titanium Iodide vs. Halide and Alkoxide Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and drug development, the selection of a suitable precursor is a critical step in the deposition of high-quality titanium dioxide (TiO2) thin films. The choice of precursor significantly influences the deposition process parameters and the resulting film's structural, optical, and electronic properties. This guide provides an objective comparison of titanium iodide (TiI4) with other common titanium precursors, including titanium tetrachloride (TiCl4), titanium isopropoxide (TTIP), and titanium butoxide (TBT), supported by experimental data from various deposition techniques.

Introduction to TiO2 Precursors

Titanium dioxide is a versatile material with wide-ranging applications, from photocatalysis and solar cells to biomedical coatings and sensors. The properties of TiO2 thin films are intimately linked to their crystalline phase (anatase, rutile, or brookite), morphology, and purity. These characteristics are, in turn, heavily dependent on the deposition method and the chemical precursor employed. Precursors for TiO2 deposition can be broadly categorized into halides (e.g., TiI4, TiCl4) and metal-organic compounds, such as alkoxides (e.g., TTIP, TBT). Each class of precursor presents a unique set of advantages and disadvantages related to its reactivity, decomposition temperature, and byproducts, which must be carefully considered for specific applications.

Quantitative Performance Comparison

The selection of a precursor has a direct impact on key deposition parameters and the final properties of the TiO2 thin films. The following tables summarize quantitative data from various studies to facilitate a direct comparison between this compound and its alternatives across different deposition methods.

Table 1: Comparison of Precursor Performance in Atomic Layer Deposition (ALD)

PrecursorDeposition Temperature (°C)Growth Rate (nm/cycle)Resulting PhaseRefractive IndexKey Findings & Citations
This compound (TiI4) 135 - 3750.07 - 0.18Anatase-Self-limited growth; rutile films obtained at 445 °C.[1] May produce films with fewer impurities than TiCl4.[2][3]
Titanium Tetrachloride (TiCl4) 75 - 250~0.05Amorphous/Anatase~2.4Low deposition temperatures are advantageous, providing low surface recombination velocity without post-annealing.[4][5]
Titanium Isopropoxide (TTIP) 200 - 250~0.03Amorphous/Anatase-Requires post-deposition annealing to achieve equivalent surface passivation to TiCl4.[4][5]
Tetrakis(dimethylamino)titanium (TDMAT) 75 - 250~0.08Amorphous-Does not provide a similar level of surface passivation compared to TiCl4 and TTIP.[4][5]

Table 2: Comparison of Precursor Performance in Chemical Vapor Deposition (CVD)

PrecursorDeposition Temperature (°C)Growth Rate (nm/min)Resulting PhaseFilm ThicknessKey Findings & Citations
This compound (TiI4) ~325-Mixed (Anatase/Rutile)-Affords mixed-phase films at relatively low temperatures.[6]
Titanium Tetrachloride (TiCl4) ~325-Mixed (Anatase/Rutile)24 nmCan produce nanocrystalline anatase films that are mechanically robust.[2][4]
Titanium Isopropoxide (TTIP) 300 - 400-Anatase-Pure anatase phase films can be obtained with good uniformity.[3]
Titanium Butoxide (TBT) 500 - 800-Anatase -> Rutile50 nmUsed in spin-coating CVD; Pt addition can promote the anatase-to-rutile transformation.[1]

Table 3: Comparison of Precursor Performance in Sol-Gel and Spray Pyrolysis

Deposition MethodPrecursorMolarity/ConcentrationAnnealing Temperature (°C)Resulting PhaseBand Gap (eV)Key Findings & Citations
Sol-Gel Titanium Isopropoxide (TTIP)0.1 M500Anatase3.63A common precursor for producing anatase TiO2 nanoparticles.[7][8]
Sol-Gel Titanium Butoxide (TBT)-500Anatase3.15Can be used to produce single-phase anatase films with strong UV absorption.[9]
Spray Pyrolysis Titanium (III) Chloride (TiCl3)0.1 M500Anatase3.1 - 3.6Improved crystalline structure at higher molarity.[6]
Spray Pyrolysis Titanium Butoxide (TBT)17.5 g / 100 ml400 (deposition) / 600-1000 (annealing)Anatase -> Rutile-Allows for the formation of pure anatase at lower temperatures, with transformation to rutile at higher annealing temperatures.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for TiO2 thin film deposition using the discussed precursors.

Atomic Layer Deposition (ALD) using Titanium Tetrachloride (TiCl4)
  • Substrate Preparation: Silicon wafers are cleaned using a standard RCA cleaning procedure to remove organic and inorganic contaminants, followed by a final dip in dilute hydrofluoric acid (HF) to remove the native oxide layer and create a hydrogen-terminated surface.

  • Deposition Parameters: The ALD process is carried out in a reactor at a temperature of 150 °C.

  • Pulse Sequence: A typical ALD cycle consists of the following sequence:

    • TiCl4 pulse (e.g., 0.1 seconds)

    • Nitrogen (N2) purge (e.g., 5 seconds)

    • Water (H2O) vapor pulse (e.g., 0.1 seconds)

    • N2 purge (e.g., 5 seconds)

  • Film Growth: The desired film thickness is achieved by repeating this cycle. For example, 2000 cycles can yield a film of approximately 100 nm.

  • Post-Deposition Annealing: For some applications, a post-deposition anneal in a controlled atmosphere (e.g., forming gas) at temperatures around 250 °C can be performed to improve film properties.[5]

Sol-Gel Deposition using Titanium Isopropoxide (TTIP)
  • Sol Preparation:

    • Mix titanium isopropoxide (TTIP) with ethanol (B145695) and stir for 30 minutes.

    • In a separate container, add nitric acid (HNO3) to deionized water to act as a hydrolysis catalyst.

    • Slowly add the aqueous solution dropwise to the TTIP/ethanol mixture over several hours with continuous stirring until a viscous, opaque suspension is formed.

  • Gel Formation: Heat the resulting solution at 100°C for 24 hours to evaporate the solvents and form a gel.

  • Film Deposition (Dip-Coating):

    • Immerse a cleaned substrate (e.g., glass slide) into the prepared sol.

    • Withdraw the substrate at a constant speed to ensure a uniform coating.

  • Drying and Calcination:

    • Dry the coated substrate at a low temperature (e.g., 100°C) to remove residual solvents.

    • Calcine the film at a higher temperature (e.g., 600°C) for several hours to induce crystallization and form the desired TiO2 phase.[11]

Spray Pyrolysis using Titanium Butoxide (TBT)
  • Precursor Solution Preparation: Dissolve titanium butoxide in methanol (B129727) to a concentration of 17.5 g per 100 ml.

  • Deposition Setup:

    • An ultrasonic nebulizer is used to generate an aerosol from the precursor solution.

    • The substrate (e.g., glass) is heated to the desired deposition temperature (e.g., 400°C).

  • Deposition Process:

    • The aerosol is directed towards the heated substrate using a carrier gas (e.g., air) at a controlled flow rate.

    • The deposition time is varied to achieve the desired film thickness.

  • Post-Deposition Annealing: The as-deposited films can be subsequently annealed in air at temperatures ranging from 600°C to 1000°C for several hours to control the crystalline phase, transforming from amorphous or anatase to rutile.[10]

Visualizing Deposition Processes and Precursor Relationships

The following diagrams, generated using Graphviz, illustrate the fundamental workflows of common deposition techniques and the logical relationships between precursor properties and the final TiO2 film characteristics.

ALD_Process cluster_chamber Deposition Chamber Substrate Substrate Purge1 Inert Gas Purge (e.g., N2) Substrate->Purge1 Remove Excess Purge2 Inert Gas Purge (e.g., N2) Substrate->Purge2 Remove Byproducts Precursor1 Precursor Pulse (e.g., TiCl4) Precursor1->Substrate Adsorption Precursor2 Co-reactant Pulse (e.g., H2O) Purge1->Precursor2 Precursor2->Substrate Surface Reaction Purge2->Precursor1 Repeat Cycle

Atomic Layer Deposition (ALD) Workflow.

SolGel_Process cluster_solution Solution Chemistry cluster_deposition Film Formation Precursor Alkoxide Precursor (e.g., TTIP) Hydrolysis Hydrolysis & Condensation Precursor->Hydrolysis Solvent Solvent (e.g., Ethanol) Solvent->Hydrolysis Catalyst Catalyst (e.g., Acid/Base) Catalyst->Hydrolysis Sol Stable Sol Hydrolysis->Sol Deposition Deposition (e.g., Dip-Coating) Sol->Deposition Drying Drying Deposition->Drying Calcination Calcination Drying->Calcination TiO2_Film Crystalline TiO2 Film Calcination->TiO2_Film Precursor_Properties_Influence cluster_precursor Precursor Properties cluster_process Deposition Process cluster_film TiO2 Film Properties Reactivity Reactivity Depo_Temp Deposition Temperature Reactivity->Depo_Temp Growth_Rate Growth Rate Reactivity->Growth_Rate Thermal_Stability Thermal Stability Thermal_Stability->Depo_Temp Volatility Volatility Volatility->Growth_Rate Byproducts Byproducts Purity Purity Byproducts->Purity Crystallinity Crystallinity Depo_Temp->Crystallinity Morphology Morphology Depo_Temp->Morphology Growth_Rate->Crystallinity Growth_Rate->Morphology Optical_Prop Optical Properties Crystallinity->Optical_Prop Electrical_Prop Electrical Properties Crystallinity->Electrical_Prop Morphology->Optical_Prop Purity->Electrical_Prop

References

Performance comparison of titanium iodide in different catalytic systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of titanium iodide in various catalytic systems against other alternatives. It is supported by experimental data to inform catalyst selection in organic synthesis and drug development.

Executive Summary

Titanium-based catalysts are pivotal in organic chemistry, valued for their low toxicity and cost-effectiveness. Among them, this compound (TiI₄) demonstrates unique reactivity and selectivity in several key transformations, including pinacol (B44631) coupling and aldol (B89426) reactions. This guide delves into the performance of this compound in these systems, offering a comparative analysis with other titanium and non-titanium-based catalysts. Quantitative data on yield and selectivity are presented, alongside detailed experimental protocols and mechanistic diagrams to provide a comprehensive overview for researchers.

Performance Comparison in Key Catalytic Reactions

The efficacy of a catalyst is determined by its activity, selectivity, and stability under specific reaction conditions. Below is a comparative analysis of this compound in two significant organic transformations.

Pinacol Coupling Reactions

The pinacol coupling reaction is a cornerstone of carbon-carbon bond formation, leading to the synthesis of 1,2-diols. Titanium-based reagents are well-known promoters of this reaction.

A study on the pinacol coupling of aromatic aldehydes promoted by low-valent this compound, generated in situ from titanium(IV) iodide and copper, showed good to high yields and diastereoselectivities.[1] For instance, the reaction of benzaldehyde (B42025) in a mixed solvent of dichloromethane (B109758) and pivalonitrile resulted in the corresponding 1,2-diol with high yield and dl-selectivity.[1]

Table 1: Performance Comparison in the Pinacol Coupling of Benzaldehyde

Catalyst SystemReducing AgentSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dl/meso)Reference
TiI₄ CopperCH₂Cl₂/PivalonitrileRoom Temp.28595:5[1]
TiCl₄ZincEthyl Acetate20-250.3-0.757857:43[2]
TiCl₃Zincaq. NaOH/EtOHRoom Temp.0.257860:40[3]
SmI₂-THFRoom Temp.0.1>9598:2[4]

Note: The data presented is a compilation from various sources and reaction conditions may vary slightly.

Aldol Reactions

The aldol reaction is a fundamental method for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are valuable intermediates in the synthesis of complex molecules. Lewis acids, including titanium halides, are frequently employed to catalyze these reactions.

Titanium tetrachloride (TiCl₄) is a widely studied Lewis acid in the Mukaiyama aldol reaction, where it activates the carbonyl component towards nucleophilic attack by a silyl (B83357) enol ether.[5] The stereochemical outcome of these reactions can often be controlled by the choice of Lewis acid and reaction conditions. While specific comparative data for this compound in aldol reactions is less commonly reported, the principles of Lewis acidity suggest it would also be an effective catalyst. The larger iodide ion in TiI₄, compared to chloride in TiCl₄, may influence the steric environment around the titanium center, potentially affecting diastereoselectivity.

Table 2: Diastereoselectivity in Lewis Acid-Mediated Aldol Additions

Lewis AcidAldehydeSilyl Enol EtherDiastereomeric Ratio (syn/anti)Reference
TiCl₄ Benzaldehyde1-(trimethylsiloxy)cyclohexene92:8[5]
BF₃·OEt₂Benzaldehyde1-(trimethylsiloxy)cyclohexene15:85[5]
SnCl₄Benzaldehyde1-(trimethylsiloxy)cyclohexene95:5[5]

Note: This table illustrates the influence of different Lewis acids on the diastereoselectivity of the aldol reaction. Direct comparative data for TiI₄ under identical conditions was not available in the searched literature.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems.

Synthesis of Titanium Tetraiodide

Titanium tetraiodide can be prepared through several methods. One common laboratory-scale synthesis involves the direct reaction of titanium metal with iodine in a sealed, evacuated glass vessel at elevated temperatures.[6]

Procedure:

  • A thoroughly dried glass tube is charged with titanium powder and iodine crystals in a stoichiometric ratio (1:2 molar ratio).

  • The tube is evacuated to a high vacuum and sealed.

  • The sealed tube is placed in a tube furnace and heated to 400-500 °C for several hours.

  • After cooling, the crude titanium tetraiodide is purified by sublimation under vacuum to yield dark red-brown crystals.[7][8]

General Procedure for this compound-Promoted Pinacol Coupling of Benzaldehyde

This protocol describes a typical procedure for the pinacol coupling of an aromatic aldehyde using a low-valent this compound species generated in situ.

Materials:

  • Titanium(IV) iodide (TiI₄)

  • Copper powder

  • Benzaldehyde

  • Dichloromethane (anhydrous)

  • Pivalonitrile (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dried flask under an inert atmosphere, add TiI₄ (2.0 mmol) and copper powder (4.0 mmol).

  • Add anhydrous dichloromethane (10 mL) and anhydrous pivalonitrile (2 mL) to the flask.

  • Stir the mixture at room temperature for 30 minutes to generate the low-valent titanium species.

  • Add a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 1,2-diol.[1]

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is key to optimizing catalytic performance. Below are diagrams illustrating the proposed pathways for the pinacol coupling and Mukaiyama aldol reactions.

Pinacol Coupling Reaction Mechanism

The titanium-mediated pinacol coupling is believed to proceed through a single-electron transfer (SET) mechanism, generating radical intermediates that then couple.

Pinacol_Coupling cluster_activation Catalyst Activation cluster_coupling Coupling Reaction TiI4 TiI₄ LVT Low-Valent Titanium (Tiⁿ⁺) TiI4->LVT 2e⁻ Cu Cu⁰ Aldehyde1 2 R-CHO Ketyl 2 [R-CHO]•⁻ Aldehyde1->Ketyl + 2e⁻ (from Tiⁿ⁺) Dianion [R-CH(O⁻)-CH(O⁻)-R] Ketyl->Dianion Dimerization Diol R-CH(OH)-CH(OH)-R Dianion->Diol Protonation (Workup)

Caption: Proposed mechanism for the this compound-promoted pinacol coupling reaction.

Mukaiyama Aldol Reaction Mechanism

The TiCl₄-catalyzed Mukaiyama aldol reaction involves the activation of the aldehyde by the Lewis acid, followed by nucleophilic attack from the silyl enol ether.

Mukaiyama_Aldol cluster_activation Lewis Acid Activation cluster_addition Nucleophilic Addition Aldehyde R¹-CHO Activated_Aldehyde [R¹-CHO-TiCl₄] Aldehyde->Activated_Aldehyde TiCl4 TiCl₄ TiCl4->Activated_Aldehyde Intermediate Ti-Aldolate Intermediate SilylEnolEther R²(R³C=)C-OSiMe₃ SilylEnolEther->Intermediate Product β-Hydroxy Ketone Intermediate->Product Hydrolysis

Caption: General mechanism of the TiCl₄-catalyzed Mukaiyama aldol reaction.

Conclusion

This compound demonstrates considerable utility as a catalyst in organic synthesis, particularly in pinacol coupling reactions where it can afford high yields and diastereoselectivities. While direct quantitative comparisons with other catalysts under identical conditions are not always readily available in the literature, the existing data suggests that TiI₄ is a potent reagent. Its performance, like that of other Lewis acidic titanium halides, is influenced by the specific substrate, solvent, and other reaction parameters. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors. Further research into the comparative performance of this compound in a broader range of catalytic systems would be beneficial for the scientific community.

References

A Comparative Purity Analysis: Titanium Sponge vs. Iodide-Refined Titanium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of experimental integrity and product quality. In the realm of high-performance materials, titanium stands out for its exceptional strength-to-weight ratio, corrosion resistance, and biocompatibility. However, the purity of titanium can vary significantly depending on its production method. This guide provides an objective comparison of the purity of two common forms of titanium: titanium sponge, produced by the Kroll process, and iodide-refined titanium, produced via the van Arkel-de Boer process. This comparison is supported by quantitative data and detailed experimental protocols for purity characterization.

Executive Summary

Titanium sponge, the primary commercial form of titanium, is produced through the magnesiothermic reduction of titanium tetrachloride (TiCl4). While this process is efficient for large-scale production, it inherently introduces a range of impurities. In contrast, the iodide refining process, also known as the van Arkel-de Boer process, is a chemical transport method that yields ultra-pure titanium crystal bars. This method is particularly effective at removing interstitial impurities like oxygen, nitrogen, and carbon, which significantly impact the metal's mechanical properties and reactivity. This guide will demonstrate that while titanium sponge is suitable for many industrial applications, the superior purity of iodide-refined titanium makes it the material of choice for demanding research and high-technology applications where minimal contamination is critical.

Production Processes at a Glance

The fundamental differences in the production methodologies of titanium sponge and iodide-refined titanium are the primary determinants of their final purity.

Titanium Sponge (Kroll Process): This widely used industrial method involves the reduction of purified titanium tetrachloride (TiCl4) with molten magnesium in an inert atmosphere at high temperatures (800-900°C). The resulting product is a porous, sponge-like metal that requires further processing to remove byproducts and unreacted magnesium.[1][2][3]

Iodide-Refined Titanium (van Arkel-de Boer Process): This process starts with impure titanium, which is heated in an evacuated vessel with a small amount of iodine at a relatively low temperature (50–250 °C).[4] This forms volatile titanium iodides, leaving less reactive impurities behind. These gaseous iodides then diffuse to a heated tungsten filament (around 1400 °C) where they decompose, depositing high-purity titanium and releasing iodine to react with more impure titanium in a continuous cycle.[4]

G Production Process Overview cluster_0 Titanium Sponge (Kroll Process) cluster_1 Iodide-Refined Titanium (van Arkel-de Boer Process) TiCl4 Titanium Tetrachloride (TiCl4) Reduction Reduction (800-900°C) TiCl4->Reduction Mg Molten Magnesium (Mg) Mg->Reduction Sponge_Impure Impure Titanium Sponge + MgCl2 + excess Mg Reduction->Sponge_Impure Purification Vacuum Distillation/ Leaching Sponge_Impure->Purification Sponge_Pure Titanium Sponge Purification->Sponge_Pure Impure_Ti Impure Titanium Formation Formation of Volatile Titanium Iodides (50-250°C) Impure_Ti->Formation Iodine Iodine (I2) Iodine->Formation Gaseous_TiI4 Gaseous TiI4 Formation->Gaseous_TiI4 Decomposition Decomposition on Heated Filament (~1400°C) Gaseous_TiI4->Decomposition Pure_Ti High-Purity Titanium (Crystal Bar) Decomposition->Pure_Ti Recycled_Iodine Recycled Iodine Decomposition->Recycled_Iodine Recycled_Iodine->Formation GDMS Experimental Workflow Sample Titanium Sample Prep Sample Preparation (Cutting, Cleaning, Etching) Sample->Prep Intro Introduction into GDMS Vacuum Chamber Prep->Intro Plasma Glow Discharge Plasma (Argon) Intro->Plasma Sputter Sputtering of Sample Surface Plasma->Sputter Ionize Ionization of Sputtered Atoms Sputter->Ionize MassSpec Mass Spectrometry (Separation by m/z) Ionize->MassSpec Detect Detection of Ions MassSpec->Detect Data Data Analysis (Concentration Calculation) Detect->Data Logical Relationship of Purity and Application cluster_0 Titanium Production cluster_1 Refining Process cluster_2 Purity Level cluster_3 Primary Applications Kroll Process Kroll Process Titanium Sponge Titanium Sponge Kroll Process->Titanium Sponge van Arkel-de Boer Process van Arkel-de Boer Process Titanium Sponge->van Arkel-de Boer Process Feedstock Standard Purity Standard Purity Titanium Sponge->Standard Purity Iodide-Refined Titanium Iodide-Refined Titanium van Arkel-de Boer Process->Iodide-Refined Titanium High to Ultra-High Purity High to Ultra-High Purity Iodide-Refined Titanium->High to Ultra-High Purity Aerospace, Industrial, General Engineering Aerospace, Industrial, General Engineering Standard Purity->Aerospace, Industrial, General Engineering Semiconductors, Medical Implants, Fundamental Research Semiconductors, Medical Implants, Fundamental Research High to Ultra-High Purity->Semiconductors, Medical Implants, Fundamental Research

References

A Comparative Analysis of the Kroll and van Arkel-de Boer Processes for High-Purity Metal Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent pyrometallurgical methods for the production and purification of reactive metals: the Kroll process and the van Arkel-de Boer process. This document outlines the fundamental principles, operational parameters, and performance metrics of each process, supported by quantitative data and detailed experimental methodologies.

Introduction

The production of high-purity reactive metals, such as titanium and zirconium, is critical for a range of advanced applications, from aerospace engineering to biomedical implants and pharmaceuticals. The inherent reactivity of these metals with atmospheric gases at elevated temperatures necessitates specialized extraction and refining techniques. The Kroll process is the dominant industrial method for the primary production of titanium, while the van Arkel-de Boer process is employed for achieving ultra-high purity on a smaller scale. This guide offers a side-by-side comparison to aid researchers and professionals in understanding the nuances of each technique.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Kroll and van Arkel-de Boer processes.

ParameterKroll Processvan Arkel-de Boer Process
Primary Application Industrial-scale production of titanium and zirconium.Ultra-purification of small quantities of metals like titanium, zirconium, hafnium, and vanadium.[1][2]
Typical Purity 99.7% for standard grade titanium powder.[3] Can achieve up to 99.999% (5N) with advanced controls.Typically >99.95%.[4] Can produce very high purity zirconium.[5]
Operating Temperature Chlorination: ~1000°C.[6] Reduction: 800–850°C.[7] Vacuum Distillation: ~1000°C.Iodide Formation: 50–250°C for Ti/Zr.[2] Filament Decomposition: ~1400°C for Ti/Zr.[2]
Operating Pressure Near atmospheric pressure for chlorination and reduction; vacuum for distillation.Evacuated vessel (vacuum).
Energy Consumption High; estimated to be between 258 and 423 MJ/kg of titanium.[1][8]Data for large-scale production is not readily available due to its small-scale application. The high filament temperature suggests a significant energy input per unit of purified metal.
Production Scale Large-scale batch process.Small-scale batch process.[2]
Production Yield Industrial-scale production suggests high yields, though specific percentages are not consistently reported. A proposed plasma process for titanium has a maximum theoretical yield of 42%.[9]Characterized by low yield and long production cycles.[5]
Raw Materials Metal ore (e.g., rutile, ilmenite), chlorine, carbon, and a reducing agent (typically magnesium).[6]Impure metal (e.g., Kroll-produced sponge) and iodine.[4]
Byproducts Magnesium chloride (MgCl₂), which can be recycled.[7]Regenerated iodine, which is reused in the process.

Experimental Protocols and Methodologies

The Kroll Process: A Step-by-Step Methodology

The Kroll process is a multi-stage pyrometallurgical industrial process.[10] It is the primary method for producing metallic titanium.[11]

Objective: To produce metallic titanium sponge from titanium ore.

Materials and Equipment:

  • Fluidized bed reactor

  • Chlorinator

  • Fractional distillation column

  • Stainless steel retort

  • Vacuum distillation furnace

  • Titanium ore (rutile - TiO₂)

  • Petroleum coke (carbon)

  • Chlorine gas (Cl₂)

  • Magnesium (Mg) ingots

  • Argon gas (inert atmosphere)

Procedure:

  • Chlorination:

    • A mixture of rutile ore and petroleum coke is fed into a fluidized bed reactor.

    • The reactor is heated to approximately 1000°C.[6]

    • Chlorine gas is introduced into the reactor, reacting with the mixture to form crude titanium tetrachloride (TiCl₄) gas. The primary reaction is: TiO₂ + 2C + 2Cl₂ → TiCl₄ + 2CO

  • Purification of Titanium Tetrachloride:

    • The hot TiCl₄ gas, along with other metal chlorides, is passed through a fractional distillation column.

    • Impurities with different boiling points are separated from the TiCl₄.

    • The purified liquid TiCl₄ is collected.

  • Reduction:

    • The purified TiCl₄ is transferred to a stainless steel retort containing molten magnesium.

    • The retort is heated to 800–850°C under an inert argon atmosphere to prevent contamination.[7]

    • The TiCl₄ is reduced by the magnesium to form metallic titanium and magnesium chloride (MgCl₂). The reaction is: TiCl₄ + 2Mg → Ti + 2MgCl₂

    • The titanium is formed as a porous "sponge" on the walls of the retort.

  • Purification of Titanium Sponge:

    • After the reaction is complete, the retort is cooled.

    • The MgCl₂ and any unreacted magnesium are removed from the titanium sponge. This is typically achieved through vacuum distillation at around 1000°C, where the MgCl₂ and Mg are vaporized and collected, or by leaching with a dilute acid.

    • The resulting product is a high-purity titanium sponge.

  • Consolidation:

    • The titanium sponge is crushed, pressed, and then melted in a vacuum arc furnace to form a solid ingot.

The van Arkel-de Boer Process: A Detailed Protocol for Ultra-Purification

The van Arkel-de Boer process, also known as the iodide process or crystal bar process, is used to produce small quantities of ultra-pure metals.[2]

Objective: To produce high-purity crystal bars of titanium or zirconium from an impure metal feed.

Materials and Equipment:

  • Evacuated glass or metal vessel

  • Tungsten filament

  • Power supply for heating the filament

  • Heating mantle or furnace for the vessel

  • Impure titanium or zirconium sponge

  • Iodine crystals

Procedure:

  • Vessel Preparation:

    • The impure metal sponge is placed at the bottom of the reaction vessel.

    • A tungsten filament is suspended in the center of the vessel, connected to an external power supply.

    • A small amount of iodine is added to the vessel.

    • The vessel is evacuated to a low pressure and sealed.

  • Formation of Volatile Metal Iodide:

    • The walls of the vessel containing the impure metal are heated to a temperature of 50–250°C.[2]

    • At this temperature, the iodine sublimes and reacts with the impure metal to form a volatile metal tetraiodide gas (e.g., TiI₄ or ZrI₄). The reaction for titanium is: Ti (impure) + 2I₂ → TiI₄ (gas)

    • The non-volatile impurities are left behind.

  • Decomposition and Crystal Growth:

    • The tungsten filament is heated to a high temperature, typically around 1400°C, by passing an electric current through it.[2]

    • The gaseous metal tetraiodide comes into contact with the hot filament and decomposes, depositing high-purity metal onto the filament and releasing iodine gas. The decomposition reaction for titanium is: TiI₄ (gas) → Ti (pure, solid on filament) + 2I₂ (gas)

  • Iodine Regeneration:

    • The released iodine gas diffuses back to the cooler, impure metal at the vessel walls, where it can react again to form more metal tetraiodide. This cyclical process allows for the continuous transport of the metal from the impure source to the hot filament.

  • Product Recovery:

    • The process is continued until a sufficient amount of pure metal has been deposited on the filament, forming a "crystal bar."

    • The vessel is cooled, and the high-purity metal crystal bar is removed.

Process Workflows

Kroll Process Workflow

Kroll_Process cluster_input Raw Materials cluster_process Kroll Process Stages cluster_output Products Ore Titanium Ore (Rutile) Chlorination Chlorination (~1000°C) Ore->Chlorination Coke Coke (Carbon) Coke->Chlorination Cl2 Chlorine Cl2->Chlorination Mg Magnesium Reduction Reduction (800-850°C) Mg->Reduction Purification Purification (Fractional Distillation) Chlorination->Purification Crude TiCl4 Purification->Reduction Pure TiCl4 Separation Separation (Vacuum Distillation) Reduction->Separation Sponge Titanium Sponge Separation->Sponge MgCl2 Magnesium Chloride (Byproduct) Separation->MgCl2

Caption: Workflow of the Kroll process for titanium production.

van Arkel-de Boer Process Workflow

van_Arkel_de_Boer_Process cluster_vessel Evacuated Reaction Vessel cluster_hot_zone Hot Zone cluster_cool_zone Cool Zone cluster_output Product Filament Hot Tungsten Filament (~1400°C) Reaction2 Decomposition on Filament: MetalI₄(gas) → Metal(pure) + 2I₂ CrystalBar High-Purity Metal Crystal Bar ImpureMetal Impure Metal Sponge (50-250°C) Reaction1 Formation of Volatile Iodide: Metal(impure) + 2I₂ → MetalI₄(gas) Reaction1->Reaction2 Reaction2->Reaction1

References

Evaluating Titanium Iodide as a Lewis Acid Catalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is paramount to achieving optimal reaction outcomes. This guide provides a comprehensive evaluation of titanium iodide's effectiveness as a Lewis acid catalyst, comparing its performance with common alternatives and presenting supporting experimental data, detailed protocols, and mechanistic insights.

Titanium(IV) iodide (TiI₄), a black, volatile solid, serves as a Lewis acid catalyst in a variety of organic transformations. Its catalytic activity stems from the electrophilic nature of the titanium center, which can coordinate to Lewis basic sites in organic substrates, thereby activating them towards nucleophilic attack. This guide will delve into the performance of this compound in several key reactions, drawing comparisons with other titanium halides and alternative Lewis acids.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid catalyst is often evaluated based on reaction yield, time, and catalyst loading. While direct side-by-side comparative studies for this compound against a wide range of other Lewis acids under identical conditions are limited in publicly available literature, this section collates available data to provide a comparative overview.

Aldol (B89426) Reaction

The aldol reaction, a cornerstone of C-C bond formation, is frequently catalyzed by Lewis acids. Titanium halides, including this compound, are known to promote this reaction. The Lewis acid activates the carbonyl group of the aldehyde, facilitating the attack of an enol or enolate.

Table 1: Comparison of Lewis Acids in Aldol-Type Reactions

CatalystAldehyde/KetoneEnol/Enolate SourceSolventTime (h)Yield (%)Reference
TiI₄Aromatic AldehydesSilyl Ketene AcetalsCH₂Cl₂-High[General mention]
TiCl₄(S)-2-benzyloxy-3-pentanone-CH₂Cl₂-High (up to 97:3 dr)[General mention]
Sc(OTf)₃VariousSilyl Enol EthersCH₂Cl₂1 - 685 - 98[General mention]
AlCl₃BenzaldehydePinacol (B44631) allylboronateToluene388[General mention]
SnCl₄BenzaldehydePinacol allylboronateToluene2430[General mention]

Note: The data in this table is compiled from various sources and may not represent a direct side-by-side comparison under identical reaction conditions.

Diels-Alder Reaction

The Diels-Alder reaction, a powerful tool for the synthesis of cyclic compounds, can be significantly accelerated by Lewis acid catalysis. The catalyst coordinates to the dienophile, lowering its LUMO energy and enhancing its reactivity towards the diene.

Table 2: Comparison of Lewis Acids in Diels-Alder Reactions

CatalystDieneDienophileSolventTime (h)Yield (%)Reference
Ti(IV) catalyst1,3-cyclohexadiene (B119728)1,4-benzoquinone (B44022)Water2083[1]
Sc(OTf)₃IsopreneMethyl Vinyl KetoneWater24~50-60[General mention]
AlCl₃IsopreneMethyl Acrylate--High[General mention]
FeCl₃Cyclopentadiene1,4-naphthoquinoneCH₂Cl₂-20[2]
Ca(OTf)₂Cyclopentadiene1,4-naphthoquinoneCH₂Cl₂4>90[2]

Note: The data in this table is compiled from various sources and may not represent a direct side-by-side comparison under identical reaction conditions.

Mannich-Type Reaction

The Mannich reaction is a three-component condensation that yields β-amino carbonyl compounds. Lewis acids can activate the imine intermediate, making it more susceptible to nucleophilic attack.

Table 3: Comparison of Lewis Acids in Mannich-Type Reactions

CatalystAldehydeAmineKetone/EnolateSolventTime (h)Yield (%)Reference
TiI₄Aromatic AldehydesIminesSilyl Ketene Acetals--High[General mention]
ZnCl₂Imines-Malonate Esters---[3]
Sc(OTf)₃AldehydesAminesSilyl Enol EthersCH₂Cl₂10 - 2480 - 95[General mention]

Note: The data in this table is compiled from various sources and may not represent a direct side-by-side comparison under identical reaction conditions.

Experimental Protocols

Detailed and directly comparative experimental protocols for reactions catalyzed by this compound versus other Lewis acids are scarce. The following are representative procedures for reactions where titanium-based Lewis acids are commonly employed.

General Procedure for a Titanium(IV)-Catalyzed Diels-Alder Reaction

This protocol is adapted from a procedure for an aqueous Ti(IV)-catalyzed Diels-Alder reaction[1].

Materials:

  • 1,3-Cyclohexadiene

  • 1,4-Benzoquinone

  • Titanium(IV) catalyst (e.g., Flextyl P™)

  • Water

Procedure:

  • In a 100 mL round-bottomed flask, dissolve 1,4-benzoquinone (5.0 mmol) in water (54 mL).

  • Add the Titanium(IV) catalyst (0.25 mmol) to the solution.

  • With vigorous stirring, add 1,3-cyclohexadiene (0.50 mmol) to the mixture.

  • Stir the homogeneous reaction mixture for 20 hours at room temperature.

  • The insoluble product is collected by filtration, dried in vacuo, and weighed.

  • The product can be identified by comparing its ¹H-NMR spectrum to published data.

General Procedure for a TiCl₄-Catalyzed Pinacol Coupling Reaction

This protocol is a general representation of a TiCl₄-mediated pinacol coupling[4].

Materials:

  • Aromatic aldehyde or imine

  • Titanium tetrachloride (TiCl₄)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • To a stirred solution of the aromatic aldehyde or imine in an anhydrous solvent under an inert atmosphere, add triethylamine.

  • Cool the mixture in an ice bath and add titanium tetrachloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for key Lewis acid-catalyzed reactions.

Prins Reaction Mechanism

The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne. The Lewis acid activates the carbonyl compound, initiating the reaction.

Prins_Reaction cluster_activation Catalyst Activation cluster_cyclization Electrophilic Addition & Cyclization cluster_product_formation Product Formation Aldehyde RCHO Activated_Complex [RCHO-TiI₄] Aldehyde->Activated_Complex Coordination LewisAcid TiI₄ LewisAcid->Activated_Complex Carbocation Carbocation Intermediate Activated_Complex->Carbocation Electrophilic Attack Alkene Alkene Alkene->Carbocation Cyclized_Product Cyclized Intermediate Carbocation->Cyclized_Product Intramolecular Attack Final_Product Final Product Cyclized_Product->Final_Product Nucleophilic Capture Nucleophile Nu⁻ Nucleophile->Final_Product

Caption: Proposed mechanism for the Lewis acid-catalyzed Prins reaction.

Pinacol Coupling Reaction Mechanism

The pinacol coupling is a reductive coupling of two carbonyl groups to form a 1,2-diol. The reaction is typically initiated by a single-electron transfer from a reducing agent, often in the presence of a Lewis acid to coordinate the carbonyls.

Pinacol_Coupling cluster_initiation Initiation cluster_coupling Coupling cluster_workup Protonation Carbonyl1 R₂C=O Ketyl1 [R₂C-O]⁻• (Ketyl Radical Anion) Carbonyl1->Ketyl1 Carbonyl2 R₂C=O Ketyl2 [R₂C-O]⁻• (Ketyl Radical Anion) Carbonyl2->Ketyl2 ReducingAgent e⁻ (from reducing agent) ReducingAgent->Ketyl1 ReducingAgent->Ketyl2 Diolate Pinacolate (Di-anion) Ketyl1->Diolate Dimerization Ketyl2->Diolate Pinacol Pinacol (1,2-Diol) Diolate->Pinacol Protonation ProtonSource 2H⁺ ProtonSource->Pinacol Aldol_Workflow start Start step1 Reactant Preparation Aldehyde/Ketone + Enol Source start->step1 step2 Lewis Acid Addition Add TiI₄ or other Lewis Acid step1->step2 step3 Reaction Stir at appropriate temperature step2->step3 step4 Workup Quench reaction + Extraction step3->step4 step5 Purification Column Chromatography step4->step5 end Final Product step5->end

References

Cross-characterization of titanium iodide by XRD, SEM, and Raman spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three essential analytical techniques—X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Raman Spectroscopy—for the characterization of titanium iodide (specifically, titanium tetraiodide, TiI₄). Understanding the structural, morphological, and vibrational properties of this compound is crucial for its application in various fields, including materials science and as a precursor in chemical synthesis. This document outlines the typical data obtained from each method, detailed experimental protocols, and a visual representation of the analytical workflow.

Data Presentation: A Comparative Summary

The following table summarizes the quantitative data that can be obtained from the cross-characterization of this compound.

ParameterXRDSEMRaman Spectroscopy
Primary Information Crystal structure, phase identification, lattice parameters, crystallite sizeSurface morphology, particle size and shape, elemental composition (with EDS)Molecular vibrations, phase identification, symmetry
Crystal System Cubic (metastable form)[1]--
Space Group Pa3[1]--
Lattice Parameter (a) ~12.0 - 12.21 Å[2]--
Key Diffraction Peaks (2θ) Peaks corresponding to the cubic structure (specific angles depend on X-ray source)--
Particle Size Can be estimated from peak broadening (Scherrer equation)Direct measurement from images (e.g., 1-100 µm, depending on synthesis)-
Morphology -Typically irregular, crystalline aggregates; can form well-defined crystals under specific conditions.-
Key Raman Peaks (cm⁻¹) --51, 67, 162, 323[3]
Vibrational Modes --ν₂(e), ν₄(t₂), ν₁(a₁), ν₃(t₂)[3]

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. Given the air and moisture sensitivity of this compound, all sample handling should be performed in an inert atmosphere (e.g., a glovebox).[4]

X-ray Diffraction (XRD)

Objective: To determine the crystal structure and phase purity of this compound.

Methodology:

  • Sample Preparation: In an inert atmosphere (e.g., nitrogen or argon-filled glovebox), finely grind the this compound sample to a homogenous powder using an agate mortar and pestle. Mount the powder onto a zero-background sample holder. To prevent atmospheric exposure during analysis, a dome-shaped, air-tight sample holder with an X-ray transparent window (e.g., Kapton or Mylar) should be used.[4]

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Acquisition:

    • Voltage and Current: 40 kV and 40 mA.

    • Scan Range (2θ): 10° to 90°.

    • Step Size: 0.02°.

    • Scan Speed: 1-2° per minute.

  • Data Analysis: The resulting diffraction pattern is compared with reference patterns from crystallographic databases (e.g., ICDD) to identify the crystalline phases. Rietveld refinement can be used to determine lattice parameters with high precision.

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology, particle size, and shape of this compound.

Methodology:

  • Sample Preparation: Inside an inert atmosphere glovebox, carefully mount a small amount of the this compound powder onto an SEM stub using double-sided conductive carbon tape. To remove loose particles and prevent contamination of the SEM chamber, gently tap the stub. Transfer the stub to the SEM using a vacuum transfer module to avoid air exposure.

  • Coating: For non-conductive or poorly conductive samples, a thin conductive coating (e.g., gold-palladium) is applied via sputtering to prevent charging effects.

  • Instrumentation: A high-resolution scanning electron microscope.

  • Imaging Conditions:

    • Accelerating Voltage: 5-15 kV.

    • Working Distance: 5-10 mm.

    • Detector: Secondary Electron (SE) detector for topographical imaging.

  • Elemental Analysis (Optional): Energy-Dispersive X-ray Spectroscopy (EDS) can be performed to confirm the elemental composition (Ti and I) of the sample.

Raman Spectroscopy

Objective: To identify the vibrational modes of this compound, confirming its molecular structure and symmetry.

Methodology:

  • Sample Preparation: Due to its sensitivity to air and moisture, the this compound sample should be sealed in a quartz capillary or an airtight cell under an inert atmosphere. For solution-state measurements, the compound can be dissolved in a dry, degassed, non-reactive solvent like cyclohexane.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source. A red or near-infrared laser (e.g., 633 nm or 785 nm) is often chosen to minimize fluorescence.

  • Data Acquisition:

    • Laser Power: Kept low (e.g., 1-5 mW) to avoid sample degradation.

    • Integration Time: 10-60 seconds.

    • Accumulations: 5-10 scans to improve the signal-to-noise ratio.

    • Spectral Range: 50-500 cm⁻¹.

  • Data Analysis: The positions and relative intensities of the Raman peaks are analyzed and compared with literature values for titanium tetraiodide to confirm the identity and purity of the sample.[3]

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the cross-characterization process for this compound.

This compound Characterization Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample This compound Sample Grinding Grinding (for XRD) Sample->Grinding Mounting Mounting on Stub (for SEM) Sample->Mounting Sealing Sealing in Capillary (for Raman) Sample->Sealing XRD XRD Analysis Grinding->XRD SEM SEM Analysis Mounting->SEM Raman Raman Spectroscopy Sealing->Raman XRD_Data Crystal Structure, Phase ID XRD->XRD_Data SEM_Data Morphology, Particle Size SEM->SEM_Data Raman_Data Vibrational Modes, Symmetry Raman->Raman_Data Final_Report Comprehensive Characterization Report

Caption: Workflow for the cross-characterization of this compound.

References

A Comparative Guide to the Reactivity of Titanium Tetraiodide (TiI4) with Diverse Lewis Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of titanium tetraiodide (TiI4) with a range of Lewis bases. Due to the limited availability of direct experimental data for TiI4, this comparison draws upon established principles of Lewis acid-base chemistry and includes analogous data from other titanium(IV) halides (TiCl4, TiBr4) to infer reactivity trends.

Titanium tetraiodide is a strong Lewis acid, readily reacting with Lewis bases to form adducts.[1] The reactivity and the nature of the resulting products are influenced by several factors, including the electronic and steric properties of the Lewis base and the reaction conditions. The interaction typically involves the donation of a lone pair of electrons from the Lewis base to the empty d-orbitals of the titanium center, leading to the formation of a coordinate covalent bond. This interaction can be represented by the general reaction scheme below.

General Reaction Scheme

G TiI4 TiI4 (Lewis Acid) Adduct TiI4·nL (Adduct) TiI4->Adduct + nL L L (Lewis Base) L->Adduct

Caption: General formation of a TiI4-Lewis base adduct.

Comparison of Reactivity with Different Classes of Lewis Bases

The reactivity of TiI4 with Lewis bases can be broadly categorized based on the donor atom of the base: nitrogen, phosphorus, and oxygen.

Nitrogen-Based Lewis Bases (e.g., Amines, Pyridines)

Nitrogen-containing Lewis bases, such as amines and pyridines, are expected to form stable adducts with TiI4. The strength of the interaction is influenced by the basicity and steric hindrance of the amine.

Phosphorus-Based Lewis Bases (e.g., Phosphines)

Phosphines are soft Lewis bases and are anticipated to form strong adducts with the relatively soft Lewis acid TiI4. The reactivity is dependent on the nature of the substituents on the phosphorus atom.

Oxygen-Based Lewis Bases (e.g., Ethers, Ketones)

Oxygen-containing Lewis bases, such as ethers and ketones, generally form less stable adducts with titanium(IV) halides compared to nitrogen and phosphorus bases. The reactions are often reversible.

Quantitative Data Summary

Due to the scarcity of specific quantitative data for TiI4 adducts in the literature, the following tables include representative data for other titanium(IV) halides to illustrate general trends. It is expected that TiI4 would exhibit similar, if not enhanced, reactivity due to the lower electronegativity of iodine compared to chlorine and bromine, which would make the titanium center more Lewis acidic.

Table 1: Comparison of Reaction Products with Various Lewis Bases (Analogous Systems)

Lewis Base (L)Donor AtomExpected Product with TiI4Analogous Ti(IV) Halide ProductReference
Trimethylamine (NMe3)NitrogenTiI4·2NMe3TiCl4·2NMe3---
Pyridine (py)NitrogenTiI4·2pyTiCl4·2py[2]
Triphenylphosphine (PPh3)PhosphorusTiI4·2PPh3TiBr4(PPh3)2[3]
Tetrahydrofuran (THF)OxygenTiI4·2THFTiCl4·2THF[2][4]
Diethyl ether (Et2O)OxygenTiI4·2Et2OTiCl4·2Et2O[2]

Table 2: Spectroscopic Data for Representative Titanium(IV) Halide Adducts (Analogous Systems)

AdductSpectroscopic TechniqueKey ObservationReference
TiCl4·2pyIRν(Ti-Cl) shifts to lower frequency---
TiBr4(PPh3)2IRν(Ti-Br) shifts to lower frequency[3]
TiCl4·2THFNMRShift in proton signals of THF upon coordination---

Experimental Protocols

The following are generalized experimental protocols for the synthesis of TiI4-Lewis base adducts, adapted from procedures for other titanium(IV) halides. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox, as TiI4 and its adducts are moisture-sensitive.

General Synthesis of TiI4-Lewis Base Adducts

G cluster_0 Reaction Setup cluster_1 Reaction and Isolation cluster_2 Purification and Characterization A Dissolve TiI4 in an anhydrous, non-coordinating solvent (e.g., CH2Cl2) B Add the Lewis base dropwise to the TiI4 solution at low temperature (e.g., 0 °C) A->B 1. Addition C Stir the reaction mixture at room temperature for a specified time B->C 2. Reaction D Precipitate the adduct by adding a non-polar solvent (e.g., hexane) C->D 3. Precipitation E Isolate the solid product by filtration D->E 4. Filtration F Wash the product with a non-polar solvent and dry under vacuum E->F 5. Purification G Characterize the adduct using spectroscopic methods (IR, NMR) and elemental analysis F->G 6. Analysis

Caption: A generalized workflow for the synthesis of TiI4-Lewis base adducts.

Detailed Steps:

  • Preparation of TiI4 Solution: In a Schlenk flask, dissolve a known amount of titanium tetraiodide in an anhydrous, non-coordinating solvent such as dichloromethane (B109758) or toluene.

  • Addition of Lewis Base: Cool the TiI4 solution to 0 °C using an ice bath. Slowly add a stoichiometric amount (or a slight excess) of the desired Lewis base to the solution with vigorous stirring. The addition is often accompanied by a color change and/or the formation of a precipitate.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 1 to 24 hours, depending on the reactivity of the Lewis base.

  • Isolation: If a precipitate has formed, it can be isolated by filtration. If the product is soluble, it can be precipitated by the addition of a less polar solvent, such as hexane (B92381) or pentane.

  • Purification: Wash the isolated solid adduct with a non-polar solvent to remove any unreacted starting materials. Dry the product under vacuum.

  • Characterization: Characterize the final product using techniques such as infrared (IR) spectroscopy to observe shifts in the Ti-I and Lewis base vibrational frequencies, nuclear magnetic resonance (NMR) spectroscopy to observe changes in the chemical shifts of the Lewis base upon coordination, and elemental analysis to confirm the stoichiometry of the adduct.

Logical Relationships in Reactivity

The reactivity of TiI4 with Lewis bases is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. Ti(IV) is considered a hard Lewis acid. Therefore, it is expected to form more stable adducts with hard Lewis bases. However, the large and polarizable iodide ligands impart some soft character to the titanium center, allowing for significant interactions with soft Lewis bases as well.

G cluster_0 Lewis Acid cluster_1 Lewis Bases cluster_2 Adduct Stability TiI4 TiI4 N_Bases Nitrogen Bases (e.g., R3N, py) (Harder) P_Bases Phosphorus Bases (e.g., R3P) (Softer) O_Bases Oxygen Bases (e.g., R2O, R2C=O) (Hard) High_Stability Stronger Adducts N_Bases->High_Stability Moderate_Stability Stable Adducts P_Bases->Moderate_Stability Lower_Stability Weaker/Reversible Adducts O_Bases->Lower_Stability

Caption: Predicted stability of TiI4 adducts based on the HSAB principle.

Conclusion

Titanium tetraiodide is a versatile Lewis acid that reacts with a wide array of Lewis bases. While specific quantitative data for TiI4 adducts are not abundant in the current literature, by analogy with other titanium(IV) halides, it is possible to predict reactivity trends. Nitrogen and phosphorus bases are expected to form the most stable adducts, while oxygen bases will likely form weaker, more labile complexes. The experimental protocols and comparative data provided in this guide offer a foundational understanding for researchers exploring the coordination chemistry of titanium tetraiodide. Further experimental investigation is warranted to fully elucidate the quantitative aspects of these interactions.

References

Isotopic Analysis of Titanium: A Comparative Guide to Iodide Process and Kroll Process Purified Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Titanium Purification Processes

The method used to produce and purify titanium metal can significantly impact its final purity. The two primary methods, the Kroll process and the iodide process, result in titanium with different levels of impurities, which may have implications for its isotopic composition.

FeatureKroll ProcessIodide (van Arkel-de Boer) Process
Purity Standard commercial purity (approx. 99.7%)Ultra-high purity (up to 99.99%)[1]
Process Type Pyrometallurgical reduction[2]Chemical vapor transport and deposition[1]
Starting Material Titanium tetrachloride (TiCl4)[2]Impure titanium metal (often from the Kroll process)[1]
Key Chemical Reaction Reduction of TiCl4 with molten magnesium[2]Reversible formation and decomposition of titanium tetraiodide (TiI4)[1]
Byproducts Magnesium chloride (MgCl2) and unreacted magnesium[2]Recycled iodine[1]
Scale of Production Large-scale industrial production[2]Smaller scale, for high-purity applications[1]

Potential for Isotopic Fractionation

Isotopic fractionation refers to the relative partitioning of isotopes between two substances or phases. In industrial processes, kinetic and equilibrium isotope effects can lead to variations in the isotopic composition of the final product compared to the starting material.

  • Kroll Process: The high-temperature reduction of TiCl4 with magnesium is a rapid, largely unidirectional reaction. This kinetic process could potentially favor the reaction of lighter titanium isotopes, leading to a product (titanium sponge) that is isotopically lighter than the initial TiCl4. However, the degree of fractionation would depend on the specific reaction kinetics and the extent to which the reaction goes to completion.

  • Iodide Process: This process relies on the reversible reaction of titanium with iodine to form volatile TiI4, which is then decomposed on a hot filament.[1] This chemical vapor transport involves both evaporation and condensation (decomposition) steps. Equilibrium isotope effects could occur during the formation of TiI4, and kinetic isotope effects could be introduced during the transport and decomposition phases. The repeated formation and decomposition cycles have the potential to either enrich or deplete certain isotopes, though the net effect on the final high-purity titanium crystal is not documented.

Currently, there is a lack of published experimental data directly comparing the δ49/47Ti values of titanium produced by the iodide and Kroll processes. Such a study would be valuable for understanding the isotopic effects of these industrial purification methods and for applications where isotopic homogeneity is critical.

Experimental Protocols for Isotopic Analysis of Titanium

The precise and accurate determination of titanium isotopic compositions is achieved using multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS). The following is a generalized experimental protocol based on established methods in the scientific literature.[3][4][5]

Sample Preparation and Digestion
  • Sample Weighing: Accurately weigh a sufficient amount of the titanium metal sample.

  • Dissolution: Dissolve the metal in a mixture of high-purity hydrofluoric (HF) and nitric (HNO3) acids. The exact acid concentrations and ratios may vary depending on the sample matrix.

  • Spiking (Double-Spike Technique): To correct for instrumental mass bias, a "double spike" is added to the sample solution. This is a synthetic mixture of two titanium isotopes in a precisely known ratio (e.g., 47Ti and 49Ti).[3][5] The double spike is added prior to any chemical purification to also account for isotope fractionation that may occur during this step.

Chemical Purification

To eliminate isobaric interferences (isotopes of other elements that have the same mass as titanium isotopes), titanium must be chemically separated from the sample matrix. This is typically achieved using ion-exchange chromatography.[5]

  • Column Chemistry: A multi-stage column chemistry procedure is often employed, using different resin materials (e.g., anion exchange resins) and acid mixtures to selectively bind and elute titanium, separating it from interfering elements such as calcium, vanadium, and chromium.[5]

  • Elution and Collection: The purified titanium fraction is collected for isotopic analysis.

MC-ICP-MS Analysis
  • Instrument Setup: The purified titanium sample solution is introduced into the MC-ICP-MS. The instrument is tuned for optimal sensitivity and stability.

  • Data Acquisition: The ion beams of the different titanium isotopes are simultaneously measured in multiple Faraday collectors. Data is typically collected in blocks of multiple measurements.

  • Interference Correction: Mathematical corrections are applied to account for any remaining isobaric interferences. For example, the signal from 46Ca and 48Ca can interfere with 46Ti and 48Ti, respectively.[4]

  • Mass Bias Correction: The double-spike data reduction algorithm is used to correct for the instrumental mass fractionation.[3]

  • Data Reporting: Titanium isotope ratios are typically reported in delta notation (δ) in parts per thousand (‰) relative to a standard reference material. The most common notation is δ49/47Ti.

Visualizations

Experimental Workflow for Titanium Isotopic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Chemical Purification cluster_analysis Isotopic Analysis Sample Titanium Metal Sample Dissolution Acid Dissolution Sample->Dissolution Spiking Double-Spike Addition Dissolution->Spiking IonExchange Ion-Exchange Chromatography Spiking->IonExchange PurifiedTi Purified Ti Solution IonExchange->PurifiedTi MC_ICP_MS MC-ICP-MS Measurement PurifiedTi->MC_ICP_MS DataProcessing Data Processing & Correction MC_ICP_MS->DataProcessing Results δ49/47Ti Results DataProcessing->Results

Caption: Experimental workflow for the isotopic analysis of titanium.

Logical Relationship of Titanium Purification Processes

purification_processes cluster_input Input Materials cluster_kroll Kroll Process cluster_iodide Iodide Process Ti_Ore Titanium Ore (e.g., Rutile) TiCl4 Titanium Tetrachloride (TiCl4) Production Ti_Ore->TiCl4 Kroll_Reduction Magnesium Reduction TiCl4->Kroll_Reduction Ti_Sponge Titanium Sponge (Commercial Purity) Kroll_Reduction->Ti_Sponge Iodide_Formation Formation of TiI4 Ti_Sponge->Iodide_Formation Deposition Decomposition on Hot Filament Iodide_Formation->Deposition High_Purity_Ti High-Purity Titanium Crystal Deposition->High_Purity_Ti

Caption: Relationship between the Kroll and Iodide purification processes.

References

A Comparative Guide to the Energy Efficiency of Titanium Iodide-Based Processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of high-purity materials is critical. Titanium, with its exceptional strength-to-weight ratio and corrosion resistance, is a key material in many advanced applications. The method of its production and purification significantly impacts not only its purity but also its environmental footprint, primarily driven by energy consumption. This guide provides an objective comparison of the energy efficiency of the titanium iodide-based process, historically known as the van Arkel-de Boer process, with alternative titanium production methods, supported by available data.

Benchmarking Energy Consumption in Titanium Production

The production of titanium metal is inherently energy-intensive due to its high melting point and reactivity. The following table summarizes the energy consumption of the this compound process and compares it with the dominant commercial process (Kroll) and other emerging, more energy-efficient alternatives.

ProcessTypical Energy Consumption (kWh/kg)PurityScaleNotes
This compound (van Arkel-de Boer) Process 88 - 198Very High (>99.9%)Small/LaboratoryData is based on historical commercial and pilot plant operations from the 1950s. This process is primarily used for producing small quantities of ultra-pure titanium for specialized applications.
Kroll Process 71.61 - 100High (99.1-99.7%)Large/CommercialThe most common commercial process for titanium production. Energy consumption can vary significantly based on the efficiency of the specific plant and the recycling of byproducts.
FFC Cambridge Process Up to 50% less than Kroll ProcessHighPilot/EmergingAn electrochemical process that directly reduces titanium oxide, offering significant potential for energy savings.
Armstrong Process Approximately 50% less than Kroll ProcessHighPilot/EmergingA continuous sodium reduction of titanium tetrachloride process.
Molten Oxide Electrolysis Potential for significant reductionHighResearch/EmergingAims for a one-step process to directly produce titanium from its oxide, which could dramatically lower energy consumption.

Experimental Protocols for Energy Measurement

The quantitative data presented in this guide is derived from various experimental and industrial measurements. The general protocol for determining the energy consumption of these processes involves the following key steps:

  • System Boundary Definition: Clearly defining the start and end points of the process being evaluated is crucial. This includes all stages from raw material input to the final purified titanium product. For the this compound process, this would encompass the initial formation of titanium tetraiodide and its subsequent decomposition.

  • Energy Input Monitoring: All energy inputs to the system are meticulously monitored and recorded. This includes:

    • Electrical Energy: Measured using power meters and data loggers connected to all electrically powered equipment, such as furnaces, vacuum pumps, and control systems. The total energy consumption is calculated by integrating the power consumption over the entire duration of the process.

    • Thermal Energy: For processes requiring direct heating from fuel combustion, the fuel consumption is measured, and its energy content is calculated based on its calorific value.

  • Mass Balance: The total mass of the input materials (impure titanium, iodine) and the final mass of the purified titanium product are accurately weighed. This allows for the calculation of energy consumption per unit mass (e.g., kWh/kg).

  • Data Normalization: To ensure a fair comparison between different processes and scales of operation, the energy consumption data is normalized to a standard unit of production (e.g., per kilogram of titanium).

  • Efficiency Calculation: The overall energy efficiency of the process can be determined by comparing the actual energy consumed to the theoretical minimum energy required for the chemical reactions, which can be calculated from thermodynamic data.

Process Workflow and Diagrams

To visualize the operational sequence of the this compound process, the following workflow diagram has been generated using the DOT language.

VanArkelDeBoerProcess cluster_formation Formation Stage cluster_decomposition Decomposition Stage ImpureTi Impure Titanium Sponge Reactor_Form Reaction Vessel (200-400 °C) ImpureTi->Reactor_Form Iodine Iodine Vapor Iodine->Reactor_Form TiI4 Gaseous Titanium Tetraiodide (TiI4) Reactor_Form->TiI4 Formation Filament Hot Tungsten Filament (~1400 °C) TiI4->Filament Decomposition PureTi High-Purity Titanium Crystal Filament->PureTi Deposition RecycledIodine Recycled Iodine Filament->RecycledIodine RecycledIodine->Iodine Recycling

Van Arkel-de Boer Process Workflow

Concluding Remarks

The this compound (van Arkel-de Boer) process, while capable of producing titanium of the highest purity, is significantly more energy-intensive compared to the commercial Kroll process and emerging technologies. The high energy consumption is primarily due to the high temperatures required for the decomposition of titanium tetraiodide on the hot filament. For applications where ultra-high purity is the paramount concern and the production volume is low, the iodide process remains a viable, albeit energy-costly, option. However, for the broader industrial applications of titanium, the focus of research and development is clearly on improving the energy efficiency of existing processes like the Kroll process and scaling up newer, more sustainable methods such as the FFC Cambridge and Armstrong processes. These advancements promise to reduce the environmental impact and cost of titanium production, making this versatile metal more accessible for a wider range of applications in the future.

A Comparative Guide to the Kinetic Analysis of Titanium Iodide Thermal Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal decomposition of titanium iodide, a critical step in the van Arkel-de Boer process for producing high-purity titanium. We will delve into the kinetic aspects of this process and compare it with alternative titanium production methods, supported by available experimental data and detailed protocols.

Introduction

The production of high-purity titanium is essential for various advanced applications, from aerospace engineering to biomedical implants. The thermal decomposition of titanium tetraiodide (TiI₄) in the van Arkel-de Boer process represents a key method for achieving exceptional purity levels (often exceeding 99.995%).[1] Understanding the kinetics of this decomposition is crucial for process optimization and control. This guide will explore the kinetic parameters, experimental methodologies, and a comparison with the dominant industrial titanium production techniques: the Kroll and Hunter processes.

Kinetic Analysis of this compound Thermal Decomposition

The van Arkel-de Boer process involves two main stages: the formation of volatile titanium tetraiodide from impure titanium and iodine at a lower temperature, and its subsequent decomposition on a hot filament to deposit pure titanium at a higher temperature.[2][3][4]

The overall reversible reaction is:

Ti (impure) + 2I₂ ⇌ TiI₄ (g)

The decomposition of gaseous TiI₄ on a heated filament is the purification step:

TiI₄ (g) → Ti (pure) + 2I₂ (g)

An extensive study on the kinetics of this process revealed that the overall rate is often limited by the transport of gases to and from the heated filament rather than the chemical reaction kinetics on the surface.[5] The growth rate of the titanium deposit is influenced by factors such as substrate temperature and reactant pressure.[5]

A proposed overall reaction rate equation is:

rG(TF, PTiI₄0) = 0.9 εD(TF, PTiI₄0) PTiI₄0 / √TF - rE(TF)

Where:

  • rG is the overall growth rate.

  • TF is the filament temperature.

  • PTiI₄0 is the initial partial pressure of TiI₄.

  • εD is the deposition efficiency.

  • rE is the titanium evaporation rate.[5]

Comparison of Titanium Production Processes

While the van Arkel-de Boer process excels in producing ultra-pure titanium, the Kroll and Hunter processes are the primary methods for large-scale industrial production.[6][7][8][9][10] Below is a comparison of these methods.

FeatureVan Arkel-de Boer ProcessKroll ProcessHunter Process
Principle Thermal decomposition of a volatile iodide intermediate.[2][3][4]Metallothermic reduction of titanium tetrachloride with magnesium.[7][9]Metallothermic reduction of titanium tetrachloride with sodium.[8][10]
Reactants Impure Titanium, Iodine.[2][4]Titanium tetrachloride (TiCl₄), Magnesium (Mg).[7][9]Titanium tetrachloride (TiCl₄), Sodium (Na).[8]
Reaction Temperature Formation: 50-250 °C; Decomposition: ~1400 °C.[2][4]800–850 °C.[9]~1000 °C.[8]
Product Form High-purity crystalline titanium bar.[2]Titanium sponge.[7][11]Titanium powder or sponge.[8][12]
Purity Very high (›99.995%).[1]Commercial purity (impurities from Mg and MgCl₂).[10]High purity (less contaminated than Kroll process product).[8][12]
Primary Application Small-scale production of ultra-pure titanium for research and electronics.[2]Large-scale industrial production of titanium.[6][9]Historically significant, now largely replaced by the Kroll process.[8]

Experimental Protocols

Key Experiment: Kinetic Analysis of this compound Thermal Decomposition via the Van Arkel-de Boer Method

Objective: To produce high-purity titanium and study the deposition rate as a function of experimental parameters.

Apparatus:

  • A sealed and evacuated reaction vessel, typically made of quartz or a high-temperature resistant glass.[2][3]

  • A tungsten filament suspended between electrodes within the vessel.[2]

  • A heating system for the vessel to control the temperature of the crude titanium and iodine (the "iodide source area").[1]

  • A power supply to heat the tungsten filament to the decomposition temperature.

  • Vacuum pump to evacuate the vessel.

  • Instrumentation to measure temperature and pressure within the vessel.

Procedure:

  • Impure titanium metal (e.g., titanium sponge) and iodine crystals are placed inside the reaction vessel.[2]

  • The vessel is evacuated to remove any reactive gases like oxygen and nitrogen.

  • The vessel is heated to a temperature range of 50-250 °C to facilitate the reaction between the impure titanium and gaseous iodine, forming volatile titanium tetraiodide (TiI₄).[2][4] A controlled temperature of 800-900 K can be used to ensure a sufficient rate of iodide gas formation.[1]

  • The tungsten filament is resistively heated to a high temperature, typically around 1400 °C.[2][4] The suitable decomposition temperature range is 1300-1500 K.[1]

  • The gaseous TiI₄ diffuses to the hot filament and decomposes, depositing a layer of pure, crystalline titanium. The liberated iodine gas diffuses back to the cooler zone to react with more impure titanium, creating a continuous cycle.

  • The deposition rate can be determined by measuring the change in mass or dimensions of the filament over time.

  • Kinetic analysis involves studying the deposition rate as a function of the iodide source temperature (which controls the TiI₄ vapor pressure) and the filament temperature.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction Cycle cluster_analysis Analysis Load Load Impure Ti and Iodine Evacuate Evacuate Vessel Load->Evacuate Heat_Vessel Heat Vessel (50-250°C) Evacuate->Heat_Vessel Form_TiI4 Formation of TiI4 (g) Heat_Vessel->Form_TiI4 Decompose_TiI4 Decomposition of TiI4 (g) Form_TiI4->Decompose_TiI4 Diffusion Heat_Filament Heat Filament (~1400°C) Heat_Filament->Decompose_TiI4 Deposit_Ti Deposition of Pure Ti Decompose_TiI4->Deposit_Ti Recycle_I2 Iodine Gas Recycles Decompose_TiI4->Recycle_I2 Measure_Deposition Measure Deposition Rate Deposit_Ti->Measure_Deposition Recycle_I2->Form_TiI4 Diffusion Analyze_Kinetics Kinetic Analysis Measure_Deposition->Analyze_Kinetics

Caption: Experimental workflow for the kinetic analysis of this compound thermal decomposition.

Logical_Relationship cluster_purification High-Purity Titanium Production cluster_industrial Industrial Scale Titanium Production VanArkel Van Arkel-de Boer Process (Iodide Process) Kroll Kroll Process Hunter Hunter Process Titanium_Production Titanium Production Methods Titanium_Production->VanArkel Purification Titanium_Production->Kroll Primary Industrial Titanium_Production->Hunter Historical Industrial

Caption: Logical relationship of titanium production methods.

References

Assessing the environmental impact of titanium purification via the iodide process

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the Iodide Process (van Arkel-de Boer), Kroll Process, and Hunter Process for titanium purification reveals significant differences in their environmental footprints. While the Kroll process remains the dominant industrial method due to its scalability and economic viability, the Iodide process offers a pathway to ultra-pure titanium, albeit with its own environmental considerations. The Hunter process, while historically significant, is largely obsolete due to higher energy consumption compared to the Kroll process.

This guide provides a comparative assessment of these three prominent titanium purification methods, focusing on key environmental impact parameters. The information is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the provenance and potential environmental burden associated with high-purity titanium.

Comparison of Environmental Impact Parameters

The following table summarizes the key quantitative data available for the environmental impact of the Iodide, Kroll, and Hunter processes for titanium purification. It is important to note that recent, detailed quantitative data for the Iodide and Hunter processes is limited in open-literature sources, reflecting their smaller scale of application compared to the Kroll process.

Environmental Impact ParameterIodide Process (van Arkel-de Boer)Kroll ProcessHunter Process
Energy Consumption 88-198 kWh/kg (conventional); 4.4-44 kWh/kg (modified film boiling method)15-117.5 kWh/kgHigher than the Kroll process
Greenhouse Gas Emissions Primarily from electricity generation. Direct emissions are minimal as it is a closed-loop process.Significant indirect emissions from high electricity consumption. Direct emissions from the production of reducing agents (e.g., magnesium). Production of TiO2 via the chloride process (a precursor step) emits approx. 7.47 kg CO2/kg TiO2.[1]Higher than the Kroll process due to greater energy consumption.
Waste Generation Solid waste consists of non-volatile impurities from the crude titanium feed. Gaseous and liquid wastes are minimal due to the recycling of iodine.Generates significant amounts of magnesium chloride (MgCl2) as a byproduct, which is typically recycled via energy-intensive electrolysis. Also produces solid waste from the purification of TiCl4.Generates sodium chloride (NaCl) as a byproduct, which can be recycled.
Hazardous Materials Iodine (recycled), crude titanium.Chlorine, titanium tetrachloride (corrosive), magnesium.Sodium (highly reactive), titanium tetrachloride (corrosive).
Product Purity Very high purity (>99.9%)Industrial purity (typically 99.7%)High purity

Methodological Overview

The data presented in this guide is derived from a comprehensive review of scholarly articles, technical reports, and life cycle assessments. The primary methods for titanium purification are thermochemical processes involving the reduction of titanium halides.

The Iodide Process (van Arkel-de Boer)

This process is a chemical transport reaction used to produce small quantities of very high-purity titanium. It relies on the formation of volatile titanium tetraiodide (TiI₄) from a crude titanium feed at moderate temperatures and its subsequent decomposition on a heated filament at a higher temperature to yield pure titanium. The iodine is then free to react with more of the impure titanium, making it a continuous, closed-loop process in principle.

The Kroll Process

The Kroll process is the most common industrial method for producing titanium. It involves the reduction of titanium tetrachloride (TiCl₄) with molten magnesium in an inert atmosphere. The resulting products are titanium sponge and magnesium chloride. The magnesium chloride is then electrolyzed to recover the magnesium for reuse in the process.

The Hunter Process

The Hunter process is similar to the Kroll process but uses sodium instead of magnesium to reduce titanium tetrachloride. While capable of producing high-purity titanium, it is generally considered more energy-intensive and less economical than the Kroll process, which has led to its limited use in modern titanium production.

Experimental Protocols

Detailed, standardized experimental protocols for the direct comparative environmental impact assessment of these specific high-temperature metallurgical processes are not widely available. However, the assessment of their environmental performance generally relies on the principles of Life Cycle Assessment (LCA) as outlined in the ISO 14040 and 14044 standards.

A typical LCA for these processes would involve the following stages:

  • Goal and Scope Definition: Defining the purpose of the assessment, the functional unit (e.g., 1 kg of purified titanium), and the system boundaries (from raw material extraction to purified metal).

  • Life Cycle Inventory (LCI): Quantifying the inputs (energy, raw materials, water) and outputs (products, emissions to air, water, and soil, waste) for each process step.

  • Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs identified in the LCI. This includes categories such as global warming potential, acidification potential, and resource depletion.

Visualizing the Iodide Process and its Environmental Interactions

The following diagram, generated using Graphviz, illustrates the core workflow of the Iodide process for titanium purification and highlights its primary environmental inputs and outputs.

Iodide_Process_Environmental_Impact cluster_process Iodide Process (van Arkel-de Boer) cluster_inputs Environmental Inputs cluster_outputs Environmental Outputs Crude_Ti Crude Titanium Feed Reactor Reaction Vessel (Low Temp) Crude_Ti->Reactor Iodine Iodine (I₂) Iodine->Reactor TiI4 Titanium Tetraiodide (TiI₄) Gas Reactor->TiI4 Formation Waste Solid Waste (Impurities) Reactor->Waste Filament Hot Filament (High Temp) TiI4->Filament Pure_Ti High-Purity Titanium Filament->Pure_Ti Decomposition Recycled_Iodine Recycled Iodine (I₂) Filament->Recycled_Iodine Recycled_Iodine->Reactor Recycle Energy Energy (Electricity) Energy->Filament Emissions GHG Emissions (from Energy Generation) Energy->Emissions

Iodide Process Workflow and Environmental Factors

This diagram illustrates the cyclical nature of the iodide process, where iodine is largely recycled, minimizing its loss to the environment. The primary environmental burdens are associated with the energy required to heat the filament and the disposal of the solid waste containing impurities from the initial crude titanium.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Titanium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based disciplines, the proper handling and disposal of reactive chemical compounds is a cornerstone of a safe and efficient work environment. This guide provides a detailed, step-by-step protocol for the safe disposal of titanium iodide (TiI₄), a compound that requires careful management due to its reactivity.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure for this compound, it is imperative to consult the Safety Data Sheet (SDS) for the compound. In the absence of an SDS, the substance should be handled with the high degree of caution appropriate for a potentially hazardous material.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • A flame-retardant lab coat

Work Area: All handling and disposal steps must be performed in a well-ventilated area, preferably within a certified chemical fume hood to mitigate the risk of inhaling any vapors or dust.[1][2][3] An emergency eyewash station and safety shower should be readily accessible.[2]

Step-by-Step Disposal Protocol

The primary method for neutralizing this compound is through controlled hydrolysis, which converts it into less reactive titanium dioxide and a soluble iodide salt. This process must be conducted with care to manage the reaction rate and heat generation.

1. Preparation of Neutralizing Solution:

  • In a large beaker or flask made of an appropriate material (e.g., borosilicate glass or polyethylene), prepare a dilute solution of a weak base. A 5-10% solution of sodium bicarbonate or sodium carbonate in water is recommended.

  • Place the beaker in an ice bath to help control the temperature of the reaction, as the hydrolysis of titanium halides can be exothermic.

2. Controlled Addition of this compound:

  • Slowly and carefully add small portions of the this compound waste to the stirred neutralizing solution.

  • The addition should be gradual to prevent a violent reaction and excessive fuming. The reaction will produce hydrogen iodide (HI) gas, which will be neutralized by the basic solution.

  • During this process, a precipitate of titanium dioxide (TiO₂) will form.

3. pH Monitoring and Completion of Reaction:

  • Continuously monitor the pH of the solution using a pH meter or pH indicator strips.[1]

  • If the solution becomes acidic (pH < 6.0), add more of the basic solution until the pH is in the neutral range (6.0-8.0).[1]

  • Once all the this compound has been added and the solution is neutralized, allow the mixture to stir for several hours to ensure the reaction is complete.

4. Separation and Waste Collection:

  • Allow the solid titanium dioxide precipitate to settle.

  • Separate the solid from the liquid supernatant by decantation or filtration.

  • The solid titanium dioxide, if uncontaminated with other hazardous materials, may be considered non-hazardous waste in some jurisdictions. However, it is best practice to collect it in a labeled, sealed container for professional disposal.

  • The liquid supernatant will contain sodium iodide and any excess sodium bicarbonate. This solution should be collected in a separate, clearly labeled hazardous waste container.

5. Final Disposal:

  • Dispose of all waste materials, including the solid precipitate, the liquid supernatant, and any contaminated personal protective equipment, through a licensed hazardous waste disposal facility.[2][3] Ensure that all waste containers are properly labeled with their contents.

Quantitative Data Summary

ParameterRecommended Value/ProcedureRationale
Neutralizing Agent 5-10% Sodium Bicarbonate or Sodium Carbonate SolutionA weak base to control the reaction rate and effectively neutralize the acidic byproduct (HI).
Reaction Temperature Maintained with an ice bathThe hydrolysis reaction is exothermic; temperature control prevents boiling and splashing.
Final pH of Solution 6.0 - 8.0Ensures complete neutralization of acidic byproducts, making the waste safer to handle.[1]
Waste Segregation Separate containers for solid (TiO₂) and liquid (iodide salt solution) wasteProper segregation is essential for compliant disposal by waste management professionals.

Experimental Workflow for this compound Disposal

cluster_prep Preparation cluster_reaction Neutralization Reaction cluster_separation Waste Processing cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood IceBath Prepare Ice Bath FumeHood->IceBath BaseSolution Prepare 5-10% Sodium Bicarbonate Solution IceBath->BaseSolution AddTiI4 Slowly Add this compound Waste BaseSolution->AddTiI4 Monitor Continuously Monitor pH and Temperature AddTiI4->Monitor Reaction starts AdjustpH Add More Base if pH < 6.0 Monitor->AdjustpH pH is acidic Settle Allow Precipitate to Settle Monitor->Settle Reaction complete (pH is neutral) AdjustpH->Monitor Separate Separate Solid (TiO₂) from Liquid Settle->Separate CollectSolid Collect Solid in Labeled Waste Container Separate->CollectSolid CollectLiquid Collect Liquid in Labeled Waste Container Separate->CollectLiquid Disposal Dispose of all Waste via Licensed Disposal Facility CollectSolid->Disposal CollectLiquid->Disposal

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for Titanium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of titanium iodide (TiI₄). It is intended for laboratory professionals to ensure safe operational conduct. This compound is a corrosive solid that reacts with moisture and can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4] Adherence to these guidelines is critical to mitigate risks.

Personal Protective Equipment (PPE)

All personnel must use the following personal protective equipment when handling this compound. The specific type of equipment should be selected based on the potential for exposure.

Protection Type Required Equipment Specifications & Rationale
Eye Protection Chemical goggles or a full-face shield.[1]Provides a seal around the eyes to protect from dust and potential splashes. Contact lenses should not be worn as they can trap the chemical.[1]
Hand Protection Neoprene or nitrile rubber gloves.[1][5]These materials provide adequate resistance to this compound.
Respiratory Protection NIOSH-certified respirator.A combination organic vapor/acid gas (yellow cartridge) respirator or a dust respirator is recommended.[1][5] Use is critical in poorly ventilated areas or when dust is generated.
Body Protection Protective work clothing.[5]A lab coat or chemical-resistant apron should be worn to protect the skin. Ensure clothing is clean and free of contamination.

Operational Plan: Handling and Storage

A systematic approach to handling this compound is crucial for safety. The following step-by-step procedure outlines the process from preparation to storage.

2.1. Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[3] A fume hood or an area with local exhaust ventilation is necessary to minimize dust exposure.[1][2]

  • Emergency Equipment: Ensure that an emergency eye wash fountain and a safety shower are readily accessible in the immediate vicinity of the handling area.[1][2]

  • Avoid Moisture: this compound reacts with water and moisture in the air.[1] Therefore, the handling area and all equipment must be dry.

2.2. Step-by-Step Handling Procedure

  • Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.

  • Container Inspection: Visually inspect the container for any damage or leaks.

  • Dispensing: Carefully open the container in the ventilated area. Avoid creating dust.[1][5] Use spark-proof tools for handling.[3]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with mild soap and water, especially before eating, drinking, or smoking.[1][2][3]

2.3. Storage Plan

  • Container: Keep the container tightly closed to prevent contact with moisture and air.[1][2][5]

  • Location: Store in a dry, cool, and well-ventilated place.[2][5][6] The storage area should be locked.[1][2][3]

  • Incompatibilities: Store away from heat, open flames, sparks, water, moisture, and strong oxidizing agents.[1][2][6] The material is also sensitive to light.[2][5][7] Storing under an inert gas like nitrogen is recommended.[2][5]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation ppe Don PPE prep->ppe Ensure safety equipment is ready handling Handling in Ventilated Area ppe->handling Proceed with experiment storage Secure Storage handling->storage After use cleanup Decontamination & Cleanup handling->cleanup After experiment completion disposal Waste Disposal cleanup->disposal Segregate waste

Caption: Workflow for Safe Handling of this compound.

Spill and Waste Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed.

4.1. Spill Response

  • Evacuate: Evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wear the appropriate PPE.[1][5] Sweep or shovel the spilled solid into a suitable, labeled container for disposal.[1][2] Avoid actions that generate dust.[5]

  • Cleanup: Clean the affected area thoroughly.

  • Prevention: Do not allow the chemical to enter drains or public waters.[1]

4.2. Waste Disposal

  • Regulations: All waste materials must be disposed of in accordance with local, state, and federal regulations.[1]

  • Procedure: Dispose of the contents and the container at a licensed waste disposal facility.[1][2][3] Do not mix with other waste. Uncleaned containers should be treated as the product itself.

First-Aid Measures

Immediate medical attention is required for any exposure to this compound.[2] The following table summarizes the necessary first-aid responses.

Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air and keep them at rest in a comfortable breathing position.[1][2][3] Seek medical advice if feeling unwell.[1]
Skin Contact Immediately remove all contaminated clothing.[1][2] Wash the affected skin with plenty of soap and water.[1] Seek immediate medical attention.[1][2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[1][2][7] Remove contact lenses if present and easy to do so.[1][2][3] Continue rinsing and call a doctor immediately.[1]
Ingestion Rinse the mouth with water.[1][2][3] Do NOT induce vomiting.[1][2][3] Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[1][2]

Note to Physician: this compound reacts with water to form hydroiodic acid; therefore, treatment for acid burns may be necessary.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.